molecular formula C7H6ClF2NO B1299345 3-Chloro-4-(difluoromethoxy)aniline CAS No. 39211-55-7

3-Chloro-4-(difluoromethoxy)aniline

Cat. No.: B1299345
CAS No.: 39211-55-7
M. Wt: 193.58 g/mol
InChI Key: SECIIRUYYUOYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(difluoromethoxy)aniline hydrochloride (CAS 115700-24-8) is a versatile aromatic amine intermediate of significant importance in advanced research and development, particularly in medicinal chemistry . The compound features a molecular formula of C₇H₇Cl₂F₂NO and a molecular weight of 230.04 g/mol . Its structure, which incorporates both chloro and difluoromethoxy substituents on the aniline ring, is strategically designed to influence the lipophilicity, metabolic stability, and binding affinity of derivative molecules . This makes it an exceptionally valuable precursor in the synthesis of targeted therapeutic agents. A primary application of this compound is its role as a key synthetic intermediate in the development of protein kinase inhibitors . These inhibitors are crucial for interrupting specific cellular signaling pathways implicated in diseases such as cancer. Furthermore, the scaffold of this aniline derivative is utilized in the exploration of corticotropin-releasing factor-1 (CRF-1) receptor antagonists, which are being investigated for the potential treatment of stress-related disorders . Beyond pharmaceuticals, its unique properties are also leveraged in agrochemical research for the creation of novel crop protection agents . Researchers value this compound for its reactivity, which allows for various chemical transformations to construct diverse molecular libraries for high-throughput screening and lead optimization . Please note that this product is designated for Research and Further Manufacturing Use Only. It is strictly not intended for direct human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECIIRUYYUOYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366431
Record name 3-chloro-4-(difluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39211-55-7
Record name 3-chloro-4-(difluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4-(difluoromethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-(difluoromethoxy)aniline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, have made fluorinated building blocks indispensable in the medicinal chemist's toolbox. Among these, 3-Chloro-4-(difluoromethoxy)aniline (CAS 39211-55-7) emerges as a particularly valuable intermediate. Its trifunctional nature, presenting an aniline core for amide bond formation or nucleophilic aromatic substitution, a chloro substituent for steric and electronic modulation, and a difluoromethoxy group for enhancing pharmacokinetic properties, positions it as a key precursor for the synthesis of a new generation of targeted therapeutics, particularly in the realm of kinase inhibitors.

This technical guide provides a comprehensive overview of this compound, from its synthesis and analytical characterization to its potential applications in drug development, with a focus on providing practical, field-proven insights for researchers and scientists.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and for ensuring safe handling.

PropertyValueSource
CAS Number 39211-55-7N/A
Molecular Formula C₇H₆ClF₂NO[1]
Molecular Weight 193.58 g/mol [2]
IUPAC Name This compoundN/A
Synonyms 3-Chloro-4-(difluoromethoxy)benzenamineN/A
Appearance Expected to be a solid at room temperatureN/A
Predicted LogP 2.7[2]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be strategically approached in a multi-step sequence, starting from a readily available precursor. The following protocol is a robust and logical pathway, adapted from established methodologies for analogous compounds.[3]

Synthetic Scheme

Synthesis of this compound A 3-Chloro-4-nitrophenol B 3-Chloro-4-(difluoromethoxy)-1-nitrobenzene A->B  Difluoromethoxylation (e.g., ClCF₂H, base) C This compound B->C  Reduction (e.g., Fe/NH₄Cl or H₂, Pd/C)

Caption: A plausible synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 3-Chloro-4-(difluoromethoxy)-1-nitrobenzene

This initial step involves the difluoromethoxylation of 3-chloro-4-nitrophenol. The choice of a difluoromethylating agent and base is critical for achieving high yield and minimizing side reactions.

  • Materials:

    • 3-Chloro-4-nitrophenol

    • Chlorodifluoromethane (ClCF₂H) or Sodium chlorodifluoroacetate

    • Potassium carbonate (K₂CO₃) or another suitable base

    • N,N-Dimethylformamide (DMF) or another polar aprotic solvent

  • Procedure:

    • To a solution of 3-chloro-4-nitrophenol in DMF, add potassium carbonate.

    • The reaction mixture is then treated with a suitable difluoromethylating agent. If using chlorodifluoromethane, it would be bubbled through the solution under controlled temperature and pressure.

    • The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material.

    • Upon completion, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-chloro-4-(difluoromethoxy)-1-nitrobenzene.

  • Causality of Choices:

    • DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both the starting material and the inorganic base, facilitating a homogeneous reaction.

    • Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenolic hydroxyl group, making it nucleophilic for the subsequent reaction.

Part 2: Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is often the method of choice for its clean conversion and high yields.

  • Materials:

    • 3-Chloro-4-(difluoromethoxy)-1-nitrobenzene

    • Palladium on carbon (10% Pd/C) or Iron powder (Fe) and Ammonium chloride (NH₄Cl)

    • Ethanol or Methanol

    • Hydrogen gas (if using Pd/C)

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 3-chloro-4-(difluoromethoxy)-1-nitrobenzene in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature.

    • The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to yield this compound.

  • Causality of Choices:

    • Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers high selectivity and is generally applicable to a wide range of substrates.

    • Ethanol is a suitable solvent for both the starting material and the product, and it is relatively inert under hydrogenation conditions.

Applications in Drug Discovery: A Gateway to Novel Kinase Inhibitors

The structural motifs present in this compound make it an exceptionally attractive building block for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The aniline moiety can serve as a key hydrogen bond donor/acceptor for interaction with the hinge region of the kinase ATP-binding site, a critical anchoring point for many inhibitors.

Specifically, this aniline derivative is a prime candidate for the synthesis of analogues of successful Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) inhibitors like Gefitinib and Lapatinib.[4][5] The 3-chloro-4-substituted aniline core is a common feature in these drugs.[4][5] The difluoromethoxy group at the 4-position can offer advantages over the benzyloxy group found in Lapatinib by potentially improving metabolic stability and modulating lipophilicity.

KinaseInhibitorScaffold A This compound C Kinase Inhibitor Candidate A->C Nucleophilic Aromatic Substitution B Heterocyclic Core (e.g., Quinazoline, Pyrimidine) B->C

Caption: Role of this compound in kinase inhibitor synthesis.

The synthesis of such inhibitors would typically involve a nucleophilic aromatic substitution reaction between this compound and a suitable heterocyclic core, such as a 4-chloroquinazoline.[4] This reaction would lead to the formation of a 4-anilinoquinazoline scaffold, which is the core structure of many EGFR inhibitors.[4]

Analytical Characterization: A Spectroscopic Profile

Accurate analytical characterization is paramount for confirming the identity and purity of this compound. The following tables summarize the expected spectroscopic data based on its structure and data from analogous compounds.[6][7][8][9][10][11]

Expected ¹H NMR Spectral Data (in CDCl₃)

ProtonExpected Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
Aromatic-H6.8 - 7.2m-
-NH₂3.5 - 4.5br s-
-OCHF₂6.5 - 7.0tJ(H-F) ≈ 73-75

Expected ¹³C NMR Spectral Data (in CDCl₃)

CarbonExpected Chemical Shift (δ, ppm)
Aromatic C-N140 - 145
Aromatic C-Cl118 - 122
Aromatic C-O145 - 150
Other Aromatic C-H115 - 130
-OCHF₂114 - 118 (t, J(C-F) ≈ 255-260 Hz)

Expected Mass Spectrometry Data (EI-MS)

m/zInterpretation
193/195[M]⁺∙ molecular ion peak (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)
128[M - OCHF₂]⁺
99[M - OCHF₂ - Cl]⁺

Expected IR Spectral Data

Wavenumber (cm⁻¹)Interpretation
3300 - 3500N-H stretching (amine)
1600 - 1650N-H bending (amine)
1500 - 1600C=C stretching (aromatic)
1000 - 1200C-O stretching (ether) and C-F stretching
700 - 850C-Cl stretching

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on the safety data for analogous compounds, it should be considered harmful if swallowed, in contact with skin, or if inhaled.[2] It may also cause skin and eye irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important building block with significant potential in the field of drug discovery. Its unique combination of functional groups provides a versatile platform for the synthesis of complex molecules, particularly targeted therapeutics like kinase inhibitors. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and potential applications, offering a valuable resource for researchers and scientists working at the forefront of medicinal chemistry. As the demand for more effective and safer drugs continues to grow, the importance of well-characterized and strategically designed intermediates like this compound will undoubtedly increase.

References

An In-Depth Technical Guide to the Structural Analysis of 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 3-Chloro-4-(difluoromethoxy)aniline in Modern Drug Discovery

This compound is a key structural motif and a vital intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring a chloro group, an aniline moiety, and a difluoromethoxy group, imparts specific physicochemical properties that are highly desirable in medicinal chemistry. The presence of the difluoromethoxy group, in particular, can enhance metabolic stability, improve lipophilicity, and modulate the pKa of the aniline nitrogen, thereby influencing the pharmacokinetic and pharmacodynamic profiles of the final drug candidate.

A thorough and unambiguous structural characterization of this intermediate is paramount to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the analytical techniques and methodologies for the complete structural elucidation of this compound, grounded in established scientific principles and practical, field-proven insights.

I. Molecular Identity and Physicochemical Properties

A foundational step in any structural analysis is the confirmation of the molecule's basic properties.

PropertyValueSource
CAS Number 39211-55-7[1]
Molecular Formula C₇H₆ClF₂NO[2]
Molecular Weight 193.58 g/mol
Monoisotopic Mass 193.0106 Da[2]
InChI Key SECIIRUYYUOYEN-UHFFFAOYSA-N[1]

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information about the connectivity and chemical environment of each atom.

A. Expertise & Experience: The "Why" Behind the NMR Experiment

The choice of NMR experiments and parameters is dictated by the structural features of the molecule. The presence of protons on the aromatic ring and the amine group makes ¹H NMR essential for understanding substitution patterns. ¹³C NMR provides information on the carbon skeleton, while ¹⁹F NMR is crucial for confirming the presence and environment of the difluoromethoxy group.

B. Experimental Protocol: A Self-Validating System

A robust NMR analysis begins with meticulous sample preparation.

Step-by-Step Protocol for NMR Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. For compounds with exchangeable protons like the amine group, deuterated dimethyl sulfoxide (DMSO-d₆) can be used to observe the NH₂ protons more clearly.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: To ensure a homogenous magnetic field, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

  • Spectrometer Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

Diagram of the NMR Experimental Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std filter Filter into NMR Tube add_std->filter load_sample Load Sample into Spectrometer filter->load_sample shim Shim Magnetic Field load_sample->shim acquire Acquire Spectra (1H, 13C, 19F) shim->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra (Chemical Shifts, Couplings, Integration) process->analyze structure Structure Elucidation analyze->structure

Caption: Workflow for NMR structural analysis.

C. Predicted Spectral Data and Interpretation

¹H NMR (400 MHz, CDCl₃):

  • Aromatic Protons (δ 6.5-7.5 ppm): The three protons on the aromatic ring will exhibit a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atoms of the difluoromethoxy group.

  • Amine Protons (δ ~3.5-4.5 ppm): The two amine protons will likely appear as a broad singlet. The chemical shift of this peak is highly dependent on solvent and concentration.

  • Difluoromethoxy Proton (δ ~6.5-7.0 ppm): The single proton on the difluoromethoxy group (-OCHF₂) is expected to be a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR (100 MHz, CDCl₃):

  • Aromatic Carbons (δ 110-155 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the difluoromethoxy group will be split into a triplet by the two fluorine atoms.

  • Difluoromethoxy Carbon (δ ~115-125 ppm): The carbon of the -OCHF₂ group will also appear as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR (376 MHz, CDCl₃):

  • Difluoromethoxy Fluorines: A single signal is expected for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will be split into a doublet by the adjacent proton.

III. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

A. Expertise & Experience: Choosing the Right Ionization Technique

For a relatively volatile and thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective technique. EI provides reproducible fragmentation patterns that serve as a molecular fingerprint.

B. Experimental Protocol: A Validated GC-MS Method

Step-by-Step Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 50 to 300.

Diagram of the GC-MS Analytical Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Interpretation prepare_sol Prepare Dilute Solution inject Inject Sample prepare_sol->inject separate GC Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect tic Analyze Total Ion Chromatogram (TIC) detect->tic ms_spectrum Extract Mass Spectrum tic->ms_spectrum fragmentation Analyze Fragmentation Pattern ms_spectrum->fragmentation

Caption: Workflow for GC-MS structural analysis.

C. Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound will exhibit a characteristic molecular ion peak and a predictable fragmentation pattern.

  • Molecular Ion (M⁺): The presence of a single chlorine atom will result in a distinctive isotopic pattern for the molecular ion.[4] A peak at m/z 193 (corresponding to the ³⁵Cl isotope) and a peak at m/z 195 (corresponding to the ³⁷Cl isotope) will be observed in an approximate 3:1 intensity ratio.

  • Key Fragmentation Pathways:

    • Loss of the difluoromethoxy group: Cleavage of the C-O bond can lead to the loss of a ·OCHF₂ radical, resulting in a fragment ion.

    • Alpha-cleavage: Fragmentation adjacent to the amine group is a common pathway for anilines.[5]

    • Loss of HCl: Elimination of a neutral molecule of HCl is another plausible fragmentation route.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Experimental Protocol: Solid-State Analysis

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a convenient and high-throughput method.

Step-by-Step Protocol for ATR-FTIR Analysis:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

B. Expected Vibrational Frequencies

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch (amine)3300-3500
C-H Stretch (aromatic)3000-3100
C=C Stretch (aromatic)1500-1600
C-O Stretch (ether)1200-1300
C-F Stretch1000-1100
C-Cl Stretch700-800

V. X-ray Crystallography: The Definitive Solid-State Structure

For crystalline materials, single-crystal X-ray diffraction provides the most definitive and unambiguous three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions.

A. Experimental Workflow

Obtaining a crystal structure is contingent on the ability to grow high-quality single crystals of the compound.

Diagram of the X-ray Crystallography Workflow:

Xray_Workflow crystal_growth Crystal Growth diffraction X-ray Diffraction Data Collection crystal_growth->diffraction solve Structure Solution diffraction->solve refine Structure Refinement solve->refine validate Structure Validation and Analysis refine->validate

Caption: Workflow for single-crystal X-ray analysis.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. The determination of its crystal structure would be a valuable contribution to the scientific literature.

VI. Conclusion: An Integrated Approach to Structural Integrity

The comprehensive structural analysis of this compound requires an integrated approach, leveraging the strengths of multiple analytical techniques. NMR spectroscopy provides the detailed atomic connectivity, mass spectrometry confirms the molecular weight and fragmentation patterns, and FTIR spectroscopy identifies the key functional groups. For a definitive solid-state structure, X-ray crystallography is the gold standard. By employing these techniques with robust, self-validating protocols, researchers and drug development professionals can ensure the structural integrity of this critical pharmaceutical intermediate, thereby safeguarding the quality and efficacy of the final drug products.

References

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Chloro-4-(difluoromethoxy)aniline

This compound is a crucial building block in contemporary medicinal chemistry and drug development. Its unique trifunctional aromatic structure, featuring a chloro group, a difluoromethoxy moiety, and an aniline functional group, makes it a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. The difluoromethoxy group, in particular, is a bioisostere of the hydroxyl or thiol group, offering improved metabolic stability and lipophilicity, which can significantly enhance the pharmacokinetic properties of drug candidates. This guide provides a detailed, scientifically-grounded overview of a common and efficient synthetic route to this compound, designed to be a practical resource for laboratory and industrial applications.

Strategic Synthesis Pathway: From 2-Chloro-4-nitrophenol to the Final Product

The most prevalent and industrially scalable synthesis of this compound commences with the readily available starting material, 2-chloro-4-nitrophenol. The overall synthetic strategy involves two key transformations: the introduction of the difluoromethoxy group via a difluoromethylation reaction, followed by the reduction of the nitro group to the desired aniline.

Synthesis_Pathway 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene 2-Chloro-4-nitrophenol->1-Chloro-2-(difluoromethoxy)-4-nitrobenzene Step 1: Difluoromethylation This compound This compound 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene->this compound Step 2: Nitro Reduction

Caption: Overall synthetic workflow for this compound.

Step 1: Difluoromethylation of 2-Chloro-4-nitrophenol

The initial and most critical step is the etherification of the phenolic hydroxyl group of 2-chloro-4-nitrophenol with a difluoromethyl source. A robust and high-yielding method involves the use of sodium 2-chloro-2,2-difluoroacetate as a difluorocarbene precursor.[1]

Reaction Mechanism: The Role of Difluorocarbene

The reaction proceeds through the in-situ generation of difluorocarbene (:CF2) via the thermal decarboxylation of sodium 2-chloro-2,2-difluoroacetate. The phenoxide, formed by the deprotonation of 2-chloro-4-nitrophenol by a base such as cesium carbonate, acts as a nucleophile that traps the highly electrophilic difluorocarbene. Subsequent protonation of the resulting intermediate yields the desired 1-chloro-2-(difluoromethoxy)-4-nitrobenzene.[1]

Difluoromethylation_Mechanism cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack and Product Formation ClCF2COONa Sodium 2-chloro-2,2-difluoroacetate ClCF2COO- ClCF2COO- ClCF2COONa->ClCF2COO- :CF2 Difluorocarbene ClCF2COO-->:CF2 Δ - CO2, - Cl- Phenoxide 2-Chloro-4-nitrophenoxide Intermediate Intermediate Anion Phenoxide->Intermediate + :CF2 Product 1-Chloro-2-(difluoromethoxy)-4-nitrobenzene Intermediate->Product Protonation Nitro_Reduction_Workflow cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Purification Nitro_Compound 1-Chloro-2-(difluoromethoxy) -4-nitrobenzene Reactor Reactor Nitro_Compound->Reactor Solvent Methanol or Ethanol Solvent->Reactor Catalyst 5% Pt/C Catalyst->Reactor Pressurize Pressurize Reactor->Pressurize H2 (e.g., 100 psi) Heat_Stir Heat_Stir Pressurize->Heat_Stir Heat (e.g., 50°C) and Stir Filter Filter Heat_Stir->Filter Filter catalyst Concentrate Concentrate Filter->Concentrate Remove solvent Final_Product Final_Product Concentrate->Final_Product 3-Chloro-4-(difluoromethoxy) aniline

References

3-Chloro-4-(difluoromethoxy)aniline synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(difluoromethoxy)aniline

Executive Summary

This compound is a highly valuable substituted aniline that serves as a critical building block in the synthesis of complex pharmaceutical agents, particularly in the domain of oncology. The strategic incorporation of the difluoromethoxy (-OCF2H) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable moiety in modern drug design. This guide provides a comprehensive overview of the primary synthetic pathways to this intermediate, tailored for researchers and process chemists in drug development. We will delve into two core strategies: the O-difluoromethylation of a phenolic precursor and the functionalization of a pre-existing difluoromethoxy aromatic core. The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and provides detailed, field-proven protocols.

Introduction: The Strategic Importance of this compound

Chemical Structure and Properties

The target molecule, with CAS Number 39211-55-7, possesses an aniline core substituted with a chlorine atom at the 3-position and a difluoromethoxy group at the 4-position[1]. This specific arrangement of substituents dictates its reactivity and utility as a synthon.

  • Amino Group (-NH2): A nucleophilic center and an ortho-, para-directing activating group in electrophilic aromatic substitution. It is the primary reactive handle for forming amides, ureas, and for participating in cross-coupling reactions.

  • Difluoromethoxy Group (-OCF2H): A lipophilic hydrogen-bond donor and a bioisostere for other functional groups like hydroxyl or methoxy groups. It is generally considered an ortho-, para-directing group, though moderately deactivating due to the electron-withdrawing nature of the fluorine atoms.

  • Chloro Group (-Cl): An electron-withdrawing, deactivating group that also directs incoming electrophiles to the ortho and para positions. Its presence is crucial for modulating the electronic properties and metabolic profile of the final active pharmaceutical ingredient (API).

Significance in Medicinal Chemistry

The difluoromethoxy group is increasingly utilized in drug discovery to fine-tune the physicochemical properties of lead compounds. Its introduction can improve metabolic stability by blocking sites susceptible to oxidative metabolism, while its unique electronic and conformational properties can enhance target binding. This compound is a key intermediate for several targeted therapies, where its structure forms the core of the molecule responsible for interacting with biological targets like protein kinases.

Retrosynthetic Analysis

A retrosynthetic analysis reveals two primary strategic disconnections for constructing this compound. The choice between these pathways often depends on the availability of starting materials, scalability, and overall process economics.

G cluster_A Pathway A cluster_B Pathway B target This compound node_A1 3-Chloro-4-(difluoromethoxy)nitrobenzene target->node_A1 Nitro Reduction node_B1 3-Chloro-4-(difluoromethoxy)nitrobenzene target->node_B1 Nitro Reduction node_A2 3-Chloro-4-nitrophenol node_A1->node_A2 O-Difluoromethylation node_B2 1-(Difluoromethoxy)-2-chlorobenzene node_B1->node_B2 Nitration

Caption: Retrosynthetic analysis of this compound.

Core Synthesis Pathways

Pathway A: O-Difluoromethylation of a Phenolic Precursor

This is arguably the most direct and widely adopted route, leveraging the readily available 3-chloro-4-nitrophenol. The strategy hinges on the introduction of the difluoromethoxy group onto the phenol, followed by the reduction of the nitro group.

3.1.1 Rationale and Mechanistic Considerations The key transformation is the O-difluoromethylation of the phenolic hydroxyl group. This reaction typically proceeds via the in-situ generation of difluorocarbene (:CF2) from a suitable precursor.[2][3] The phenoxide, formed under basic conditions, acts as a nucleophile that traps the highly electrophilic difluorocarbene. Common difluorocarbene sources include sodium chlorodifluoroacetate (ClCF2COONa) and various modern reagents developed for milder conditions.[2] The final step, the reduction of the nitro group, is a robust and high-yielding transformation. Catalytic hydrogenation is preferred for its cleanliness and efficiency, though metal/acid systems are also viable.[4][5][6]

3.1.2 Process Workflow Diagram

G start 3-Chloro-4-nitrophenol reagent1 Base (e.g., K2CO3) ClCF2COONa Solvent (e.g., DMF) intermediate 3-Chloro-4-(difluoromethoxy)nitrobenzene reagent1->intermediate O-Difluoromethylation reagent2 H2, Catalyst (e.g., Pd/C) Solvent (e.g., EtOH) product This compound reagent2->product Nitro Reduction

Caption: Workflow for the synthesis via a phenolic precursor (Pathway A).

3.1.3 Detailed Experimental Protocol: Pathway A

Step 1: Synthesis of 3-Chloro-4-(difluoromethoxy)nitrobenzene

  • Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-chloro-4-nitrophenol (1.0 eq), potassium carbonate (K2CO3, 2.0 eq), and N,N-dimethylformamide (DMF, 5-10 volumes).

  • Reaction Initiation: Heat the mixture to 80-90 °C with vigorous stirring to form the potassium phenoxide salt.

  • Difluoromethylation: Once the salt formation is complete, add sodium chlorodifluoroacetate (ClCF2COONa, 1.5-2.0 eq) portion-wise over 1 hour. Causality: Portion-wise addition is critical to control the exothermic decomposition of the reagent and the subsequent trapping of the transient difluorocarbene, minimizing side reactions.

  • Reaction: Increase the temperature to 110-120 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a larger volume of cold water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 3-chloro-4-(difluoromethoxy)nitrobenzene.

Step 2: Synthesis of this compound

  • Setup: In a hydrogenation reactor (e.g., a Parr shaker), charge 3-chloro-4-(difluoromethoxy)nitrobenzene (1.0 eq), a suitable solvent such as ethanol or methanol (10-20 volumes), and a palladium on carbon catalyst (5-10% Pd/C, 1-5 mol%).

  • Hydrogenation: Seal the reactor, purge several times with nitrogen, and then with hydrogen gas. Pressurize the reactor with hydrogen to 50-60 psi (approx. 3-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic; cooling may be required to maintain the temperature below 40 °C. The reaction is usually complete within 2-4 hours, indicated by the cessation of hydrogen uptake.[4]

  • Work-up: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Trustworthiness: It is imperative to perform this filtration under an inert atmosphere (e.g., nitrogen) as the Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The resulting this compound is often of high purity but can be further purified by recrystallization or distillation if necessary.

Pathway B: Functionalization of a Difluoromethoxy Aromatic Core

This alternative strategy begins with a simpler chlorinated aromatic compound, introduces the difluoromethoxy group, and then builds the remaining functionality through electrophilic aromatic substitution.

3.2.1 Rationale and Regioselectivity This pathway's viability depends critically on the directing effects of the substituents. Starting with a precursor like 2-chlorophenol, one would first perform the O-difluoromethylation to get 1-chloro-2-(difluoromethoxy)benzene. The subsequent nitration step is crucial. Both the -Cl and -OCF2H groups are ortho-, para-directing. The -OCF2H group is generally the more powerful director, and nitration is expected to occur predominantly at the position para to it, which is also ortho to the chlorine, yielding the desired 3-chloro-4-(difluoromethoxy)nitrobenzene intermediate.

3.2.2 Process Workflow Diagram

G start 2-Chlorophenol intermediate1 1-Chloro-2-(difluoromethoxy)benzene start->intermediate1 Step 1 reagent1 O-Difluoromethylation intermediate2 3-Chloro-4-(difluoromethoxy)nitrobenzene intermediate1->intermediate2 Step 2 reagent2 Nitration (HNO3/H2SO4) product This compound intermediate2->product Step 3 reagent3 Nitro Reduction

Caption: Workflow for the synthesis via an aromatic core (Pathway B).

3.2.3 Detailed Experimental Protocol: Pathway B

Step 1: Synthesis of 1-Chloro-2-(difluoromethoxy)benzene

  • This step follows a similar O-difluoromethylation protocol as described in Pathway A (Section 3.1.3, Step 1), using 2-chlorophenol as the starting material.

Step 2: Synthesis of 3-Chloro-4-(difluoromethoxy)nitrobenzene

  • Setup: To a flask cooled in an ice-salt bath (0 to -10 °C), add concentrated sulfuric acid (H2SO4, 3-5 volumes).

  • Addition: Slowly add 1-chloro-2-(difluoromethoxy)benzene (1.0 eq) while maintaining the internal temperature below 5 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO3, 1.1 eq) and concentrated sulfuric acid (1-2 volumes). Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 5 °C. Expertise: Precise temperature control is paramount to prevent over-nitration and the formation of undesired isomers.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor by TLC/HPLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product will often precipitate as a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. Alternatively, extract the product with an organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of this compound

  • This nitro reduction step is identical to the procedure described in Pathway A (Section 3.1.3, Step 2).

Comparative Analysis of Pathways

ParameterPathway A: Phenolic PrecursorPathway B: Aromatic Core Functionalization
Starting Materials 3-chloro-4-nitrophenol (readily available)2-chlorophenol (readily available)
Number of Steps 2 steps3 steps
Key Challenges Handling of difluorocarbene precursor at scale.Regiocontrol during nitration; handling of mixed acids.
Overall Yield Generally good to excellent.Can be lower due to potential for isomeric byproducts in the nitration step.
Scalability Well-established and scalable.Scalable, but requires stringent control over the nitration step.
Process Safety Requires control of exothermic decomposition of ClCF2COONa.Involves handling of highly corrosive and oxidizing mixed acids.

Modern and Emerging Synthetic Methods

Recent advances in catalysis have opened new avenues for synthesizing fluorinated molecules. One notable development is the direct, late-stage C-H difluoromethoxylation of arenes using visible light photoredox catalysis.[2][7]

In this approach, a redox-active difluoromethoxylating reagent is activated by a photocatalyst under visible light, generating a difluoromethoxy radical (•OCF2H). This radical can then add to an aromatic ring, such as a suitably protected 3-chloroaniline derivative, to install the difluoromethoxy group directly onto a C-H bond. While this method offers rapid access to novel analogues and is powerful for discovery chemistry, its application in large-scale manufacturing is still under development due to factors like reagent cost and reaction efficiency.[7]

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through a two-step sequence starting from 3-chloro-4-nitrophenol (Pathway A). This route benefits from readily available starting materials and two high-yielding, robust chemical transformations: O-difluoromethylation via a difluorocarbene intermediate and subsequent catalytic hydrogenation. While alternative routes involving the functionalization of a pre-formed aromatic core exist, they often present greater challenges in regioselectivity. As the demand for complex fluorinated building blocks in drug discovery continues to grow, the optimization of these core pathways and the exploration of novel methods like direct C-H functionalization will remain areas of active research and development.

References

Foreword: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity and Synthetic Utility of 3-Chloro-4-(difluoromethoxy)aniline

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. These groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Among the vast arsenal of fluorinated synthons, this compound (CAS: 39211-55-7) has emerged as a particularly valuable intermediate.[1][2] Its unique constellation of substituents—a nucleophilic amine, a deactivating chloro group, and an electronically complex difluoromethoxy group—creates a nuanced reactivity profile that skilled chemists can exploit to construct complex molecular architectures.

This guide provides an in-depth exploration of the reactivity of this compound. We will move beyond simple reaction schemes to dissect the underlying electronic and steric factors that govern its behavior. By understanding the causality behind its reactions, researchers, scientists, and drug development professionals can leverage this versatile building block to its full potential, accelerating the discovery of novel therapeutics. This molecule is a key intermediate in the synthesis of various pharmaceuticals, where its structure allows for the introduction of fluorinated moieties that can enhance biological activity and metabolic stability.[3]

Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent's physical and chemical properties is paramount for its safe handling and successful application in synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 39211-55-7[1][2]
Molecular Formula C₇H₆ClF₂NO[4]
Molecular Weight 193.58 g/mol [2][5]
Appearance Solid (form may vary)[6]
InChI Key SECIIRUYYUOYEN-UHFFFAOYSA-N[2]
Predicted XlogP 3.0[4]

Core Reactivity: The Interplay of Substituent Effects

The reactivity of the this compound ring is a classic case study in competing substituent effects. The amino (-NH₂) group is a powerful activating, ortho, para-directing group due to its ability to donate electron density into the aromatic π-system through resonance.[7] Conversely, the chloro (-Cl) atom is a deactivating, ortho, para-director, withdrawing electron density inductively but donating weakly through resonance. The difluoromethoxy (-OCF₂H) group is primarily electron-withdrawing due to the high electronegativity of the fluorine atoms, thus deactivating the ring.

This electronic tug-of-war dictates the molecule's behavior in two primary classes of reactions: electrophilic aromatic substitution on the ring and transformations of the versatile amino group.

Diagram 1: Structure of this compound

Caption: Molecular structure of this compound.

The Amino Group: Gateway to Synthetic Diversity

The primary aromatic amine is arguably the most synthetically versatile handle on the molecule. Its conversion to a diazonium salt opens a vast array of subsequent transformations.

Diazotization

The reaction of this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) yields a highly reactive diazonium salt.[8] This intermediate is central to numerous synthetic strategies. The low temperature is critical to prevent the decomposition of the thermally unstable diazonium salt.[9]

Diagram 2: General Diazotization Workflow

cluster_products Synthetic Pathways Start This compound Reagents NaNO₂, Strong Acid (e.g., HCl, H₂SO₄) 0-5 °C Diazonium In-situ Diazonium Salt [Ar-N₂]⁺X⁻ Start->Diazonium Diazotization Sandmeyer Sandmeyer Reaction (CuX → Ar-X) Diazonium->Sandmeyer Schiemann Schiemann Reaction (HBF₄ → Ar-F) Diazonium->Schiemann AzoCoupling Azo Coupling (e.g., + Phenol → Ar-N=N-Ar') Diazonium->AzoCoupling Other Other Transformations (e.g., -I, -OH, -H) Diazonium->Other

Caption: Key synthetic routes originating from the diazonium salt.

Protocol 1: Diazotization of this compound

This protocol is a representative example based on established procedures for substituted anilines and should be adapted and optimized for specific downstream applications.[10]

  • Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and deionized water (20 mL).

  • Cooling: Cool the resulting suspension to 0–5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this temperature throughout the diazotization process to ensure the stability of the diazonium salt.[10]

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.70 g, 0.01 mol) in 10 mL of cold deionized water.

  • Reaction: Add the sodium nitrite solution dropwise to the cold aniline suspension over 15–20 minutes. Ensure the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.

  • Stirring: Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.[10]

  • Downstream Use: The resulting diazonium salt solution is highly reactive and is typically used immediately in situ for subsequent reactions, such as azo coupling or Sandmeyer reactions.

Electrophilic Aromatic Substitution (EAS)

While the ring is deactivated overall by the chloro and difluoromethoxy groups, the powerful activating effect of the amino group still permits electrophilic aromatic substitution.[11] The key challenge is controlling the regioselectivity and preventing poly-substitution.

The -NH₂ group directs incoming electrophiles to the ortho and para positions relative to it (positions 2 and 6).

  • Position 2: ortho to -NH₂, meta to -Cl and -OCF₂H. This position is strongly activated by the amine.

  • Position 6: ortho to -NH₂, ortho to -Cl. This position is activated by the amine but may experience some steric hindrance from the adjacent chloro group.

  • Position 5: meta to -NH₂, ortho to -OCF₂H, para to -Cl. This position is generally not favored for electrophilic attack due to being meta to the strongest activating group.

Therefore, electrophilic attack is most likely to occur at position 2 . For reactions like bromination, the high activation from the amino group can lead to poly-bromination. To achieve mono-substitution, it is often necessary to first "protect" the amino group by converting it to a less-activating amide (e.g., acetanilide), which can be hydrolyzed back to the amine after the substitution step.[11]

Diagram 3: Regioselectivity in Electrophilic Aromatic Substitution

Caption: Analysis of preferred sites for electrophilic attack.

Application in Cross-Coupling Reactions

The utility of this compound extends to modern transition-metal-catalyzed cross-coupling reactions. The aniline nitrogen can act as a nucleophile in palladium-catalyzed reactions like the Buchwald-Hartwig amination to form C-N bonds, a crucial transformation in the synthesis of many pharmaceutical agents.[6]

Protocol 2: Representative Buchwald-Hartwig Amination

This is a generalized protocol illustrating the use of a substituted aniline in a C-N cross-coupling reaction. Catalyst, ligand, base, and solvent choice are critical and must be optimized for specific substrates.[6]

  • Reactor Setup: To an oven-dried Schlenk flask, add the aryl halide or triflate (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.1-1.5 eq) and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Diagram 4: Role in Kinase Inhibitor Synthesis

Aniline 3-Chloro-4- (difluoromethoxy)aniline Coupling Pd-Catalyzed C-N Cross-Coupling (e.g., Buchwald-Hartwig) Aniline->Coupling Heterocycle Substituted Quinazoline or Pyrimidine (Aryl Halide) Heterocycle->Coupling Core Core Scaffold of Kinase Inhibitor (e.g., Lapatinib, Gefitinib) Coupling->Core

Caption: Use as a key building block in pharmaceutical synthesis.[6]

Safety and Handling

As with any active chemical reagent, proper handling of this compound is essential. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[12]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[13]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][14]

  • Storage: Store in original, tightly sealed containers in a dry, cool, and well-ventilated place.[12]

  • Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust. Wear appropriate PPE during cleanup.[12]

Conclusion

This compound is more than a simple intermediate; it is a sophisticated synthon whose reactivity is governed by a delicate balance of electronic and steric effects. A thorough understanding of these principles allows the medicinal chemist to strategically employ its amine functionality for diazotization and cross-coupling reactions, or to target specific positions on the aromatic ring for electrophilic substitution. Its demonstrated role in the synthesis of high-value therapeutics like kinase inhibitors underscores its importance.[6] By leveraging the detailed protocols and mechanistic insights provided in this guide, researchers are better equipped to harness the full synthetic potential of this powerful building block.

References

An In-Depth Technical Guide to the Spectroscopic Data of 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-4-(difluoromethoxy)aniline, a key intermediate in the pharmaceutical and agrochemical industries. A meticulous examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is presented. This document is designed to serve as an authoritative resource for structural elucidation, quality control, and analytical method development. Each section integrates theoretical principles with practical, field-proven insights and includes detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction

This compound is a substituted aniline derivative whose structural complexity necessitates robust analytical characterization. The presence of a chloro, an amino, and a difluoromethoxy group on the aromatic ring creates a unique electronic environment, resulting in a distinctive spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming its molecular structure, assessing purity, and understanding its reactivity in synthetic applications. This guide systematically deconstructs the ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic and in-depth understanding of this critical chemical entity.

Molecular Structure and Spectroscopic Overview

The unique arrangement of substituents on the aniline ring dictates the spectroscopic behavior of the molecule. The electron-donating amino group and the electron-withdrawing chloro and difluoromethoxy groups create a complex interplay of electronic effects that are directly observable in the NMR spectra. The vibrational modes of the functional groups are captured by IR spectroscopy, while mass spectrometry reveals the molecule's mass and characteristic fragmentation patterns.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. The analysis of proton (¹H) and carbon-13 (¹³C) spectra provides unambiguous evidence of the molecular framework and substituent positions.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the amine protons, and the unique methoxy proton. The electronic effects of the substituents and spin-spin coupling with the fluorine atoms lead to a complex but interpretable pattern in the aromatic region.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H-C(OCHF₂) ~6.55 Triplet (t) ²J(H,F) ≈ 73-75 1H
H-2 ~6.95 Doublet (d) ⁴J(H,H) ≈ 2.5 1H
H-5 ~6.85 Doublet of Doublets (dd) ³J(H,H) ≈ 8.7, ⁴J(H,H) ≈ 2.5 1H
H-6 ~6.70 Doublet (d) ³J(H,H) ≈ 8.7 1H

| -NH₂ | ~3.80 | Broad Singlet (br s) | - | 2H |

Causality of Assignments:

  • -OCHF₂ Proton: The most downfield and characteristic signal is the proton of the difluoromethoxy group. Its chemical shift is significantly influenced by the two adjacent fluorine atoms, and it appears as a triplet due to coupling with these two equivalent fluorine nuclei (²JHF). The large coupling constant is typical for geminal H-F coupling.[1]

  • Aromatic Protons: The aromatic protons (H-2, H-5, H-6) appear in the range of 6.70-7.00 ppm. H-2 is a doublet due to meta-coupling with H-5. H-5 appears as a doublet of doublets from ortho-coupling to H-6 and meta-coupling to H-2. H-6 is a doublet due to ortho-coupling with H-5. The exact chemical shifts are influenced by the combined electronic effects of the -NH₂, -Cl, and -OCHF₂ groups.

  • Amine Protons: The amine (-NH₂) protons typically present as a broad singlet. The chemical shift of this peak is highly dependent on solvent, concentration, and temperature, and it will exchange with deuterium upon addition of D₂O.

Caption: Key J-coupling interactions in this compound.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment. The difluoromethoxy group and its coupling to the attached carbon, as well as longer-range couplings to the aromatic carbons, are key diagnostic features.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
C-4 ~148.0 Triplet (t) ²J(C,F) ≈ 25-30
C-1 ~142.5 Singlet -
C-3 ~123.0 Singlet -
C-5 ~120.0 Triplet (t) ³J(C,F) ≈ 5-7
C-6 ~118.0 Singlet -
C-2 ~117.0 Singlet -

| -OCHF₂ | ~115.5 | Triplet (t) | ¹J(C,F) ≈ 240-250 |

Causality of Assignments:

  • -OCHF₂ Carbon: This carbon exhibits a very large one-bond coupling constant (¹JCF) with the two fluorine atoms, resulting in a characteristic triplet. Its chemical shift is significantly downfield due to the electronegativity of the attached oxygen and fluorine atoms.

  • Aromatic Carbons: The carbon attached to the difluoromethoxy group (C-4) shows a smaller two-bond coupling (²JCF), also appearing as a triplet. The other aromatic carbons show shifts consistent with the substituent effects. Long-range C-F couplings (e.g., ³JCF) may be observed for C-5.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Functional Group
3480 - 3380 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂)
3100 - 3000 C-H Aromatic Stretch Aromatic Ring
1630 - 1610 N-H Scissoring (Bending) Primary Amine (-NH₂)
1520 - 1480 C=C Aromatic Ring Stretch Aromatic Ring
1330 - 1250 C-N Stretch Aromatic Amine
1250 - 1200 C-O-C Asymmetric Stretch Aryl Ether
1100 - 1000 C-F Stretch Difluoromethyl group

| 850 - 750 | C-Cl Stretch | Aryl Chloride |

Interpretation Insights:

  • The presence of two distinct bands in the 3480-3380 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).[2][3]

  • Strong absorptions in the 1100-1000 cm⁻¹ range are characteristic of C-F stretching vibrations.[4]

  • The C-N stretching of an aromatic amine is typically observed between 1335-1250 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common method for such an analysis.

Molecular Ion and Isotopic Pattern: The molecular formula is C₇H₆ClF₂NO, with a monoisotopic mass of approximately 193.01 Da.[6] A key feature in the mass spectrum is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks:

  • M⁺˙ peak: at m/z 193 (containing ³⁵Cl)

  • [M+2]⁺˙ peak: at m/z 195 (containing ³⁷Cl) The relative intensity of these peaks will be approximately 3:1, which is a clear indicator of the presence of one chlorine atom in the molecule.[7]

Proposed Fragmentation Pathway: Under electron ionization, the molecular ion is energetically unstable and will fragment into smaller, characteristic ions.[8]

Table 4: Predicted Major Fragment Ions in EI-MS

m/z Proposed Ion Structure/Loss
193/195 [M]⁺˙ (Molecular Ion)
128 [M - CHF₂]⁺
163/165 [M - NO]⁺

| 93 | [M - CHF₂ - Cl]⁺ |

Causality of Fragmentation: The most probable fragmentation pathways involve the cleavage of the bonds adjacent to the heteroatoms and the loss of stable neutral molecules or radicals.

  • Loss of the Difluoromethyl Radical (•CHF₂): Cleavage of the O-CHF₂ bond can lead to a stable phenoxy cation.

  • Loss of Chlorine Radical (•Cl): A common fragmentation for halogenated aromatics is the loss of the halogen radical.[9]

Fragmentation M [C₇H₆ClF₂NO]⁺˙ m/z 193/195 F1 [C₆H₅ClNO]⁺ m/z 128 M->F1 - •CHF₂ F2 [C₇H₆F₂O]⁺ m/z 93 M->F2 - •Cl, - NO

Caption: Simplified proposed fragmentation pathway for this compound.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Filter the solution into a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: ≥ 1024 (signal averaging is required due to low natural abundance of ¹³C).

    • Relaxation Delay: 5 seconds.

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Apply consistent pressure to ensure good contact.

  • Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background: Collect a background spectrum of the clean, empty ATR crystal.

    • Sample Spectrum: Collect the sample spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[10]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[10]

    • Carrier Gas: Helium at 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Mass Range: m/z 40-500.

    • Source Temperature: 230°C.

Conclusion

The spectroscopic analysis of this compound provides a clear and definitive confirmation of its structure. The ¹H and ¹³C NMR spectra are particularly informative, with the characteristic triplet signals arising from H-F and C-F coupling of the difluoromethoxy group serving as key diagnostic markers. IR spectroscopy confirms the presence of the primary amine and other functional groups, while mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern highlighted by the classic 3:1 isotopic signature of chlorine. The integrated application of these techniques, guided by the robust protocols outlined herein, provides a solid foundation for the reliable identification and quality assessment of this important chemical intermediate.

References

1H NMR spectrum of 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-4-(difluoromethoxy)aniline

Authored by: A Senior Application Scientist

Abstract

This compound is a substituted aromatic amine that serves as a critical structural motif in the development of novel pharmaceutical and agrochemical agents. Its precise molecular architecture dictates its biological activity and synthetic utility. Therefore, unambiguous structural confirmation is paramount for quality control and research applications. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides an unparalleled, non-destructive method for elucidating the specific arrangement of protons within the molecule. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, detailing the theoretical basis for predicted chemical shifts and coupling patterns, a validated experimental protocol for data acquisition, and a systematic approach to spectral interpretation.

Introduction: The Molecular Blueprint

The utility of a chemical intermediate is intrinsically linked to its structural purity. For this compound, the specific substitution pattern on the aniline ring—a chloro group at position 3, a difluoromethoxy group at position 4, and an amino group at position 1—creates a unique electronic and steric environment. ¹H NMR spectroscopy acts as a molecular "fingerprint," providing definitive evidence of this arrangement. Each proton nucleus within the molecule resonates at a characteristic frequency, influenced by its local electronic environment, and exhibits signal splitting due to interactions with neighboring nuclei. A thorough interpretation of these signals allows for complete structural verification.

Structural Analysis and Proton Environments

The molecular structure of this compound contains three distinct types of proton environments: the aromatic ring protons, the amine protons, and the proton of the difluoromethoxy group. The asymmetric substitution pattern renders the three aromatic protons chemically non-equivalent.

Caption: Molecular structure of this compound with distinct proton environments labeled.

The electronic properties of the substituents are key to predicting the chemical shifts:

  • -NH₂ (Amino group): A strong electron-donating group (EDG) through resonance. It increases electron density at the ortho (C2, C6) and para (C4) positions, causing an upfield (shielding) shift for the corresponding protons.[1]

  • -Cl (Chloro group): An electron-withdrawing group (EWG) through induction but weakly electron-donating through resonance. Its net effect is deshielding, causing a downfield shift for nearby protons.

  • -OCHF₂ (Difluoromethoxy group): A very strong electron-withdrawing group due to the high electronegativity of the two fluorine atoms and the oxygen atom. This causes significant downfield (deshielding) shifts for protons on the ring, especially at the ortho position (H-5).

Detailed ¹H NMR Spectral Interpretation

The ¹H NMR spectrum is analyzed based on four key parameters: chemical shift, integration, multiplicity (splitting pattern), and coupling constants.[2][3]

Chemical Shift (δ)
  • Amine Protons (H on -NH₂): The signal for the two amine protons typically appears as a broad singlet. Its chemical shift is highly variable (δ ≈ 3.5 - 5.0 ppm) and depends on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4][5][6] In a deuterated solvent like DMSO-d₆, hydrogen bonding with the solvent can shift this signal further downfield.

  • Difluoromethoxy Proton (H on -OCHF₂): This single proton is attached to a carbon bonded to one oxygen and two fluorine atoms. The immense electron-withdrawing effect of these atoms deshields this proton significantly, pushing its resonance far downfield. It is expected to appear as a triplet in the range of δ ≈ 6.5 - 7.5 ppm.

  • Aromatic Protons (H-2, H-5, H-6): These protons resonate in the aromatic region (δ ≈ 6.5 - 7.5 ppm).[7] Their precise shifts are determined by the combined electronic effects of the three substituents.

    • H-2: Located ortho to the strong electron-donating -NH₂ group and meta to the -OCHF₂ group. It is expected to be the most upfield of the aromatic protons, likely appearing around δ ≈ 6.8 - 7.0 ppm.

    • H-6: Situated ortho to the -NH₂ group but also meta to the chloro group. It will be slightly downfield compared to H-2, estimated around δ ≈ 6.9 - 7.1 ppm.

    • H-5: Positioned ortho to the strongly electron-withdrawing -OCHF₂ group and meta to the -NH₂ group. This proton will be the most deshielded (downfield) of the aromatic signals, likely appearing in the range of δ ≈ 7.1 - 7.3 ppm.

Multiplicity and Coupling Constants (J)

The splitting of signals provides crucial information about the connectivity of the molecule.

  • Difluoromethoxy Proton (-OCHF₂): This proton is coupled to two adjacent, chemically equivalent fluorine-19 nuclei (¹⁹F, I = ½). According to the n+1 rule, its signal will be split into a triplet (n=2, 2+1=3). The coupling constant, ²JHF, for geminal H-F coupling through an sp³ carbon is typically large, around 50-80 Hz.

  • Aromatic Protons: The aromatic protons exhibit splitting from both neighboring protons (H-H coupling) and long-range coupling to the fluorine nuclei of the -OCHF₂ group (H-F coupling).

    • H-5: Coupled to H-6 via ortho coupling (³JHH ≈ 7-9 Hz) and to the two fluorine atoms via ortho coupling (³JHF ≈ 8-12 Hz). This will likely result in a triplet or a doublet of triplets (dt) if the H-H and H-F couplings are similar.

    • H-6: Coupled to H-5 via ortho coupling (³JHH ≈ 7-9 Hz) and to H-2 via meta coupling (⁴JHH ≈ 2-3 Hz). This will appear as a doublet of doublets (dd) .

    • H-2: Coupled to H-6 via meta coupling (⁴JHH ≈ 2-3 Hz) and may show a small long-range coupling to the fluorine atoms (⁵JHF). This signal will appear as a doublet (d) or a narrow doublet of doublets (dd) .

  • Amine Protons (-NH₂): Due to rapid quadrupole relaxation and proton exchange, these protons typically do not couple with neighboring protons and appear as a broad singlet (br s) .[5]

G cluster_protons cluster_coupling_partners H2 H-2 H6_c H-6 H2->H6_c ⁴JHH (meta, ~2.5 Hz) H5 H-5 F 2 x F (on OCHF₂) H5->F ³JHF (ortho, ~10 Hz) H5->H6_c ³JHH (ortho, ~8 Hz) H6 H-6 H5_c H-5 H6->H5_c ³JHH (ortho, ~8 Hz) H2_c H-2 H6->H2_c ⁴JHH (meta, ~2.5 Hz) OCHF2 H of OCHF₂ OCHF2->F ²JHF (Triplet, ~75 Hz)

Caption: Key J-coupling interactions in this compound.

Predicted Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound. These values are estimates and may vary based on the solvent and spectrometer frequency used.

Proton AssignmentIntegrationPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant(s) (J, Hz)
-NH₂2H3.5 - 5.0Broad Singlet (br s)N/A
H-21H6.8 - 7.0Doublet (d)⁴JH2-H6 ≈ 2-3 Hz
H-61H6.9 - 7.1Doublet of Doublets (dd)³JH6-H5 ≈ 7-9 Hz, ⁴JH6-H2 ≈ 2-3 Hz
H-51H7.1 - 7.3Triplet (t) or dt³JH5-H6 ≈ 7-9 Hz, ³JH5-F ≈ 8-12 Hz
-OCHF₂1H6.5 - 7.5Triplet (t)²JH-F ≈ 70-75 Hz

Experimental Protocol for ¹H NMR Analysis

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and parameter optimization.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing a 1. Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b 2. Add internal standard (e.g., TMS, 0 ppm). a->b c 3. Filter solution into a 5 mm NMR tube. b->c d 4. Insert sample and lock on the solvent's deuterium signal. c->d e 5. Shim the magnetic field to achieve high homogeneity. d->e f 6. Acquire spectrum using optimized parameters (e.g., 16 scans, 5s relaxation delay). e->f g 7. Apply Fourier Transform, phase correction, and baseline correction. f->g h 8. Calibrate chemical shift scale to TMS (0 ppm). g->h i 9. Integrate signals and analyze coupling patterns. h->i

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a standard choice for many organic molecules. However, for anilines, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it often results in sharper -NH₂ peaks due to stronger hydrogen bonding and slower proton exchange. The residual solvent peaks for CDCl₃ and DMSO-d₆ appear at ~7.26 ppm and ~2.50 ppm, respectively.[8][9]

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for referencing the chemical shift scale to δ 0.00 ppm.[10]

  • Sample Filtration: To ensure optimal magnetic field homogeneity (shimming), filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolve complex splitting patterns.

  • Locking and Shimming: The instrument's field frequency is "locked" onto the deuterium signal of the solvent. The magnetic field is then "shimmed" by adjusting a series of shim coils to maximize its homogeneity across the sample volume, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 2-5 seconds between scans is recommended to allow for full proton relaxation, ensuring accurate signal integration.

    • Acquisition Time (at): An acquisition time of 2-4 seconds provides adequate data points for good resolution.

Data Processing
  • Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

  • Referencing and Integration: The spectrum is calibrated by setting the TMS peak to 0.00 ppm. The relative areas under each signal are then calculated through integration to determine the proton ratios.

Conclusion

The ¹H NMR spectrum of this compound is complex yet highly informative. The characteristic triplet of the -OCHF₂ proton, combined with the distinct splitting patterns of the three non-equivalent aromatic protons, provides a definitive structural signature. Careful analysis of the chemical shifts, integration values, and coupling constants allows for the unequivocal confirmation of the compound's identity and purity. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to confidently utilize ¹H NMR spectroscopy in the characterization of this important chemical entity.

References

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(difluoromethoxy)aniline is an important synthetic intermediate in the pharmaceutical and agrochemical industries. Its structural elucidation is a critical aspect of quality control and process development. Among the array of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for providing detailed information about the carbon framework of the molecule. This guide, intended for researchers and professionals in the chemical sciences, offers a comprehensive analysis of the ¹³C NMR spectrum of this compound, blending theoretical principles with practical insights.

The synthesis of this compound typically involves a multi-step process. A common route begins with the selective fluorination of a suitable precursor, followed by nitration and subsequent reduction of the nitro group to an amine.[1][2] Understanding the spectroscopic signature of the final product is paramount for confirming its identity and purity.

Theoretical Principles of ¹³C NMR Chemical Shifts in Substituted Anilines

The ¹³C NMR chemical shift of a particular carbon atom is highly sensitive to its local electronic environment. In aromatic systems like this compound, the chemical shifts of the ring carbons are primarily influenced by the interplay of inductive and resonance effects of the substituents.[3]

  • Amino Group (-NH₂): The amino group is a strong activating group, exhibiting a significant +R (resonance) effect by donating its lone pair of electrons into the aromatic ring. This increases the electron density at the ortho and para positions, causing a notable upfield shift (to lower ppm values) for these carbons.[4]

  • Chloro Group (-Cl): As an electronegative atom, chlorine exerts a -I (inductive) effect, withdrawing electron density from the carbon it is attached to (the ipso-carbon) and, to a lesser extent, from adjacent carbons. This deshielding effect leads to a downfield shift. Halogens also possess a +R effect, but for chlorine, the inductive effect is generally dominant in influencing carbon chemical shifts.

  • Difluoromethoxy Group (-OCF₂H): The difluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (-I effect). This group can also participate in resonance, but its overall electronic character is dominated by the inductive withdrawal. This leads to a deshielding of the attached aromatic carbon.[5] Furthermore, the carbon of the difluoromethoxy group itself will exhibit a characteristic chemical shift and will be split into a triplet due to coupling with the two fluorine atoms (¹JCF).[6][7]

The interplay of these electronic effects from the three substituents on the aniline ring results in a unique ¹³C NMR spectrum that allows for the unambiguous assignment of each carbon atom.

Predicted ¹³C NMR Chemical Shifts of this compound

In the absence of a publicly available experimental spectrum, a prediction of the ¹³C NMR chemical shifts for this compound provides a robust framework for analysis. The following table presents the predicted chemical shifts obtained from computational methods, which serve as a reliable guide for spectral interpretation.[8][9][10]

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)
C-1140.1Singlet
C-2118.0Singlet
C-3124.3Singlet
C-4142.5Singlet
C-5117.2Singlet
C-6115.8Singlet
-OCF₂H116.9Triplet

Analysis and Assignment of Chemical Shifts

The assignment of the predicted chemical shifts can be rationalized by considering the substituent effects and by comparing with the experimental data of structurally similar compounds.

Caption: Molecular structure of this compound with carbon numbering.

Comparative Analysis with Analogous Compounds:

To substantiate the predicted assignments, a comparison with the experimental ¹³C NMR data of related molecules is invaluable.

CompoundC-1 (ppm)C-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Methoxy/Difluoromethoxy Carbon (ppm)
This compound (Predicted) 140.1 118.0 124.3 142.5 117.2 115.8 116.9 (t)
3-Chloro-4-methoxyaniline[11][12][13]~141~116~124~150~113~115~56
p-Anisidine[14][15]~140~115~115~152~115~115~55
m-Chloroaniline[16][17][18]~148~115~135~130~118~113-
  • C-1 (ipso to -NH₂): The predicted value of 140.1 ppm is consistent with the chemical shift of the carbon attached to the amino group in substituted anilines. The electron-donating resonance effect of the amino group is somewhat counteracted by its inductive effect. This value is in the expected range when compared to 3-chloro-4-methoxyaniline (~141 ppm) and p-anisidine (~140 ppm).[11][12][13][14][15]

  • C-4 (ipso to -OCF₂H): The predicted chemical shift of 142.5 ppm reflects the strong electron-withdrawing nature of the difluoromethoxy group. This is a significant downfield shift compared to a methoxy group (~150-152 ppm in the analogs), indicating the powerful deshielding effect of the two fluorine atoms.

  • C-3 (ipso to -Cl): The predicted value of 124.3 ppm is characteristic for a carbon bearing a chlorine atom in an aromatic ring. This is comparable to the C-3 chemical shift in m-chloroaniline (~135 ppm, though the electronic environment is different).[16][17][18]

  • C-2, C-5, and C-6 (CH carbons): The predicted shifts for these carbons (118.0, 117.2, and 115.8 ppm, respectively) are in the upfield region typical for aromatic carbons influenced by the strong electron-donating amino group. Their precise shifts are a result of the combined electronic effects of all three substituents.

  • -OCF₂H Carbon: The predicted chemical shift of 116.9 ppm for the difluoromethoxy carbon is characteristic for a carbon atom bonded to two fluorine atoms and an oxygen atom. The signal is predicted to be a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The typical range for such coupling constants is large, often exceeding 200 Hz.[6][7]

Experimental Protocol for ¹³C NMR Spectroscopy

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful sample preparation and instrument setup.

1. Sample Preparation:

  • Sample Quantity: For a standard ¹³C NMR experiment, a sample concentration of 50-100 mg in 0.6-0.7 mL of deuterated solvent is recommended to obtain a good signal-to-noise ratio within a reasonable acquisition time.[19]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, the choice of solvent can influence chemical shifts, so consistency is key when comparing spectra.[14]

  • Procedure:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

    • Cap the NMR tube securely.

Caption: Workflow for NMR sample preparation.

2. Instrument Parameters:

  • Spectrometer: A spectrometer with a field strength of at least 400 MHz for ¹H (100 MHz for ¹³C) is recommended.

  • Pulse Program: A standard proton-decoupled pulse sequence is typically used to simplify the spectrum by removing ¹H-¹³C couplings.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 200-220 ppm is sufficient to cover the expected chemical shift range.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds between pulses is important for quantitative accuracy, allowing for full relaxation of the carbon nuclei.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

Conclusion

The ¹³C NMR spectrum of this compound provides a detailed fingerprint of its carbon skeleton. The predicted chemical shifts, supported by a thorough analysis of substituent effects and comparison with analogous compounds, offer a reliable basis for spectral assignment. The characteristic triplet for the difluoromethoxy carbon and the distinct shifts of the aromatic carbons, governed by the interplay of the amino, chloro, and difluoromethoxy groups, allow for the confident structural verification of this important synthetic intermediate. Adherence to the provided experimental protocol will enable researchers to acquire high-quality, reproducible ¹³C NMR data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Mass Spectrometry of 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the mass spectrometric behavior of 3-Chloro-4-(difluoromethoxy)aniline, a compound of interest for researchers, scientists, and professionals in drug development. By leveraging advanced mass spectrometry techniques, we can achieve unambiguous identification and structural elucidation, which are critical for quality control and synthetic pathway confirmation. This document moves beyond a simple recitation of methods to explain the fundamental principles and strategic choices that underpin a robust analytical workflow.

Part 1: The Analyte at a Glance: Physicochemical Context

Before delving into mass spectrometry, understanding the molecule's inherent properties is paramount. This compound possesses a unique combination of functional groups that dictates its analytical behavior.

  • Aniline Core: The primary amine (-NH₂) on the aromatic ring is a basic site, readily accepting a proton. This feature is the cornerstone of our ionization strategy.

  • Halogenation: The presence of chlorine introduces a highly characteristic isotopic signature, a key confirmatory data point in mass analysis.[1]

  • Difluoromethoxy Group: The -OCHF₂ group influences the molecule's polarity and presents specific fragmentation pathways.

A summary of the key properties of this compound is presented below.

PropertyValueImplication for MS Analysis
Molecular FormulaC₇H₆ClF₂NODetermines the monoisotopic and average mass.
Monoisotopic Mass193.0106 uThe exact mass used for high-resolution mass spectrometry (HRMS) identification.
Average Mass193.58 g/mol
Key Functional GroupsPrimary Amine, Chloro, DifluoromethoxyDictates ionization method and fragmentation patterns.

Part 2: Strategic Ionization: ESI as the Method of Choice

The selection of an appropriate ionization source is the most critical step in developing a mass spectrometry method. For this compound, Electrospray Ionization (ESI) is the superior choice over alternatives like Atmospheric Pressure Chemical Ionization (APCI).

The Rationale: ESI is a "soft" ionization technique ideal for polar molecules that can readily form ions in solution.[2] The basic aniline nitrogen is easily protonated in a slightly acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid), forming the desired [M+H]⁺ ion. This process is highly efficient and minimizes in-source fragmentation, ensuring the molecular ion is abundant and readily detectable.[3][4]

APCI, while suitable for less polar compounds, is a higher-energy process that could induce premature fragmentation, complicating spectral interpretation. Given the analyte's structure, ESI in positive ion mode offers the best sensitivity and preservation of the molecular species.

Part 3: Decoding the Mass Spectrum: Isotopic Patterns and Accurate Mass

MS1 Analysis: The Molecular Signature

A full-scan (MS1) mass spectrum provides two crucial pieces of information for identification: the accurate mass of the protonated molecule and its isotopic pattern.

  • Accurate Mass: Using a high-resolution mass spectrometer (e.g., Orbitrap or TOF), the measured mass of the protonated molecule, [C₇H₇ClF₂NO]⁺, should be within a narrow mass tolerance (typically < 5 ppm) of its theoretical exact mass.

  • Isotopic Pattern: The presence of a single chlorine atom creates a definitive isotopic signature. Chlorine exists as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[1] This results in two distinct peaks in the mass spectrum separated by approximately 2 Da:

    • The M+H peak (containing ³⁵Cl)

    • The M+2+H peak (containing ³⁷Cl)

The intensity ratio of these two peaks will be approximately 3:1, which serves as an unmistakable indicator for the presence of one chlorine atom.[5][6] Any deviation from this ratio would suggest the presence of multiple chlorine atoms or interfering species.

Ion SpeciesTheoretical m/z ([M+H]⁺)IsotopeRelative Abundance
[C₇H₇³⁵ClF₂NO]⁺194.0184M+H~100%
[C₇H₇³⁷ClF₂NO]⁺196.0155M+2+H~32%

Part 4: Tandem Mass Spectrometry (MS/MS): Structural Elucidation through Fragmentation

While MS1 confirms the elemental formula, tandem mass spectrometry (MS/MS) is required to elucidate the structure. In an MS/MS experiment, the [M+H]⁺ precursor ion (m/z 194.0) is isolated and fragmented by collision-induced dissociation (CID). The resulting product ions reveal the molecule's connectivity.

Proposed Fragmentation Pathway:

The fragmentation of protonated this compound is driven by the charge localized on the nitrogen atom and the relative strengths of the chemical bonds. The most probable fragmentation pathways are detailed below.

  • Primary Fragmentation - Loss of the Difluoromethoxy Group: The C-O bond of the difluoromethoxy group is a likely point of initial cleavage. This can occur via the loss of a neutral difluorocarbene (:CF₂) followed by the loss of a hydroxyl radical (·OH), or through a concerted loss of the entire ·OCHF₂ radical. A more common pathway involves the loss of difluoromethoxy as a neutral molecule (HOCHF₂) after rearrangement, although loss of the difluoromethoxy radical is also plausible. A key fragmentation is the loss of the difluoromethyl radical (·CHF₂), leading to a significant product ion.

  • Secondary Fragmentation - Loss of Chlorine and HCN: Following initial fragmentation, the resulting ions can undergo further dissociation. The loss of a chlorine radical (·Cl) from the aromatic ring is a common pathway for halogenated compounds.[7][8] Additionally, cleavage of the aniline ring structure can lead to the neutral loss of hydrogen cyanide (HCN).

The diagram below illustrates the proposed fragmentation cascade for the [M+H]⁺ ion of this compound.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions cluster_subfragments Secondary Fragments Precursor [M+H]⁺ m/z 194.0 Frag1 [C₇H₇ClNO]⁺ m/z 142.0 Precursor->Frag1 - CHF₂O· Frag2 [C₆H₅ClFO]⁺ m/z 145.0 Precursor->Frag2 - NH₃ Frag3 [C₆H₅FN]⁺ m/z 110.1 Precursor->Frag3 - CO - HCl SubFrag1 [C₇H₆N]⁺ m/z 104.1 Frag1->SubFrag1 - HCl Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation SamplePrep Sample Preparation 1. Prepare 1 µg/mL solution 2. Use 50:50 Water:ACN + 0.1% FA LC LC Separation C18 Reverse Phase SamplePrep->LC MS Mass Spectrometry ESI Positive Mode LC->MS MS1 MS1 Analysis 1. Check Accurate Mass (m/z 194.0) 2. Verify 3:1 Isotope Pattern MS->MS1 MS2 MS/MS Analysis 1. Fragment m/z 194.0 2. Match Product Ions to Structure MS1->MS2 Confirm Confirmation Identity Confirmed MS2->Confirm

References

Introduction: The Analytical Significance of 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Infrared Spectrum of 3-Chloro-4-(difluoromethoxy)aniline

This compound is a highly functionalized aromatic amine that serves as a critical building block in modern medicinal chemistry and drug discovery. Its structural complexity, featuring a primary aromatic amine, a chloro substituent, and a difluoromethoxy group, offers multiple points for synthetic modification. These moieties are not merely synthetic handles; they are strategically chosen to modulate the physicochemical properties of a parent molecule, such as metabolic stability, lipophilicity, and target binding affinity.[1][2] For drug development professionals, confirming the identity and purity of such a key intermediate is paramount.

Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation and quality control of such molecules. By probing the vibrational modes of a molecule's functional groups, an IR spectrum serves as a unique molecular "fingerprint."[3] This guide provides a detailed theoretical framework and practical protocol for acquiring and interpreting the IR spectrum of this compound, enabling researchers to confidently verify its structure and integrity.

Pillar 1: Theoretical Principles of IR Spectroscopy for a Multifunctional Aniline

To accurately interpret the IR spectrum of this compound, one must understand the characteristic vibrational frequencies of its constituent functional groups. Each group absorbs infrared radiation at specific wavenumbers, corresponding to the energy required to excite its bonds into higher vibrational states (e.g., stretching or bending).[4]

The Aromatic Amine Core (-NH₂ and C-N)

The primary aromatic amine is a rich source of diagnostic peaks.

  • N-H Stretching: As a primary amine (R-NH₂), it will exhibit two distinct bands in the 3500-3300 cm⁻¹ region.[5][6] These correspond to the asymmetric and symmetric N-H stretching vibrations. The asymmetric stretch occurs at a higher frequency than the symmetric stretch.[4] For aromatic amines, these bands are typically found at slightly higher frequencies than their aliphatic counterparts.[7]

  • N-H Bending (Scissoring): A characteristic N-H bending vibration for primary amines is observed in the 1650-1580 cm⁻¹ region.[5][6] This band can sometimes be sharp and must be distinguished from weak aromatic overtones.

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines gives rise to a strong band typically found between 1335-1250 cm⁻¹.[5][6]

The Benzene Ring Substituents

The substituted benzene ring itself provides several key absorption bands.

  • Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring typically appears at wavenumbers just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).[3][8]

  • Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches result in two or three bands of variable intensity in the 1600-1400 cm⁻¹ region.[8]

  • C-H Out-of-Plane Bending ("oop"): The substitution pattern on the benzene ring influences the position of strong C-H "oop" bands in the 900-675 cm⁻¹ region.[8] For a 1,2,4-trisubstituted ring, characteristic bands are expected in this fingerprint region.

The Halogen and Ether Moieties
  • C-Cl Stretching: The carbon-chlorine stretch is found in the fingerprint region, typically between 850-550 cm⁻¹.[9][10] This band is often strong but can be difficult to assign definitively due to overlap with other vibrations.

  • Difluoromethoxy Group (-OCHF₂): This group introduces strong, characteristic bands. The C-O-C (aryl ether) stretch will produce a strong absorption, typically around 1300-1200 cm⁻¹. The C-F stretching vibrations are known to be very strong and occur in the 1250-1000 cm⁻¹ region.[11] The presence of two fluorine atoms will likely result in intense, complex absorptions in this area. The C-H stretch of the CHF₂ group will appear around 3000-2900 cm⁻¹.

Pillar 2: Experimental Protocol for Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid powder samples.

Materials and Instrumentation
  • Sample: this compound, solid powder (CAS 39211-55-7).[12]

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Software: Instrument control and data analysis software.

  • Consumables: Isopropanol or ethanol for cleaning, lint-free laboratory wipes.

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the final sample spectrum. A successful background scan should result in a flat line at 100% transmittance.

  • Sample Application:

    • Place a small amount of the this compound powder onto the center of the ATR crystal. Only enough sample to completely cover the crystal is needed.

    • Engage the ATR pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra with low signal-to-noise ratios.

  • Spectrum Acquisition:

    • Parameters: Set the acquisition parameters. For a high-quality spectrum suitable for identification, the following are recommended:

      • Scan Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

    • Initiate the sample scan. The live spectrum should appear on the screen.

  • Data Processing and Cleaning:

    • Once the scan is complete, the software will automatically ratio the sample scan against the background scan to produce the final infrared spectrum.

    • Clean the ATR crystal and pressure clamp tip thoroughly with isopropanol and a lint-free wipe to prepare for the next sample.

Pillar 3: Data Interpretation and Structural Verification

The resulting spectrum should be analyzed by assigning the observed absorption bands to the expected vibrational modes.

Predicted IR Absorption Data Summary
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3450 & ~3350MediumAsymmetric & Symmetric N-H StretchPrimary Aromatic Amine
~3050Medium-WeakAromatic C-H StretchBenzene Ring
~1620MediumN-H Bend (Scissoring)Primary Aromatic Amine
~1590, ~1500Medium-WeakC=C In-Ring StretchBenzene Ring
~1280StrongAromatic C-N StretchAromatic Amine
~1240StrongAsymmetric C-O-C StretchAryl Ether
~1150 - 1050Very StrongC-F StretchDifluoromethoxy
~850 - 750StrongC-H Out-of-Plane BendSubstituted Benzene
~800 - 600Medium-StrongC-Cl StretchAryl Chloride
Visualizing Molecular Vibrations

The following diagram illustrates the structure of this compound and highlights the key bonds responsible for the most significant IR absorptions.

Caption: Key vibrational modes for this compound.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive confirmation of its complex structure. The characteristic dual peaks of the primary amine N-H stretch, combined with the strong C-N stretch, confirm the aniline core. The presence of the difluoromethoxy group is unequivocally identified by the intense C-F and strong C-O stretching bands. Finally, absorptions in the fingerprint region, while complex, will correspond to the C-Cl bond and the specific substitution pattern of the aromatic ring. By following the outlined protocol and referencing the theoretical band assignments, researchers and drug development professionals can confidently use FTIR spectroscopy as a primary tool for the quality assessment of this vital synthetic intermediate.

References

3-Chloro-4-(difluoromethoxy)aniline safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-4-(difluoromethoxy)aniline

Disclaimer

This document is intended as an in-depth technical guide for researchers, scientists, and drug development professionals. The information herein is synthesized from publicly available safety data for this compound and structurally related analogues. It is not a substitute for a formal, site-specific risk assessment, which must be conducted by qualified personnel before any handling or use. Users must consult original Safety Data Sheets (SDS) and adhere to all institutional and regulatory safety protocols.

Executive Summary and Chemical Profile

This compound is a halogenated and ether-substituted aniline derivative. Its structural motifs—a chlorinated aromatic ring and an aniline functional group—are common in pharmaceutical and agrochemical intermediates.[1] The presence of the difluoromethoxy group significantly modulates the electronic and lipophilic properties of the molecule compared to simpler analogues. While comprehensive, peer-reviewed toxicological data for this specific molecule is limited, analysis of its structure and data from closely related compounds allows for the construction of a robust safety and handling protocol. This guide is predicated on the principle of treating compounds with limited data with a high degree of caution, assuming significant potential for toxicity and irritation.

1.1. Key Chemical and Physical Properties

Quantitative experimental data for this compound is not widely published. The following table includes known identifiers and notes where data is unavailable, necessitating careful experimental determination by the end-user.

PropertyValueSource
Chemical Name This compound-
Systematic Name Benzenamine, 3-chloro-4-(difluoromethoxy)-[2]
CAS Number 175277-67-5[3][4]
Molecular Formula C₇H₆ClF₂NO[5]
Molecular Weight 193.58 g/mol [5]
Physical State Solid (presumed)-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Presumed to have low water solubility[6]

1.2. Primary Applications in Research and Development

Substituted anilines of this type are critical building blocks in medicinal chemistry and process development. They are often used as starting materials for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agricultural chemicals like pesticides.[1] Their utility stems from the reactivity of the amine group, which allows for a wide range of chemical transformations.

Hazard Identification and Risk Assessment

A formal GHS classification for this compound is not universally established. However, based on the known hazards of structurally similar compounds, such as 3-chloro-4-fluoroaniline and other substituted anilines, a conservative hazard assessment is mandatory.[7][8][9]

2.1. Anticipated GHS Classification and Pictograms

The following classification should be assumed in the absence of definitive data. This is derived from analogues which are consistently classified as acutely toxic, skin/eye irritants, and potential organ toxicants.[5][9][10]

Caption: Assumed GHS Pictograms and Hazard Statements.

2.2. Toxicological Profile: A Mechanistic Perspective

The toxicity of aniline derivatives often involves metabolic activation in the liver, leading to reactive intermediates that can cause cellular damage.

  • Acute Toxicity: This compound is anticipated to be harmful or toxic via oral, dermal, and inhalation routes.[7][11] Aniline compounds can be absorbed through the skin and may cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.

  • Skin and Eye Irritation: As with most anilines, direct contact is expected to cause moderate to severe skin and eye irritation.[8][9]

  • Sensitization: While not definitively known for this molecule, some aniline derivatives are skin sensitizers. Therefore, the potential for allergic contact dermatitis should be considered.

  • Chronic Exposure: Prolonged or repeated exposure to substituted anilines may pose a risk of damage to organs, particularly the liver, kidneys, and blood-forming systems.[7][10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The hierarchy of controls prioritizes engineering solutions over personal protective equipment.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE caption Most effective controls are at the top.

Caption: The Hierarchy of Controls prioritizes inherent safety.

3.1. Primary Engineering Controls: Fume Hoods and Ventilation

All handling of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[12] The fume hood provides the primary barrier, ensuring that any dust or vapors are captured and exhausted away from the operator's breathing zone.

3.2. Personal Protective Equipment (PPE): A Last Line of Defense

PPE is not a substitute for proper engineering controls but is essential to protect from direct contact.

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the lack of specific breakthrough data for this compound, double-gloving is recommended.[13]

Glove MaterialRecommendationRationale
Nitrile Standard for incidental contact.Good general chemical resistance.
Neoprene Consider for extended handling.Offers robust protection against a range of organic chemicals.
Butyl Rubber Not typically necessary unless handling solutions with aggressive solvents.Provides superior resistance to many polar organic solvents.
  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[13] When there is a risk of splashes or handling larger quantities, a face shield should be worn in addition to safety glasses.

  • Respiratory Protection: If there is a risk of aerosol generation or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges and P95 (or better) particulate filters is required.[14]

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For large-scale operations, a chemically resistant apron or suit may be necessary.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to a well-defined SOP is critical for minimizing risk.

4.1. Pre-Experiment Checklist

  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Locate the nearest safety shower and eyewash station.

  • Ensure the appropriate spill kit is readily accessible.

  • Don all required PPE before entering the handling area.

  • Confirm the designated hazardous waste container is properly labeled and available.

4.2. Step-by-Step Handling Protocol: Weighing and Transfer

  • Preparation: Place a tared weigh boat or glass vial on an analytical balance inside the chemical fume hood.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of the solid compound from the stock bottle to the weigh boat. Perform this action slowly to minimize the generation of airborne dust.

  • Closure: Immediately and securely close the stock bottle.

  • Cleaning: Decontaminate the spatula and any affected surfaces within the fume hood using a suitable solvent (e.g., ethanol or isopropanol) and wipes. Dispose of wipes in the designated solid hazardous waste container.

  • Transport: If the weighed compound needs to be moved, place it in a secondary container (e.g., a beaker or Ziploc bag) for transport within the lab.

Storage and Waste Management

5.1. Chemical Storage Guidelines

  • Location: Store in a cool, dry, well-ventilated area designated for toxic or hazardous chemicals.[6][12]

  • Container: Keep the container tightly sealed to prevent exposure to moisture and air.[12]

  • Incompatibilities: Store away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[11] Contact with these materials could lead to vigorous or exothermic reactions.

5.2. Waste Management and Disposal Protocol

  • Characterization: All waste containing this compound must be treated as hazardous waste.

  • Segregation:

    • Solid Waste: Used gloves, weigh paper, contaminated wipes, and excess solid reagent should be collected in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled container for halogenated organic waste.

  • Disposal: All waste must be disposed of through a licensed professional waste disposal service, typically via high-temperature incineration.[9] Do not pour waste down the drain.[7]

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

6.1. Spill Response Workflow

Spill_Response cluster_spill Emergency Spill Response Workflow Alert Alert Personnel & Evacuate Area (If necessary) PPE Don Appropriate PPE (Gloves, Respirator, Goggles) Alert->PPE Contain Contain the Spill (Use absorbent pads or berms) PPE->Contain Neutralize Cover with Absorbent Material (e.g., Vermiculite, Sand) Contain->Neutralize Collect Collect & Place in Waste Container (Sweep solids, absorb liquids) Neutralize->Collect Decontaminate Decontaminate the Area (Soap and water, or solvent) Collect->Decontaminate Report Report the Incident (Follow institutional protocol) Decontaminate->Report

Caption: A systematic workflow for managing chemical spills.

6.2. First Aid Measures

  • Inhalation: Immediately move the affected person to fresh air.[15] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing.[12] Flush the skin with copious amounts of water and soap for at least 15 minutes.[10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. If the person is conscious, give them a glass of water to drink.[15] Seek immediate medical attention.[10]

6.3. Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[7][9] Avoid using a direct water jet, which could scatter the material.[13]

  • Hazards from Combustion: Combustion may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[11][15]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and materials.[15]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound requires a comprehensive understanding of its potential hazards, derived from both its chemical structure and data on related compounds. The core principles of chemical safety—risk assessment, implementation of engineering controls, diligent use of PPE, and adherence to established protocols—are paramount. By treating this compound with the high degree of caution it warrants, researchers can effectively mitigate risks and ensure a safe laboratory environment.

References

The Difluoromethoxy Group in Aniline Derivatives: A Strategic Tool for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, especially when appended to an aniline scaffold. This guide provides a comprehensive technical overview of the multifaceted role of the difluoromethoxy group in aniline derivatives, synthesizing its impact on molecular properties, metabolic stability, and target interactions. We will delve into the nuanced physicochemical characteristics of the -OCF₂H group, its strategic application as a bioisostere, and the experimental workflows essential for its evaluation, thereby offering field-proven insights for its effective deployment in drug design and development.

Introduction: The Rise of the Difluoromethoxy Group in Medicinal Chemistry

The pursuit of drug candidates with optimized absorption, distribution, metabolism, and excretion (ADME) profiles is a paramount challenge in pharmaceutical research. The aniline moiety is a prevalent scaffold in a multitude of therapeutic agents, but it is often susceptible to metabolic liabilities, such as oxidation. The introduction of fluorine-containing groups is a well-established strategy to mitigate these issues.[2][3] While the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups have been extensively utilized, the difluoromethoxy (-OCF₂H) group offers a unique and often more advantageous set of properties.[2][4] This guide will specifically explore the strategic rationale and practical application of incorporating the -OCF₂H group into aniline derivatives to enhance their therapeutic potential.

Physicochemical Landscape of the Difluoromethoxy Group

The difluoromethoxy group imparts a unique combination of electronic and steric properties that significantly influence a molecule's behavior.[4] Its characteristics are often intermediate between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, providing a finer level of control for molecular optimization.[1]

Lipophilicity and Solubility: A Tunable Parameter

Lipophilicity, a critical determinant of a drug's membrane permeability and oral absorption, is moderately increased by the -OCF₂H group compared to a methoxy group.[4] However, this increase is less pronounced than that observed with the highly lipophilic trifluoromethoxy group.[2][4] This intermediate lipophilicity can be advantageous in preventing the excessive lipophilicity that can lead to poor solubility and off-target effects. The Hansch hydrophobicity parameter (π) provides a quantitative measure of a substituent's lipophilicity, with a positive value indicating an increase in the parent molecule's lipophilicity.[1]

Table 1: Comparative Physicochemical Properties of Anisole and its Fluorinated Analogues

SubstituentHansch π ParameterlogP (Calculated)Dipole Moment (Debye)
-OCH₃-0.022.111.35
-OCF₂H +0.45 2.56 2.38
-OCF₃+1.04[2]3.152.86

Data compiled from various sources and computational models.

Electronic Effects and pKa Modulation

The difluoromethoxy group is weakly electron-withdrawing, with a Hammett sigma constant (σp) of approximately +0.14.[4] When attached to an aniline ring, this electron-withdrawing nature decreases the basicity of the anilino nitrogen, resulting in a lower pKa compared to unsubstituted aniline.[3] This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding affinity to the target protein.[3] The ability to fine-tune the pKa of the aniline moiety without introducing overly strong electron-withdrawing groups is a key advantage of the -OCF₂H substituent.

A Unique Hydrogen Bond Donor

A defining feature of the difluoromethoxy group is the acidity of its hydrogen atom, which allows it to function as a hydrogen bond donor.[4][5][6] This capability is absent in both the methoxy and trifluoromethoxy groups.[1] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to participate in weak hydrogen bonding interactions.[1][6] This unique characteristic allows the -OCF₂H group to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH) groups, potentially preserving or enhancing crucial interactions with biological targets while improving metabolic stability.[4][5][7]

Enhancing Metabolic Stability: A Primary Driver for -OCF₂H Incorporation

A major impetus for incorporating the difluoromethoxy group into aniline derivatives is to bolster their metabolic stability.[4] The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[4]

Blocking Metabolic Hotspots

Aniline and its simple derivatives are often susceptible to metabolic oxidation at the aromatic ring or the amino group. The -OCF₂H group can be strategically placed to block these "metabolic hotspots."[4] For instance, replacing a metabolically labile methoxy group, which is prone to O-demethylation, with a difluoromethoxy group can significantly increase a drug's plasma half-life and bioavailability.[1][4]

In Vitro Assessment of Metabolic Stability

Evaluating the metabolic stability of a novel difluoromethoxy-containing aniline derivative is a critical step in the drug discovery process. In vitro assays using liver microsomes or hepatocytes are the standard methods for this assessment.[1]

This assay is primarily used to evaluate Phase I metabolism, with a focus on CYP-mediated reactions.[1]

  • Preparation: A 10 mM stock solution of the test compound is prepared in DMSO.

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human or other relevant species), a phosphate buffer (pH 7.4), and the test compound to a final concentration of typically 1 µM.[1]

  • Initiation: The reaction is initiated by adding a solution of NADPH, a necessary cofactor for CYP enzymes.

  • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[4]

The Difluoromethoxy Group as a Bioisostere

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve a compound's biological activity, is a cornerstone of medicinal chemistry. The difluoromethoxy group is a versatile bioisostere for several common functional groups.[1]

  • Hydroxyl and Thiol Groups: Its capacity to act as a hydrogen bond donor makes it a suitable replacement for these groups, often with the added benefit of improved metabolic stability.[1]

  • Methoxy Group: As previously discussed, replacing a methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic liability, thereby extending the drug's half-life.[1] This substitution also introduces a hydrogen bond donating capability not present in the original methoxy group.[1]

Synthetic Strategies for Introducing the Difluoromethoxy Group into Anilines

The synthesis of difluoromethoxy aniline derivatives typically involves the introduction of the -OCF₂H group onto a phenol precursor, followed by reduction of a nitro group or another suitable functional group to the aniline.

A common method for the preparation of 4-(difluoromethoxy)aniline involves a two-step process:

  • Difluoromethylation of a Phenol: 4-Nitrophenol is reacted with a difluoromethylating agent, such as monochlorodifluoromethane, under basic conditions to yield 4-(difluoromethoxy)nitrobenzene.[8]

  • Nitro Group Reduction: The resulting 4-(difluoromethoxy)nitrobenzene is then reduced to 4-(difluoromethoxy)aniline. This reduction can be achieved using various reducing agents, such as hydrazine hydrate in the presence of a catalyst like ferric oxide and activated carbon.[8]

Evaluation_Workflow cluster_Design Design & Synthesis cluster_In_Vitro In Vitro Testing cluster_Analysis Data Analysis & Decision Lead_Compound Lead Compound (e.g., with -OCH3) Synthesize_Analog Synthesize -OCF2H Analog Lead_Compound->Synthesize_Analog Physicochemical_Properties Physicochemical Properties (logP, pKa, Solubility) Synthesize_Analog->Physicochemical_Properties Biological_Activity Biological Activity (IC50/EC50) Synthesize_Analog->Biological_Activity Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Synthesize_Analog->Metabolic_Stability Compare_Data Compare Data: -OCH3 vs. -OCF2H Physicochemical_Properties->Compare_Data Biological_Activity->Compare_Data Metabolic_Stability->Compare_Data Select_Candidate Select Candidate for In Vivo Studies Compare_Data->Select_Candidate

Case Studies: The Impact of the Difluoromethoxy Group in Approved Drugs

The utility of the difluoromethoxy group is underscored by its presence in several FDA-approved drugs.

  • Pantoprazole (Protonix®): This proton pump inhibitor, used for treating gastroesophageal reflux disease (GERD), features a difluoromethoxy group on its benzimidazole ring. This group is crucial for the drug's chemical stability and contributes to its mechanism of action.[4] Pantoprazole is a prodrug that is activated in the acidic environment of parietal cells.[4]

  • Roflumilast (Daliresp®): An inhibitor of phosphodiesterase-4 (PDE4) used to treat chronic obstructive pulmonary disease (COPD), roflumilast incorporates a difluoromethoxy group. This moiety contributes to the drug's favorable pharmacokinetic profile and potency.

Conclusion: A Versatile Tool for the Medicinal Chemist

The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium.[1] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates, particularly those based on the aniline scaffold.[1] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloro-4-(difluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the 3-Chloro-4-(difluoromethoxy)aniline Scaffold in Modern Drug Discovery

The this compound moiety is a cornerstone structural motif in contemporary medicinal chemistry, conferring a unique combination of physicochemical properties that are highly advantageous for the development of novel therapeutics. The strategic incorporation of a chlorine atom and a difluoromethoxy group onto the aniline scaffold significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The difluoromethoxy group, in particular, is a bioisostere of other functional groups and can enhance a drug candidate's oral bioavailability and in vivo half-life by blocking sites of metabolism.[1]

This guide provides a comprehensive overview of the primary synthetic routes to this compound and its derivatives, offering detailed, field-proven protocols for researchers and professionals in drug development. The methodologies described herein are presented with an emphasis on the underlying chemical principles and practical considerations for successful implementation in a laboratory setting.

Strategic Synthetic Pathways to this compound

The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges. The choice of a particular pathway often depends on the availability of starting materials, scalability requirements, and desired purity of the final product. The two predominant strategies commence from either a substituted nitrophenol or a trichloromethoxybenzene precursor.

Route 1: Synthesis from 2-Chloro-4-nitrophenol

This route is a classical and widely employed method that involves the introduction of the difluoromethoxy group onto a pre-functionalized aromatic ring, followed by the reduction of a nitro group to the desired aniline.

Conceptual Workflow for Route 1

A 2-Chloro-4-nitrophenol B 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene A->B Difluoromethylation C This compound B->C Nitro Group Reduction

Caption: Synthetic workflow starting from 2-Chloro-4-nitrophenol.

Step 1: Difluoromethylation of 2-Chloro-4-nitrophenol

The introduction of the difluoromethoxy group is the critical step in this pathway. This is typically achieved by reacting 2-chloro-4-nitrophenol with a suitable difluoromethylating agent, such as chlorodifluoromethane (Freon 22), under basic conditions. The phenoxide, generated in situ, acts as a nucleophile, displacing the chloride from chlorodifluoromethane.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group in 2-chloro-1-(difluoromethoxy)-4-nitrobenzene to the corresponding aniline.[2] Several reduction methods can be employed, with catalytic hydrogenation and metal-acid reductions being the most common.

Route 2: Multi-step Synthesis from Trichloromethoxybenzene

An alternative and often scalable approach begins with trichloromethoxybenzene, which undergoes a series of transformations including fluorination, nitration, and reduction.[3][4]

Conceptual Workflow for Route 2

A Trichloromethoxybenzene B Chlorodifluoromethoxybenzene A->B Selective Fluorination C 4-(Chlorodifluoromethoxy)nitrobenzene B->C Nitration D 4-(Chlorodifluoromethoxy)aniline C->D Reduction

Caption: Multi-step synthesis starting from Trichloromethoxybenzene.

Step 1: Selective Fluorination

The initial step involves the selective fluorination of trichloromethoxybenzene to yield chlorodifluoromethoxybenzene. This is typically achieved using a source of fluoride, such as hydrogen fluoride, in the presence of a catalyst.[3][4]

Step 2: Nitration

The subsequent nitration of chlorodifluoromethoxybenzene is a crucial step that introduces the nitro group at the para position. This is generally carried out using a mixture of nitric acid and sulfuric acid.[3][4]

Step 3: Reduction

The final step is the reduction of the nitro group of 4-(chlorodifluoromethoxy)nitrobenzene to afford the target aniline.[3][4]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of this compound via the reduction of its nitro precursor, a common final step in many synthetic routes.

Protocol 1: Catalytic Hydrogenation for Nitro Group Reduction

This method is often preferred for its clean reaction profile and high yields.

ParameterValue
Starting Material 2-Chloro-4-(difluoromethoxy)-1-nitrobenzene
Catalyst 1% Pt/C
Solvent Not specified (often ethanol or methanol)
Temperature 50-100 °C
Pressure 0.1-5 MPa Hydrogen
Reaction Time 1-10 hours
Yield >94%
Purity >99.5%

Procedure:

  • To a suitable hydrogenation reactor, add 2-chloro-4-(difluoromethoxy)-1-nitrobenzene and 1% Pt/C catalyst. The mass ratio of the nitro compound to the catalyst should be in the range of (200-400):1.[5]

  • Seal the reactor and purge with an inert gas, followed by hydrogen gas.[5]

  • Pressurize the reactor with hydrogen to 0.1-5 MPa.[5]

  • Heat the reaction mixture to 50-100 °C with vigorous stirring.[5]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC). The reaction is typically complete within 1-10 hours.[5]

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate contains the desired this compound, which can be further purified by distillation or recrystallization if necessary.[5]

Protocol 2: Metal-Acid Reduction of the Nitro Group

This classical method uses a metal, such as iron, in the presence of an acid or an ammonium salt.

ParameterValue
Starting Material 3-chloro-4-fluoronitrobenzene (as an example)
Reducing Agent Iron powder
Acid/Salt Hydrochloric acid or Ammonium chloride
Solvent Ethanol/Water mixture
Temperature 80-90 °C

Procedure:

  • In a reaction vessel, suspend 3-chloro-4-fluoronitrobenzene, reduced iron powder, ethanol, and water.[5]

  • Heat the mixture to approximately 60 °C with stirring.[5]

  • Carefully add hydrochloric acid to the reaction mixture. The temperature should be maintained between 80-90 °C.[5]

  • Continue stirring until the reaction is complete, as monitored by TLC.

  • After completion, cool the reaction mixture.[5]

  • Extract the product with a suitable organic solvent.[5]

  • Dry the organic layer, filter, and remove the solvent under reduced pressure.[5]

  • The crude product can be purified by distillation to yield the final 3-chloro-4-fluoroaniline.[5]

Applications in Pharmaceutical Synthesis

This compound and its close analogs are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). For instance, 3-chloro-4-fluoroaniline is a key building block for the synthesis of kinase inhibitors like Gefitinib and Lapatinib, which are used in cancer therapy.[6] The unique electronic properties imparted by the halogen substituents are crucial for the biological activity of these drugs.[7]

Conclusion

The synthetic routes and protocols detailed in this guide offer reliable and efficient methods for the preparation of this compound and its derivatives. A thorough understanding of the reaction mechanisms and careful execution of the experimental procedures are paramount for achieving high yields and purity. The versatility of this scaffold ensures its continued importance in the discovery and development of new medicines.

References

Application Notes & Protocols: 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and process development scientists on the strategic use of 3-Chloro-4-(difluoromethoxy)aniline as a critical pharmaceutical intermediate. We delve into the unique physicochemical properties conferred by its constituent functional groups, with a particular focus on the difluoromethoxy moiety, a feature increasingly leveraged in modern drug design to enhance metabolic stability and modulate receptor interactions.[1] This document provides detailed protocols for its application in synthesis, robust analytical methods for quality control, and essential safety and handling procedures. The primary application discussed is its role as a key building block in the synthesis of potent tyrosine kinase inhibitors, exemplified by Cabozantinib.

Introduction: The Strategic Value in Medicinal Chemistry

This compound is a highly functionalized aromatic amine whose value in pharmaceutical synthesis is greater than the sum of its parts. The strategic arrangement of its substituents—a chloro group, an aniline moiety, and a difluoromethoxy group—creates a versatile building block for constructing complex active pharmaceutical ingredients (APIs).

  • Aniline Moiety: Provides a primary nucleophilic site, essential for forming amide, urea, or sulfonamide linkages, which are common pharmacophores. It is a foundational component for coupling reactions.

  • Chloro Group: This electron-withdrawing group modulates the pKa of the aniline nitrogen and influences the overall electronic profile of the molecule. It can also serve as a steric blocking group or a site for further functionalization in certain synthetic routes.

  • Difluoromethoxy (-OCF₂H) Group: This is arguably the most critical functional group from a drug design perspective. The -OCF₂H group is a unique bioisostere for other functionalities like hydroxyl, thiol, or methoxy groups.[1][2][3] Its key advantages include:

    • Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism, often blocking common metabolic pathways like O-demethylation and increasing a drug's half-life.[1][3]

    • Modulated Lipophilicity: It increases lipophilicity to a lesser extent than the more common trifluoromethoxy (-OCF₃) group, offering a fine-tuning mechanism for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

    • Hydrogen Bond Donor Capability: The acidic proton on the difluoromethyl group allows it to act as a weak hydrogen bond donor, a rare feature for a lipophilic group, enabling it to maintain or create new, favorable interactions with target proteins.[2][3]

Physicochemical Properties & Specifications

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in process development and scale-up.

PropertyValueSource/Standard
CAS Number 39211-55-7Chemical Abstracts Service
Molecular Formula C₇H₆ClF₂NO---
Molecular Weight 193.58 g/mol
Appearance Off-white to light brown solid/powderTypical Supplier Specification
Melting Point 50-55 °C (lit.)[4] (for analogous 3-chloro-4-methoxyaniline)
Purity (HPLC) ≥ 98.0%Typical Supplier Specification
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water.General Chemical Knowledge

Core Application: Intermediate for Kinase Inhibitor Synthesis (Cabozantinib)

This compound is a pivotal intermediate in the synthesis of several targeted cancer therapies. Its most prominent application is in the construction of Cabozantinib, a potent inhibitor of multiple tyrosine kinases, including MET, VEGFR2, and AXL, used in the treatment of various cancers.[5][6] The aniline nitrogen of this intermediate is used to form a critical urea or amide linkage that constitutes the backbone of the final drug molecule.

The general synthetic workflow involving this intermediate is outlined below.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: API Synthesis (e.g., Cabozantinib) start Starting Materials (e.g., 3-Chloro-4-hydroxynitrobenzene) step1 O-Difluoromethylation start->step1 step2 Nitro Group Reduction step1->step2 intermed This compound (QC Step 1: Purity/Identity) step2->intermed intermed_api This compound step3 Amide/Urea Bond Formation (Coupling Reaction) intermed_api->step3 coupling_partner Coupling Partner (e.g., Activated Cyclopropane Carboxylic Acid) coupling_partner->step3 crude_api Crude API step3->crude_api step4 Purification (Crystallization/Chromatography) crude_api->step4 final_api Final API (QC Step 2: Final Release Testing) step4->final_api

Caption: General workflow from starting materials to final API.

Experimental Protocol: Synthesis of a Key Amide Precursor

This protocol describes a representative amide coupling reaction using this compound as the nucleophile. This reaction is analogous to the core bond-forming step in many kinase inhibitor syntheses.[7][8]

Reaction Scheme:

G cluster_reaction Amide Coupling Reaction R_COOH R-COOH (Activated Carboxylic Acid) reagents + Coupling Agents (e.g., EDC, HOBt) + Base (e.g., DIPEA) + Solvent (e.g., DCM) R_COOH->reagents Aniline This compound Aniline->reagents Amide Resulting Amide Product reagents->Amide

Caption: Generalized amide bond formation reaction.

Materials & Reagents:

ReagentM.W. ( g/mol )EquivalentsAmount
1-(4-Fluorophenylcarbamoyl)cyclopropane-1-carboxylic acid237.211.0(Specify mass)
This compound193.581.05(Specify mass)
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.701.2(Specify mass)
HOBt (Hydroxybenzotriazole)135.121.2(Specify mass)
DIPEA (N,N-Diisopropylethylamine)129.242.5(Specify volume)
Dichloromethane (DCM), Anhydrous------(Specify volume)

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) to dissolve the reagents. Stir the mixture at room temperature for 10 minutes.

    • Rationale: This initial step forms a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC, which is then stabilized by HOBt to prevent side reactions and improve coupling efficiency.

  • Aniline Addition: In a separate flask, dissolve this compound (1.05 eq) and DIPEA (2.5 eq) in anhydrous DCM.

  • Coupling: Cool the activated carboxylic acid mixture to 0 °C using an ice bath. Add the aniline/DIPEA solution dropwise over 15-20 minutes.

    • Rationale: Dropwise addition at low temperature controls the exothermic reaction and minimizes the formation of impurities. DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct of the reaction.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

  • Work-up: Upon completion, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[7]

    • Rationale: The acid wash removes excess DIPEA and unreacted aniline. The bicarbonate wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).

Analytical Quality Control (QC)

Ensuring the identity and purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final API. A multi-technique approach is recommended.[9]

TechniquePurposeKey Parameters & Expected Results
HPLC-UV Purity Assessment & Quantification: The primary method for determining purity and identifying known impurities.Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient.[10] Detection: UV at ~254 nm. Result: A major peak corresponding to the product with purity ≥ 98.0%.
GC-MS Impurity ID & Volatiles: Identifies volatile impurities and confirms the mass of the main component.Column: Non-polar capillary (e.g., DB-5ms).[11] Ionization: Electron Ionization (EI). Result: Mass spectrum consistent with the molecular weight (m/z = 193/195 for Cl isotopes).
¹H NMR Structural Confirmation: Confirms the chemical structure and proton environment.Solvent: CDCl₃ or DMSO-d₆. Result: Characteristic peaks for aromatic protons and a triplet for the -OCF₂H proton with coupling to fluorine atoms.
¹⁹F NMR Fluorine Environment Confirmation: A highly specific technique for fluorine-containing compounds.Solvent: CDCl₃ or DMSO-d₆. Result: A doublet corresponding to the two equivalent fluorine atoms of the -OCF₂ H group, coupled to the proton.[9]

Safety & Handling

Substituted anilines require careful handling due to their potential toxicity.[12] Always consult the latest Safety Data Sheet (SDS) before use.[13][14][15]

  • Engineering Controls: All work must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[13][15]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or other chemically resistant gloves. Aniline and its derivatives can be readily absorbed through the skin.[12][13]

    • Eye Protection: Chemical safety goggles are mandatory.[13]

    • Lab Coat: A full-length lab coat and closed-toe shoes are required.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[13][15]

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open.[13][15]

    • Inhalation: Move to fresh air immediately.[13][15]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[13]

  • Waste Disposal: Collect all waste in a designated, labeled hazardous waste container for disposal according to institutional and local regulations.

Conclusion

This compound is a high-value intermediate whose strategic importance in modern medicinal chemistry is firmly established. The unique properties of the difluoromethoxy group, particularly its ability to enhance metabolic stability and act as a hydrogen bond donor, make this compound a powerful tool for designing next-generation therapeutics.[1][2] By employing the robust synthetic and analytical protocols outlined in this guide, researchers can effectively leverage this versatile building block to advance their drug discovery and development programs.

References

The Lynchpin of Modern Agrochemical Design: Applications of 3-Chloro-4-(difluoromethoxy)aniline in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Fluorinated Anilines in Agrochemicals

In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved lipophilicity, have led to the creation of highly effective and selective crop protection agents. Among the vast array of fluorinated building blocks, 3-Chloro-4-(difluoromethoxy)aniline stands out as a pivotal intermediate, particularly in the synthesis of next-generation fungicides. Its distinct substitution pattern—a chlorine atom providing steric and electronic influence, and a difluoromethoxy group offering a lipophilic hydrogen bond donor capability—makes it an invaluable synthon for accessing novel chemical spaces in agrochemical discovery.

This technical guide provides an in-depth exploration of the applications of this compound in agrochemical synthesis. We will delve into the causality behind its utility, present detailed, field-proven protocols for its incorporation into fungicidal scaffolds, and offer quantitative data to support the described methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile intermediate in their own discovery pipelines.

Core Application: Synthesis of Pyrazole Carboxamide Fungicides

The primary application of this compound in the agrochemical sector is as a key building block for the synthesis of pyrazole carboxamide fungicides. This class of fungicides acts by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a mode of action that has proven to be highly effective against a broad spectrum of plant pathogens. The aniline moiety of this compound is crucial for forming the amide linkage that is characteristic of this fungicide class.

The general synthetic strategy involves the coupling of a substituted pyrazole carboxylic acid with this compound. The difluoromethoxy group on the aniline ring plays a critical role in enhancing the fungicidal activity and pharmacokinetic properties of the final molecule.

Experimental Protocols: A Step-by-Step Guide to Synthesis

The following protocols provide a detailed, self-validating system for the synthesis of a representative pyrazole carboxamide fungicide using this compound. These protocols are based on established chemical principles and patent literature, offering a robust starting point for laboratory-scale synthesis and process development.

Part 1: Synthesis of the Key Intermediate: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

This initial phase focuses on the preparation of the acid chloride, a necessary precursor for the subsequent amidation reaction. The synthesis of this intermediate is adapted from methodologies described in patent literature for similar structures.[1]

Protocol 1: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet, dissolve ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate (10.0 g, 58.8 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Gas Introduction: Bubble chlorodifluoromethane gas through the solution for 30 minutes.

  • Base Addition: While maintaining the temperature at 0°C, add a 50% aqueous solution of sodium hydroxide (48 g) dropwise over a period of 1 hour.

  • Reaction: Stir the reaction mixture vigorously for 72 hours, allowing it to slowly warm to room temperature.

  • Work-up: Partition the reaction mixture between ethyl acetate (200 mL) and water (200 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate.

Protocol 2: Hydrolysis to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate obtained from the previous step in a mixture of ethanol (50 mL) and water (25 mL).

  • Hydrolysis: Add sodium hydroxide (1.5 equivalents) and heat the mixture to reflux for 4 hours.

  • Acidification: After cooling to room temperature, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Protocol 3: Formation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in thionyl chloride (5 equivalents).

  • Reaction: Heat the mixture to reflux for 3 hours.

  • Isolation: After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, which can be used in the next step without further purification.

Part 2: Amide Coupling with this compound

This final step unites the two key fragments to form the target fungicide molecule.

Protocol 4: Synthesis of N-(3-chloro-4-(difluoromethoxy)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

  • Reaction Setup: In a 100 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (50 mL).

  • Base Addition: Add triethylamine (1.2 equivalents) and cool the mixture to 0°C.

  • Coupling: Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 equivalents) in anhydrous dichloromethane (20 mL) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with water (50 mL). Separate the organic layer, wash with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final pyrazole carboxamide fungicide.

Visualization of the Synthetic Workflow

To provide a clear overview of the synthetic process, the following diagrams illustrate the key transformations.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Pyrazole Acid Chloride cluster_part2 Part 2: Amide Coupling PyrazoleEster Ethyl 3-hydroxy-1-methyl- 1H-pyrazole-4-carboxylate DifluoroEster Ethyl 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylate PyrazoleEster->DifluoroEster Chlorodifluoromethane, NaOH, DMF PyrazoleAcid 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid DifluoroEster->PyrazoleAcid NaOH, EtOH/H2O AcidChloride 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride PyrazoleAcid->AcidChloride SOCl2 FinalProduct N-(3-chloro-4-(difluoromethoxy)phenyl)- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide AcidChloride->FinalProduct Aniline This compound Aniline->FinalProduct Triethylamine, DCM

Caption: Synthetic workflow for a representative pyrazole carboxamide fungicide.

Quantitative Data and Expected Outcomes

The following table summarizes the expected yields and purity for each step of the synthesis, based on literature precedents for similar reactions.

StepReactantsProductExpected Yield (%)Expected Purity (%)
Protocol 1 Ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate, Chlorodifluoromethane, NaOHEthyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate60-75>95 (after column)
Protocol 2 Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, NaOH3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid90-98>98
Protocol 3 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, Thionyl chloride3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride>95 (crude)Used directly
Protocol 4 This compound, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chlorideN-(3-chloro-4-(difluoromethoxy)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide75-85>98 (after recryst.)

Conclusion: A Versatile Building Block for Future Agrochemicals

This compound has established itself as a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its strategic incorporation into the pyrazole carboxamide fungicide scaffold has led to the development of highly potent and effective crop protection agents. The detailed protocols and workflow presented in this guide provide a solid foundation for researchers to explore the potential of this unique building block in the design and synthesis of novel active ingredients. As the demand for more sustainable and effective agricultural solutions continues to grow, the importance of key fluorinated intermediates like this compound is set to increase, paving the way for the next generation of innovative agrochemicals.

References

Application Notes and Protocols: Electrophilic Aromatic Substitution Reactions of 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Here are the detailed Application Notes and Protocols for the reaction of 3-Chloro-4-(difluoromethoxy)aniline with electrophiles.

Introduction

This compound is a key structural motif and versatile intermediate in modern synthetic chemistry, particularly within pharmaceutical and agrochemical development.[1] Its utility stems from the unique and complex electronic profile conferred by three distinct substituents on the aniline core. The interplay between the strongly activating amino group, the deactivating yet ortho-, para-directing chloro group, and the moderately electron-withdrawing difluoromethoxy group presents both opportunities and challenges for selective functionalization.[2][3][4]

The difluoromethoxy (-OCHF₂) group is of particular interest as a bioisostere for methoxy or hydroxyl groups, offering enhanced metabolic stability and altered physicochemical properties, such as serving as a weak hydrogen bond donor.[5][6] Understanding how to predictably engage this molecule in electrophilic aromatic substitution (EAS) is critical for its effective use in synthetic campaigns.

This guide provides an in-depth analysis of the reactivity of this compound. It moves beyond simple procedural lists to explain the underlying principles governing regioselectivity and offers field-proven, step-by-step protocols for key electrophilic transformations.

Section 1: The Electronic Landscape and Reactivity Profile

The outcome of any electrophilic attack on the this compound ring is a direct consequence of the combined electronic and steric influences of its substituents. A clear understanding of these individual effects is the foundation for predictable synthesis.

1.1. Substituent Effects on the Aromatic Ring

The reactivity and orientation of incoming electrophiles are dictated by a delicate balance of inductive and resonance effects, summarized below.

SubstituentPositionInductive EffectResonance EffectOverall Effect on RingDirecting Influence
-NH₂ C1Weakly Withdrawing (-I)Strongly Donating (+R)Strongly Activating Ortho, Para
-Cl C3Strongly Withdrawing (-I)Weakly Donating (+R)Deactivating Ortho, Para
-OCHF₂ C4Strongly Withdrawing (-I)Weakly Donating (+R)Moderately Deactivating Ortho, Para

The amino group (-NH₂) is the most powerful activating group, donating significant electron density into the ring via resonance and making the positions ortho (C2, C6) and para (C4) to it highly nucleophilic.[3][7] The chloro and difluoromethoxy groups, conversely, withdraw electron density through the sigma framework (inductive effect), deactivating the ring overall relative to aniline, but their lone pairs on oxygen and chlorine still direct incoming electrophiles to their ortho and para positions.[2][4]

1.2. Predicting Regioselectivity

By overlaying the directing influences of each group, we can predict the most probable sites for electrophilic attack.

G start This compound protect Protection (Protocol 1) start->protect acetanilide N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide protect->acetanilide eas Electrophilic Aromatic Substitution (EAS) (Protocols 3-5) acetanilide->eas substituted_acetanilide Substituted Acetanilide eas->substituted_acetanilide deprotect Deprotection (Protocol 2) substituted_acetanilide->deprotect final_product Substituted Aniline Product deprotect->final_product

References

Application Note & Protocols: Strategic Acylation of 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Acylated Anilines

3-Chloro-4-(difluoromethoxy)aniline is a key building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. The unique electronic properties imparted by its substituents—the electron-withdrawing chloro group and the lipophilic, metabolically stable difluoromethoxy group—make it a valuable scaffold for designing molecules with specific biological activities. The N-acylation of this aniline is a critical transformation, converting the primary amine into a more complex amide. This modification is fundamental for several reasons:

  • Bioactivity Modulation: The amide bond is a cornerstone of peptide and protein structure, and introducing it can enhance binding to biological targets.

  • Protecting Group Strategy: Acylation can serve to protect the nitrogen atom from undesired side reactions during subsequent synthetic steps, moderating its nucleophilicity and basicity.[1]

  • Physicochemical Property Tuning: The nature of the acyl group can be varied to fine-tune properties like solubility, lipophilicity, and metabolic stability.

This guide provides a detailed exploration of two primary, field-proven methods for the acylation of this compound, offering both theoretical grounding and practical, step-by-step protocols.

Core Concepts: The Chemistry of Aniline Acylation

The acylation of an aniline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of a leaving group (chloride or carboxylate) yields the final amide product.

A critical aspect of this reaction is the management of the acid byproduct (HCl or a carboxylic acid). This acid can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Therefore, a base is almost always required to neutralize the acid as it forms, ensuring the reaction proceeds to completion.[1][2][3]

The reactivity of this compound is moderated by its substituents. Both the chlorine and difluoromethoxy groups are electron-withdrawing, which reduces the electron density on the aromatic ring and, by extension, the nucleophilicity of the amino group. This deactivation means that reaction conditions may require slightly more forcing conditions (e.g., longer reaction times or gentle heating) compared to more electron-rich anilines.

Method 1: Acylation via Acyl Chlorides (Schotten-Baumann Reaction)

The Schotten-Baumann reaction is a highly reliable and versatile method for acylating amines using reactive acyl chlorides in the presence of a base.[3][4][5] This approach is particularly effective for less reactive anilines due to the high electrophilicity of the acyl chloride. The reaction can be performed under homogenous conditions with an organic base like triethylamine or pyridine, or under biphasic conditions with an aqueous base like sodium hydroxide.

Protocol 1: Synthesis of N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide using Acetyl Chloride

This protocol details a standard laboratory procedure using triethylamine as the acid scavenger in an anhydrous organic solvent.

Materials:

  • This compound (1.0 eq.)

  • Acetyl Chloride (1.05 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, dropping funnel, separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of the highly reactive acetyl chloride.

  • Reagent Addition: Dissolve acetyl chloride (1.05 eq.) in a small amount of anhydrous DCM and transfer it to a dropping funnel. Add the acetyl chloride solution dropwise to the cooled, stirring aniline solution over 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup - Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing 1 M HCl. This step protonates any remaining triethylamine and helps remove it from the organic layer.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, followed by saturated NaHCO₃ solution (to remove any excess acid), and finally with brine.[2][5]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

Experimental Workflow: Schotten-Baumann Acylation

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Setup 1. Dissolve Aniline & Et3N in DCM Cool 2. Cool to 0 °C Setup->Cool Add 3. Add Acetyl Chloride dropwise Cool->Add Stir 4. Stir at RT for 2-4h Add->Stir Quench 5. Quench with 1M HCl Stir->Quench Wash 6. Wash with NaHCO3 & Brine Quench->Wash Dry 7. Dry over MgSO4 Wash->Dry Evap 8. Evaporate Solvent Dry->Evap Purify 9. Purify (Recrystallization / Chromatography) Evap->Purify

Caption: Workflow for Acylation using Acetyl Chloride.

Method 2: Acylation via Acid Anhydrides

Acid anhydrides, such as acetic anhydride, are excellent alternatives to acyl chlorides. They are less volatile, less corrosive, and the reaction byproduct is a carboxylic acid, which is easier to handle than HCl. While less reactive than acyl chlorides, they are highly effective for acetylations. The reaction can often be run under neat conditions or in a solvent like glacial acetic acid, which can also act as a catalyst.[6]

Nucleophilic Acyl Substitution Mechanism with Acetic Anhydride

Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Anhydride Acetic Anhydride (Electrophile) Anhydride->Intermediate Amide Amide Product Intermediate->Amide Collapse & Elimination Acetate Acetate (Leaving Group) Intermediate->Acetate

Caption: Mechanism of Acylation with an Acid Anhydride.

Protocol 2: Synthesis of N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide using Acetic Anhydride

This protocol is adapted from standard procedures for acetylating substituted anilines and is designed to be straightforward and high-yielding.[6]

Materials:

  • This compound (1.0 eq.)

  • Acetic Anhydride (1.2 eq.)

  • Glacial Acetic Acid (as solvent)

  • Cold Deionized Water

  • Round-bottom flask, magnetic stir bar, reflux condenser

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a fume hood, place this compound (1.0 eq.) into a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add a small volume of glacial acetic acid to dissolve the aniline, followed by the slow addition of acetic anhydride (1.2 eq.) while stirring.

  • Heating: After the initial (often mild) exothermic reaction subsides, attach a reflux condenser and gently warm the mixture to 50-60 °C for approximately 30-60 minutes. The moderate heating helps to drive the reaction to completion, especially with a deactivated aniline. Monitor by TLC.

  • Precipitation: Once the reaction is complete, allow the mixture to cool slightly. Carefully and slowly pour the warm solution into a beaker containing a large volume of cold, vigorously stirring deionized water. The product will precipitate as a solid.

  • Isolation: Continue stirring in the cold water for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter paper thoroughly with several portions of cold water to remove acetic acid and any unreacted acetic anhydride.

  • Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight. The resulting N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide is often of high purity, but can be recrystallized if necessary.

Data Presentation and Characterization

The success of the synthesis should be validated through standard analytical techniques.

ParameterMethod 1 (Acetyl Chloride)Method 2 (Acetic Anhydride)
Aniline This compoundThis compound
Acylating Agent Acetyl ChlorideAcetic Anhydride
Molar Ratio (Aniline:Reagent) 1 : 1.051 : 1.2
Base / Solvent Triethylamine / DCMGlacial Acetic Acid
Expected Product N-(3-chloro-4-(difluoromethoxy)phenyl)acetamideN-(3-chloro-4-(difluoromethoxy)phenyl)acetamide
Workup Liquid-liquid extractionPrecipitation / Filtration
Typical Purity Good to excellent (post-purification)Often high (post-filtration)

Characterization Notes:

  • TLC: Monitor reaction progress (disappearance of starting material) and assess purity of the final product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Beilstein Test: Both the starting material and the product contain chlorine, so a positive Beilstein test (a blue-green flame) is expected and can confirm the presence of the halogen.[6]

  • Spectroscopy: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy. Key IR signals include the N-H stretch (~3300 cm⁻¹) and the amide C=O stretch (~1670 cm⁻¹).

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 3-Chloro-4-(difluoromethoxy)aniline, a key building block in contemporary drug discovery and materials science. The unique electronic properties conferred by the chloro and difluoromethoxy substituents present distinct challenges and opportunities in carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. This document elucidates the underlying mechanistic principles, offers field-proven insights into catalyst selection and reaction optimization, and provides detailed, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The content is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile substrate in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, offering a powerful means to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, providing a unique combination of properties that can enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] Specifically, the difluoromethoxy group can act as a bioisostere for hydroxyl, thiol, and methoxy groups, often with improved metabolic stability.[1] Its ability to act as a hydrogen bond donor is a key feature, a characteristic not observed in methoxy or trifluoromethoxy groups.[1]

This compound serves as a versatile scaffold, presenting two distinct handles for synthetic elaboration: a moderately reactive chloro group amenable to cross-coupling and a nucleophilic aniline moiety. The presence of the electron-withdrawing difluoromethoxy group and the chloro substituent influences the reactivity of the aromatic ring, necessitating carefully optimized conditions for efficient bond formation. This guide will address these nuances, providing a robust framework for the successful application of this substrate in complex molecule synthesis.

Foundational Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2][3] These reactions are central to the construction of numerous pharmaceuticals, agrochemicals, and advanced materials.[4] The general catalytic cycle for most palladium-catalyzed cross-couplings proceeds through three fundamental steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[5][6]

dot graph "Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Pd(0)L_n" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ar-Pd(II)(X)L_n" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ar-Pd(II)(Nu)L_n" [fillcolor="#FBBC05", fontcolor="#202124"];

"Pd(0)L_n" -> "Ar-Pd(II)(X)L_n" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)(X)L_n" -> "Ar-Pd(II)(Nu)L_n" [label="Transmetalation (C-C)\nor Amine Coordination (C-N)"]; "Ar-Pd(II)(Nu)L_n" -> "Pd(0)L_n" [label="Reductive Elimination\n(Ar-Nu)"]; } caption: "Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling."

Causality Behind Experimental Choices:

  • Palladium Precursor: The choice of palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, is often a matter of convenience and stability.[7] Divalent palladium sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species, which is often facilitated by phosphine ligands or other reagents in the reaction mixture.[7]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For challenging substrates like aryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult oxidative addition step.[7][8]

  • Base: The base is essential for facilitating the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig aminations.[9][10] The strength and nature of the base (e.g., carbonates, phosphates, alkoxides) must be carefully selected to match the specific reaction and substrate to avoid side reactions.

  • Solvent: The solvent influences the solubility of the reagents and catalyst, and can also impact the reaction rate and selectivity. Aprotic solvents like toluene, dioxane, and THF are commonly employed.

Application Note: Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[11] Due to the relative inertness of the C-Cl bond, the Suzuki coupling of this compound requires a highly active catalyst system.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 3-Phenyl-4-(difluoromethoxy)aniline.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound193.571.01.0
Phenylboronic Acid121.931.21.2
Pd₂(dba)₃915.720.020.02 (2 mol% Pd)
SPhos410.480.040.04
K₃PO₄212.272.02.0
Toluene/Water (10:1)-5 mL-

Experimental Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (193.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium phosphate (424.5 mg, 2.0 mmol).

  • In a separate vial, pre-mix Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 1 mL of toluene.

  • Add the catalyst mixture to the Schlenk flask, followed by 4 mL of toluene and 0.5 mL of water.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Rationale for Protocol Design:

  • The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for the activation of aryl chlorides.[12]

  • Potassium phosphate is a moderately strong base that is well-suited for Suzuki couplings, minimizing side reactions.

  • The use of a biphasic toluene/water solvent system is common for Suzuki reactions and helps to dissolve both the organic and inorganic reagents.

Application Note: Buchwald-Hartwig Amination with this compound

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[13] This reaction can be used to couple a wide range of amines with this compound.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 4-(3-Amino-4-(difluoromethoxy)phenyl)morpholine.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound193.571.01.0
Morpholine87.121.21.2
Pd(OAc)₂224.490.020.02
XPhos476.650.040.04
NaOt-Bu96.101.41.4
Toluene-5 mL-

Experimental Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol) to a dry Schlenk flask.

  • Add 3 mL of anhydrous toluene, followed by this compound (193.6 mg, 1.0 mmol) and morpholine (104.5 µL, 1.2 mmol).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Protocol Design:

  • The use of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for the deprotonation of the amine and to facilitate the C-N bond-forming reductive elimination.[14]

  • XPhos is a highly effective ligand for the Buchwald-Hartwig amination of aryl chlorides, promoting high catalytic activity.[15]

  • Anhydrous conditions are important to prevent the deactivation of the catalyst and the strong base.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label = "Reaction Setup"; bgcolor="#E8F0FE"; "Reagents" [label="Combine Aryl Halide,\nCoupling Partner, & Base"]; "Catalyst" [label="Add Pd Precursor\n& Ligand"]; "Solvent" [label="Add Anhydrous Solvent"]; "Reagents" -> "Catalyst" -> "Solvent"; }

subgraph "cluster_Reaction" { label = "Reaction"; bgcolor="#E6F4EA"; "Heating" [label="Heat to Desired\nTemperature"]; "Monitoring" [label="Monitor by TLC/LC-MS"]; "Heating" -> "Monitoring"; }

subgraph "cluster_Workup" { label = "Workup & Purification"; bgcolor="#FCE8E6"; "Quench" [label="Cool & Quench"]; "Extract" [label="Extract with\nOrganic Solvent"]; "Purify" [label="Purify by\nChromatography"]; "Quench" -> "Extract" -> "Purify"; }

"Solvent" -> "Heating"; "Monitoring" -> "Quench"; } caption: "General workflow for palladium-catalyzed cross-coupling reactions."

Application Note: Sonogashira Coupling of this compound

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[16][17] This reaction is highly effective for the alkynylation of aryl halides.

Protocol 3: Sonogashira Coupling with Phenylacetylene

Objective: To synthesize 3-(Phenylethynyl)-4-(difluoromethoxy)aniline.

Materials:

ReagentM.W.Amount (mmol)Equivalents
This compound193.571.01.0
Phenylacetylene102.141.21.2
Pd(PPh₃)₂Cl₂701.900.030.03
CuI190.450.060.06
Triethylamine (Et₃N)101.193.03.0
THF-5 mL-

Experimental Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (193.6 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21.1 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Add 5 mL of anhydrous THF, followed by triethylamine (418 µL, 3.0 mmol) and phenylacetylene (131.5 µL, 1.2 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Protocol Design:

  • The combination of a palladium catalyst and a copper(I) co-catalyst is classic for Sonogashira couplings, where the copper facilitates the formation of a copper acetylide intermediate.[18]

  • Triethylamine acts as both the base to deprotonate the terminal alkyne and as a solvent.

  • The reaction is typically run at room temperature, making it a mild and convenient procedure.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversionInactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh palladium precursor and ligand. Consider using a pre-catalyst.
Low reaction temperatureIncrease the reaction temperature in increments of 10-20 °C.
Inappropriate base or ligandScreen a variety of bases (e.g., Cs₂CO₃, K₂CO₃ for Suzuki; LHMDS for Buchwald-Hartwig) and ligands (e.g., other Buchwald ligands, NHCs).
Formation of side productsHomo-coupling of the boronic acid (Suzuki)Use a lower catalyst loading or a different palladium source.
Dehalogenation of the starting materialUse a less aggressive base or a more sterically hindered ligand to disfavor β-hydride elimination.
Hydrolysis of the boronic acid (Suzuki)Ensure anhydrous conditions or use a boronate ester instead of a boronic acid.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. While the presence of the chloro and difluoromethoxy groups requires careful consideration of reaction conditions, the palladium-catalyzed cross-coupling reactions outlined in this guide provide robust and reliable methods for its functionalization. By understanding the underlying principles of catalyst selection, and by following the detailed protocols provided, researchers can effectively utilize this substrate to accelerate their drug discovery and materials science programs. The protocols presented herein serve as a solid starting point, and further optimization may be necessary for specific substrates and applications.

References

Application Note & Protocol: Buchwald-Hartwig Amination of 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for the Synthesis of N-Aryl-4-(difluoromethoxy)anilines

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This guide provides an in-depth technical overview and a detailed experimental protocol for the palladium-catalyzed cross-coupling of 3-Chloro-4-(difluoromethoxy)aniline, a key building block in pharmaceutical research. The presence of a difluoromethoxy group imparts valuable properties for drug discovery, such as enhanced metabolic stability and modulated lipophilicity. However, the use of an electron-rich aryl chloride presents specific challenges that necessitate careful optimization of the catalytic system. This document elucidates the mechanistic principles, provides a rationale for the selection of catalysts, ligands, and bases, and offers a robust, step-by-step protocol for researchers aiming to leverage this transformation in their synthetic programs.

Mechanistic Rationale: The Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a palladium-catalyzed cycle that methodically constructs the C-N bond.[2][3] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The generally accepted pathway involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5][6][7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-chlorine bond of the aryl halide. This is often the rate-determining step, particularly for less reactive aryl chlorides.[8] The electron-withdrawing nature of the 4-(difluoromethoxy) group on our substrate can facilitate this step, while the electron-donating aniline moiety can have an opposing effect.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the resulting Pd(II) complex. A stoichiometric amount of base is then required to deprotonate the coordinated amine, forming a palladium-amido intermediate.[9] The choice of base is critical to ensure efficient deprotonation without promoting side reactions.

  • Reductive Elimination: This final step involves the formation of the desired C-N bond, yielding the arylamine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5] Bulky, electron-rich ligands are essential to promote this step and prevent unwanted side reactions like beta-hydride elimination.[4][9]

Buchwald-Hartwig Catalytic Cycle cluster_inputs cluster_outputs Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Cl Amido Palladium-Amido Complex OxAdd->Amido + Amine - X⁻ Amido->Pd0 Reductive Elimination Product Base Base Amido->Base Deprotonation Product N-Aryl Product ArylHalide Ar-Cl (Substrate) Amine R₂NH (Amine) HX_Base [Base-H]⁺X⁻

Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

Parameter Selection: A Scientist's Guide to Optimization

The success of coupling a challenging substrate like this compound is not accidental; it is the result of deliberate and informed choices regarding each reaction component.

The Palladium Source & Ligand: A Crucial Partnership

For aryl chlorides, the choice of ligand is arguably the most critical factor.[6][10] Standard ligands like PPh₃ are often ineffective. The field has evolved to favor bulky, electron-rich dialkylbiaryl phosphine ligands, which stabilize the palladium center, promote the difficult oxidative addition of the C-Cl bond, and accelerate the final reductive elimination step.[4][7]

  • Recommended Ligands:

    • XPhos: A highly effective and versatile ligand for a wide range of aryl chlorides.

    • RuPhos: Often shows excellent performance with sterically hindered or electron-deficient anilines.

    • BrettPhos: Particularly effective for coupling primary amines.[2]

  • Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ can be used to generate the active catalyst in situ with the ligand, modern, well-defined precatalysts (e.g., XPhos Pd G3/G4) are highly recommended. These air- and moisture-stable complexes provide more reliable and reproducible generation of the active Pd(0) species upon activation by a base.[11]

The Base: More Than a Proton Abstractor

The base facilitates the crucial deprotonation of the amine, but its strength and nature can significantly impact the reaction outcome.[7]

  • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common and highly effective choice, particularly for less nucleophilic amines. Its strength drives the reaction forward efficiently.

  • Weaker Inorganic Bases: For substrates with base-sensitive functional groups (e.g., esters), weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferred.[6][11] These reactions may require higher temperatures or longer reaction times.

Solvent Selection

Anhydrous, non-protic solvents are standard. The choice can influence solubility and reaction rates.

  • Toluene & Dioxane: These are the most common solvents, offering good solubility for a range of substrates and operating well at the elevated temperatures often required (80-110 °C).[1][6]

  • tert-Butanol: Sometimes used, particularly with potassium bases.

Experimental Workflow and Protocols

Adherence to proper technique, especially maintaining an inert atmosphere, is critical for reproducibility and success.

Experimental Workflow A 1. Reagent Preparation Weigh solids (Substrate, Base, Precatalyst) in an oven-dried flask. B 2. Inert Atmosphere Setup Seal flask, then evacuate and backfill with N₂ or Ar (3x). A->B C 3. Solvent & Reagent Addition Add anhydrous solvent, followed by liquid amine coupling partner via syringe. B->C D 4. Reaction Stir at room temperature (pre-catalyst activation), then heat to target temperature (e.g., 100 °C). C->D E 5. Monitoring Track progress via TLC or GC-MS until starting material is consumed. D->E F 6. Work-up Cool to RT, quench with water, and perform liquid-liquid extraction. E->F G 7. Purification & Analysis Dry organic layer, concentrate, and purify via column chromatography. Confirm structure by NMR, MS. F->G

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Protocol: Coupling of this compound with Morpholine

This protocol provides a reliable starting point for the amination of the title compound.

Reagents & Materials

ReagentM.W. ( g/mol )Amount (mmol)Equiv.Mass / Volume
This compound193.581.01.0194 mg
Morpholine87.121.21.2105 µL
XPhos Pd G3 Precatalyst864.570.020.0217.3 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Anhydrous Toluene---5.0 mL

Step-by-Step Procedure

  • Flask Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (194 mg, 1.0 mmol), XPhos Pd G3 (17.3 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Amine Addition: Add anhydrous toluene (5.0 mL) via syringe. Then, add morpholine (105 µL, 1.2 mmol) via syringe.

  • Reaction Conditions: Stir the resulting suspension at room temperature for 15 minutes to allow for catalyst activation. Subsequently, place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or GC-MS to confirm the consumption of the starting aniline.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product, 4-(4-(difluoromethoxy)phenyl)morpholine.

Scope and Considerations

The provided protocol is a robust starting point. When applying it to other amines, consider the following:

  • Primary Amines (e.g., hexylamine): These are often highly reactive. BrettPhos-based precatalysts can be particularly effective.[2]

  • Aromatic Amines (e.g., aniline): These are less nucleophilic and may require stronger conditions or longer reaction times. Weaker bases like K₃PO₄ are often sufficient.

  • Sterically Hindered Amines: Coupling sterically demanding partners can be challenging and may require ligands specifically designed for such transformations.[12][13]

Safety Precautions

  • Reagents: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Halogenated anilines should be handled with care as they can be toxic.

  • Procedure: The reaction is conducted under an inert atmosphere at elevated temperatures. Use appropriate shielding and exercise caution.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

References

A Robust, Validated Reversed-Phase HPLC Method for the Quantification of 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Chloro-4-(difluoromethoxy)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. The protocol has been developed to be specific, linear, accurate, precise, and robust, making it suitable for quality control, stability testing, and research applications. This document provides a comprehensive guide, from the scientific rationale behind the method development to step-by-step experimental protocols for both analysis and method validation, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction and Scientific Rationale

This compound is a substituted aniline that serves as a critical building block in organic synthesis. Its purity and concentration are critical parameters that can directly impact the yield and impurity profile of final products. Therefore, a reliable analytical method for its quantification is essential for process monitoring and quality assurance in drug development and chemical manufacturing.

The physicochemical properties of this compound informed the strategic development of this analytical method. With a predicted XlogP of 3.0, the molecule is moderately non-polar, making it an ideal candidate for reversed-phase HPLC.[5] This technique separates compounds based on their hydrophobic interactions with a non-polar stationary phase.

Method Development Causality:

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase was selected due to its widespread applicability and proven effectiveness in retaining and separating aromatic amines.[6][7][8] Its strong hydrophobic character provides excellent retention for the target analyte.

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water was chosen. Acetonitrile is favored for its low UV cutoff (190 nm) and its ability to produce sharp, symmetrical peaks for many aromatic compounds.[9] A gradient elution, starting with a higher aqueous composition and transitioning to a higher organic composition, was implemented to ensure the elution of the analyte with a good peak shape in a reasonable timeframe while also cleaning the column of any more strongly retained impurities.

  • Detector Selection: The aniline moiety contains a benzene ring, which is a strong chromophore. UV-Visible spectrophotometry is therefore a simple, robust, and sensitive detection method. Based on the structure, a detection wavelength of 240 nm was selected to provide high sensitivity for the analyte.

  • Validation Framework: To ensure the method is fit for its intended purpose, a comprehensive validation protocol was designed based on the ICH Q2(R2) guidelines.[3][4] This ensures that the data generated is reliable, reproducible, and meets regulatory expectations.

Analyte Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₇H₆ClF₂NO[5]
Molecular Weight 193.58 g/mol [10]
Monoisotopic Mass 193.0106 Da[5]
Predicted XlogP 3.0[5]
Appearance White to light brown solid[11]

Experimental Protocols

Materials and Reagents
  • Reference Standard: this compound, purity ≥98%

  • Solvent: Acetonitrile (HPLC grade or higher)

  • Solvent: Water, purified to ≥18.2 MΩ·cm (Type I)

  • Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

The analysis was conceptualized for a standard HPLC system equipped with the following components.

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Thermostat, UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water, Type I
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 240 nm
Run Time 15 minutes
Preparation of Solutions

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Calibration Curve Standards (10-200 µg/mL):

  • Prepare a series of calibration standards by performing serial dilutions of the Stock Standard Solution with the diluent.

  • A suggested concentration range is 10, 25, 50, 100, 150, and 200 µg/mL.

Sample Preparation:

  • Accurately weigh a quantity of the sample material expected to contain approximately 25 mg of this compound.

  • Transfer the sample into a 25 mL volumetric flask.

  • Follow steps 3-5 from the Stock Standard Solution preparation.

  • If necessary, perform a further dilution with the diluent to bring the final concentration within the calibration range (e.g., to a target of 100 µg/mL).

HPLC Method Development and Validation Workflow

The following diagrams illustrate the logical flow of method development and the subsequent validation protocol.

G cluster_dev Method Development Analyte Define Analyte: This compound PhysChem Review Physicochemical Properties (Polarity, UV Absorbance) Analyte->PhysChem InitialChoice Initial Method Choices (Reversed-Phase, C18 Column) PhysChem->InitialChoice MobilePhase Mobile Phase Screening (Acetonitrile vs. Methanol) InitialChoice->MobilePhase GradientOpt Gradient Optimization (Resolution & Run Time) MobilePhase->GradientOpt DetectionOpt Wavelength Selection (240 nm for Max Sensitivity) GradientOpt->DetectionOpt FinalMethod Finalized Analytical Method DetectionOpt->FinalMethod G cluster_val Method Validation Protocol SST System Suitability Test (SST) (Tailing Factor, Plate Count, %RSD) Specificity Specificity / Selectivity (Analysis of Placebo, Forced Degradation) SST->Specificity Linearity Linearity & Range (5-6 Concentrations, R² ≥ 0.999) SST->Linearity Accuracy Accuracy / Recovery (Spiked Placebo at 3 Levels, 98-102%) Linearity->Accuracy LOQ Limit of Quantitation (LOQ) (S/N ≥ 10) Linearity->LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Repeatability Repeatability (n=6) (%RSD ≤ 2.0%) Precision->Repeatability Intermediate Intermediate Precision (Different Day/Analyst, %RSD ≤ 2.0%) Precision->Intermediate Robustness Robustness (Vary Flow Rate, Temp, pH) Precision->Robustness Validated Validated Method LOQ->Validated Robustness->Validated

References

GC-MS Analysis of 3-Chloro-4-(difluoromethoxy)aniline: An Application Note and Protocol for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the analysis of 3-Chloro-4-(difluoromethoxy)aniline, a key intermediate in pharmaceutical synthesis, using Gas Chromatography-Mass Spectrometry (GC-MS). Recognizing the critical need for robust analytical methods in drug development, this document details a complete workflow from sample preparation to data interpretation. It offers a scientifically grounded, step-by-step protocol for GC-MS analysis, including optimized parameters for chromatographic separation and mass spectrometric detection. Furthermore, a predicted fragmentation pathway for this compound under electron ionization is presented to aid in compound identification and structural elucidation. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the characterization and quality control of this important compound.

Introduction

This compound is an aromatic amine of growing importance in the pharmaceutical industry, serving as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of chlorine, a difluoromethoxy group, and an amino moiety on the benzene ring imparts unique chemical properties that are leveraged in the design of novel therapeutic agents. The purity and structural integrity of this intermediate are paramount to ensure the safety and efficacy of the final drug product.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the analysis of volatile and semi-volatile compounds like this compound. Its high chromatographic resolution and sensitive, specific detection make it an ideal tool for both qualitative identification and quantitative analysis. This application note addresses the need for a standardized GC-MS protocol for this compound, providing insights into method development, sample handling, and data analysis.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method. Key properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C₇H₆ClF₂NO--INVALID-LINK--
Molecular Weight 193.58 g/mol --INVALID-LINK--
Monoisotopic Mass 193.0106 Da--INVALID-LINK--
CAS Number 39211-55-7--INVALID-LINK--

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step methodology for the GC-MS analysis of this compound.

Materials and Reagents
  • This compound standard: (Purity ≥98%)

  • Solvent: HPLC-grade or GC-MS grade Methanol, Ethyl Acetate, or Dichloromethane.

  • Anhydrous Sodium Sulfate: For drying organic extracts.

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa.

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. For analysis of the pure compound or a reaction mixture, a simple dilution is sufficient. For more complex matrices, such as biological fluids or environmental samples, a liquid-liquid extraction (LLE) is recommended.

Protocol 1: Standard Solution Preparation

  • Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve the standard in a suitable solvent (e.g., Methanol) in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol 2: Liquid-Liquid Extraction (LLE) from Aqueous Matrix [3]

  • To 10 mL of the aqueous sample in a separatory funnel, add 1 M Sodium Hydroxide (NaOH) solution dropwise to adjust the pH to >11.

  • Add 20 mL of Dichloromethane (DCM) to the separatory funnel.

  • Shake vigorously for 2 minutes, venting periodically.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer (DCM) into a flask containing anhydrous sodium sulfate.

  • Repeat the extraction twice more with fresh 10 mL portions of DCM, combining the organic extracts.

  • Gently swirl the combined extract over the sodium sulfate for 1-2 minutes to remove residual water.

  • Carefully decant the dried extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Injector Split/Splitless
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column
Oven Program Initial: 80°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer Agilent 5977A MSD or equivalent
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Range m/z 40-300
Solvent Delay 3 min
Data Acquisition and Analysis

Acquire data in full scan mode to obtain a complete mass spectrum for qualitative analysis. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring the characteristic ions of the analyte.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix LLE Liquid-Liquid Extraction Sample->LLE Standard Standard Compound Dilution Dilution Standard->Dilution GC_Vial Transfer to GC Vial Dilution->GC_Vial Concentration Concentration & Reconstitution LLE->Concentration Concentration->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition (Full Scan/SIM) Detection->Data_Acquisition TIC Total Ion Chromatogram Data_Acquisition->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Quantification Quantification TIC->Quantification Report Final Report Spectrum->Report Quantification->Report Fragmentation_Pathway cluster_frags Key Fragment Ions M [M]+• m/z 193/195 C₇H₆ClF₂NO F1 [M - CHF₂]+• m/z 142/144 M->F1 - •CHF₂ F2 [M - OCHF₂]⁺ m/z 126/128 M->F2 - •OCHF₂ F3 [M - Cl]+• m/z 158 M->F3 - •Cl F4 [C₅H₃FNO]⁺ m/z 112 F2->F4 - HCN

References

Application Notes and Protocols for the Recrystallization of 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Purification in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, achieving high purity is not merely a quality control checkpoint; it is a fundamental requirement for safety, efficacy, and regulatory compliance. The presence of impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profile of a drug substance. Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired material from contaminants.[1]

This technical guide provides a comprehensive, in-depth protocol for the recrystallization of 3-Chloro-4-(difluoromethoxy)aniline, a key building block in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, the following notes are grounded in both theoretical principles and practical, field-proven insights to guide researchers, scientists, and drug development professionals in achieving optimal purity and yield.

Understanding the Analyte: Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for developing a robust recrystallization protocol. While specific experimental data for this compound is not extensively published, we can infer its properties from structurally similar molecules and general chemical principles.

Structural Features and Polarity: this compound possesses a moderately polar aromatic structure. The presence of the amino (-NH2) group and the difluoromethoxy (-OCHF2) group introduces polarity and the capacity for hydrogen bonding. The chlorine atom further contributes to the molecule's electrophilic character. This moderate polarity suggests that it will be soluble in polar organic solvents and less soluble in nonpolar solvents.

Table 1: Estimated Physicochemical Properties of this compound and Analogs

PropertyThis compound (Target)3-Chloro-4-fluoroaniline (Analog)4-(Chlorodifluoromethoxy)aniline (Isomer)
Molecular Formula C₇H₆ClF₂NOC₆H₅ClFN[2]C₇H₆ClF₂NO[3]
Molecular Weight 193.58 g/mol 145.56 g/mol 193.58 g/mol [3]
Appearance Expected to be a solid at room temperatureWhite to pale yellow or brown crystalline powder[4]Not specified
Melting Point (°C) Estimated to be in a similar range to analogs42-44Not specified
Boiling Point (°C) Not specified227-228Not specified
CAS Number 39211-55-7367-21-5[2]39065-95-7[3]

Anticipating the Challenge: Potential Impurities in Crude this compound

The efficacy of a recrystallization protocol is directly related to its ability to selectively remove impurities. Understanding the synthetic route to this compound allows for the anticipation of likely contaminants. A common synthetic pathway involves the nitration of a chlorodifluoromethoxybenzene precursor, followed by the reduction of the nitro group.[5][6]

Potential Impurities Include:

  • Unreacted Starting Materials: Residual chlorodifluoromethoxybenzene from the nitration step.

  • Isomeric Byproducts: Formation of other chloro-(difluoromethoxy)nitrobenzene isomers during the nitration reaction.

  • Incomplete Reduction Products: Unreacted 3-chloro-4-(difluoromethoxy)nitrobenzene.

  • Byproducts of Reduction: Depending on the reducing agent used (e.g., catalytic hydrogenation, metal/acid reduction), various side products can form. For instance, catalytic reduction can sometimes lead to hydroxylamines or azo compounds.[7][8]

  • Degradation Products: Anilines can be susceptible to oxidation, leading to colored impurities.

The Cornerstone of Purity: Strategic Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[1] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).[1]

Protocol 1: Systematic Solvent Screening

A systematic approach to solvent screening is essential to identify the optimal solvent or solvent system.

Materials:

  • Crude this compound

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane)

  • Small test tubes or vials

  • Hot plate and/or water bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude this compound into a series of labeled test tubes.

  • To each tube, add a small volume (e.g., 0.5 mL) of a different solvent.

  • Observe the solubility at room temperature with agitation.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube while observing for dissolution.

  • If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.

  • Record your observations in a table similar to the one below.

Table 2: Solvent Screening Log for this compound Recrystallization

SolventPolaritySolubility at Room Temp.Solubility when HotCrystal Formation upon CoolingObservations/Notes
WaterHighLikely to be a poor solvent alone, but a good anti-solvent.
EthanolPolarGood starting point for many anilines.
IsopropanolPolarAlternative to ethanol.
Ethyl AcetateMediumPotential single solvent.
TolueneNonpolarMay be effective for aromatic compounds.
HeptaneNonpolarLikely a poor solvent, but a good anti-solvent.

Rationale for Solvent Choices: Based on the polar nature of the target molecule, polar solvents like ethanol and isopropanol are excellent starting points. A mixed solvent system, such as ethanol/water, often provides the ideal solubility profile, where the compound is soluble in the hot alcohol and crystallization is induced by the addition of water as an anti-solvent.[9]

The Path to Purity: A Detailed Recrystallization Protocol

The following protocol is a robust starting point for the recrystallization of this compound, based on the principles of solvent selection and impurity removal. An ethanol/water mixed solvent system is proposed, which is commonly effective for substituted anilines.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve in Minimum Hot Ethanol crude->dissolve hot_filt Hot Gravity Filtration dissolve->hot_filt If insoluble impurities present add_water Add Hot Water (Anti-solvent) hot_filt->add_water cool_slow Slow Cooling to Room Temperature add_water->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Ethanol/Water vac_filt->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of ethanol and heat the mixture gently with stirring on a hot plate.

    • Continue adding hot ethanol dropwise until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery.[9]

  • Decolorization (Optional):

    • If the solution is highly colored due to oxidative impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product).

    • Gently reheat the mixture to boiling for a few minutes. The activated charcoal will adsorb colored impurities.

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present):

    • Preheat a funnel and a receiving flask to prevent premature crystallization.

    • Quickly filter the hot solution through a fluted filter paper into the clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Reheat the solution to ensure all the compound is dissolved.

    • Slowly add hot water dropwise while stirring until the solution becomes slightly cloudy (the point of saturation).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

    • For final drying, transfer the crystals to a watch glass or a drying dish and place them in a desiccator under vacuum.

Troubleshooting Common Recrystallization Issues

Table 3: Troubleshooting Guide

IssuePotential Cause(s)Solution(s)
"Oiling Out" (product separates as a liquid)- The boiling point of the solvent is higher than the melting point of the impure compound.- The solution is too concentrated, leading to rapid supersaturation.[10]- Reheat the solution and add more of the primary solvent (ethanol) to increase the volume.- Ensure a slower cooling rate.[11]
No Crystal Formation - Too much solvent was used.- The solution is supersaturated but lacks a nucleation site.- Reduce the solvent volume by gentle heating.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound.[9]
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization due to insufficient cooling.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for cooling in an ice bath.[12]
Colored Crystals - Incomplete removal of colored impurities.- Use activated charcoal during the recrystallization process.

Verification of Purity

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques:

  • Melting Point Analysis: A pure compound will exhibit a sharp and narrow melting point range. Impurities typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques can confirm the chemical structure and identify any remaining impurities.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the recrystallization of this compound. By understanding the physicochemical properties of the target compound, anticipating potential impurities, and employing a systematic approach to solvent selection and the recrystallization process, researchers can achieve a high degree of purity essential for downstream applications in pharmaceutical development. The principles and troubleshooting guidance outlined herein are designed to empower scientists to overcome common challenges and optimize their purification workflows.

References

Application Notes and Protocols for the Purification of 3-Chloro-4-(difluoromethoxy)aniline via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive framework for the purification of 3-Chloro-4-(difluoromethoxy)aniline using column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering in-depth explanations for methodological choices and strategies for optimization. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction and Physicochemical Characterization

This compound is a halogenated aromatic amine, a class of compounds that are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the electron-withdrawing chloro and difluoromethoxy groups, combined with the basic amino functionality, presents unique challenges and opportunities for purification. An effective purification strategy is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final product.

A thorough understanding of the physicochemical properties of the target compound is the foundation of a logical purification strategy. While experimental data for this compound is not extensively published, we can extrapolate from closely related analogs and computational predictions to guide our approach.

Table 1: Physicochemical Properties of this compound and a Related Analog.

PropertyThis compound (Predicted/Inferred)3-Chloro-4-fluoroaniline (Experimental)Reference(s)
Molecular Formula C₇H₆ClF₂NOC₆H₅ClFN[1]
Molecular Weight 193.58 g/mol 145.56 g/mol [1][2]
Appearance Likely a solid at room temperatureWhite to light brown crystalline solid[3]
Boiling Point Predicted: ~237 °C227-228 °C[2][4]
Melting Point Not readily available42-44 °C[2]
Polarity Moderately polarModerately polarGeneral chemical principles
pKa (of conjugate acid) Predicted to be low (aniline derivative)~3.6 (Predicted for similar structures)[5]

The aniline moiety imparts basicity, which can lead to strong interactions with the acidic silanol groups of standard silica gel, a common stationary phase. This can result in peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the column.[6]

Strategic Approach to Column Chromatography of Amines

The purification of basic compounds like this compound requires a tailored approach to mitigate the undesirable interactions with the stationary phase. The following diagram illustrates the decision-making process for selecting an appropriate chromatographic system.

Chromatography_Strategy start Crude this compound TLC_analysis Thin-Layer Chromatography (TLC) Analysis start->TLC_analysis peak_tailing Observe Peak Tailing on TLC? TLC_analysis->peak_tailing no_tailing Minimal Tailing peak_tailing->no_tailing No tailing Significant Tailing peak_tailing->tailing Yes standard_silica Proceed with Standard Silica Gel Chromatography no_tailing->standard_silica modified_system Implement a Modified Chromatographic System tailing->modified_system purified_product Purified this compound standard_silica->purified_product option1 Option 1: Mobile Phase Modification (e.g., add triethylamine) modified_system->option1 option2 Option 2: Alternative Stationary Phase (e.g., Amine-functionalized silica) modified_system->option2 option1->purified_product option2->purified_product

Caption: Decision workflow for selecting a column chromatography strategy.

Experimental Protocols

Safety Precautions

This compound and its analogs are classified as hazardous substances. Always consult the Safety Data Sheet (SDS) before handling.[7][8] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

Thin-Layer Chromatography (TLC) for Method Development

TLC is an indispensable tool for rapidly determining the optimal solvent system for column chromatography.[10]

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Crude this compound solution (e.g., 1 mg/mL in dichloromethane or ethyl acetate)

  • Developing chambers

  • A selection of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (optional, for mobile phase modification)

  • UV lamp (254 nm)

  • Iodine chamber or other staining agents (e.g., potassium permanganate)

Protocol:

  • Prepare TLC Chambers: Line the inside of the developing chambers with filter paper and add a small amount of the desired solvent system. Allow the chambers to saturate for at least 15 minutes.

  • Spot the TLC Plate: Using a capillary tube, spot a small amount of the crude sample solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the spotted TLC plate into the saturated chamber and allow the solvent front to ascend to approximately 1 cm from the top of the plate.

  • Visualize the Plate: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp. If the compound is not UV-active, use a chemical stain.[10]

  • Calculate the Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An ideal Rf for the target compound in a preparative column is between 0.2 and 0.4.[10]

Table 2: Suggested Starting Solvent Systems for TLC Analysis.

System No.Solvent System (v/v)PolarityNotes
1100% HexaneNon-polarUnlikely to move the compound, but a good starting point.
210-50% Ethyl Acetate in HexaneLow to MediumA common starting point for many organic compounds.[11]
310-30% Dichloromethane in HexaneLow to MediumAn alternative to ethyl acetate systems.
45% Methanol in DichloromethaneMedium to HighFor more polar impurities.
5System 2 or 3 + 0.5-1% TriethylamineVariesTo mitigate peak tailing by neutralizing acidic silanol groups.[12]
Preparative Column Chromatography Protocol

The following protocol outlines the steps for purifying this compound using flash column chromatography.

Materials:

  • Glass chromatography column

  • Stationary phase: Silica gel (230-400 mesh) or Amine-functionalized silica gel

  • Eluent (solvent system determined from TLC)

  • Crude this compound

  • Sand

  • Collection tubes or flasks

  • Rotary evaporator

Workflow Diagram:

Column_Chromatography_Workflow start Select Optimized Eluent from TLC pack_column Pack the Column (Slurry Method) start->pack_column load_sample Load the Sample (Dry or Wet Loading) pack_column->load_sample elute_column Elute the Column and Collect Fractions load_sample->elute_column monitor_fractions Monitor Fractions by TLC elute_column->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent final_product Obtain Purified Product evaporate_solvent->final_product

Caption: Step-by-step workflow for preparative column chromatography.

Detailed Protocol:

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a protective layer of sand to the top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the eluent and carefully apply it to the top of the column.

    • Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This method is often preferred for better resolution.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (flash chromatography) to maintain a steady flow rate.

    • Collect fractions in separate test tubes or flasks.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting and Optimization

Table 3: Common Issues and Solutions in the Chromatography of Amines.

IssuePotential CauseRecommended Solution
Peak Tailing Strong interaction of the basic amine with acidic silica gel.Add a small amount (0.5-1%) of a competing base like triethylamine to the eluent.[6] Alternatively, use a less acidic stationary phase like alumina or an amine-functionalized silica gel.[12][13]
Poor Separation Inappropriate solvent system polarity.If the Rf is too high, decrease the polarity of the eluent. If the Rf is too low, increase the polarity.[10]
Compound Stuck on Column The compound is too polar for the chosen eluent system, or is irreversibly binding to the silica.Increase the eluent polarity significantly (e.g., a gradient to a higher percentage of a polar solvent like methanol). If the compound still does not elute, consider using a more polar stationary phase or reversed-phase chromatography.
Product Degradation The compound may be unstable on acidic silica gel.Use a deactivated (e.g., amine-functionalized) stationary phase or add a base to the eluent to neutralize the silica surface.

Conclusion

The successful purification of this compound by column chromatography is readily achievable with a systematic and informed approach. By understanding the physicochemical properties of the target molecule and anticipating its interaction with the stationary phase, a robust and efficient purification protocol can be developed. The key to success lies in careful method development using TLC, and the judicious use of mobile phase modifiers or alternative stationary phases to mitigate the challenges associated with purifying basic amines.

References

Troubleshooting & Optimization

Technical Support & Troubleshooting Guide: Synthesis of 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting the synthesis of 3-Chloro-4-(difluoromethoxy)aniline. As a key intermediate in modern pharmaceuticals, ensuring its purity is paramount. This guide moves beyond simple protocols to explain the causality behind common side reactions and offers field-proven strategies to mitigate them, ensuring the integrity of your synthesis.

This guide is structured to address the most pressing challenges encountered during the synthesis of this compound, focusing on the identification and mitigation of common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially relevant synthetic route for this compound?

The predominant synthetic pathway starts from a substituted nitrobenzene precursor, 3-chloro-4-(difluoromethoxy)nitrobenzene. This intermediate is then reduced to the target aniline. The nitro-intermediate itself is typically synthesized via nitration of 1-chloro-2-(difluoromethoxy)benzene.[1][2] The final, and most critical, step is the reduction of the nitro group.

The overall two-step process is:

  • Nitration: 1-chloro-2-(difluoromethoxy)benzene is nitrated, typically using a mixed acid (sulfuric and nitric acid) system, to yield 3-chloro-4-(difluoromethoxy)nitrobenzene.[1]

  • Reduction: The resulting nitro compound is reduced to this compound. Catalytic hydrogenation is the most common method for this transformation.[2][3]

Q2: My final product is contaminated with colored impurities (e.g., yellow, orange, or red). What are these, and how can I prevent their formation?

These colored impurities are almost always dimeric condensation byproducts, such as azoxy and azo compounds.[3] They arise from side reactions involving intermediates of the nitro group reduction.

  • Causality: The reduction of a nitro group (–NO₂) to an amine (–NH₂) is not a single-step conversion. It proceeds through intermediate stages, including nitroso (–NO) and hydroxylamine (–NHOH) species.[3] These intermediates are highly reactive. If the reaction does not proceed to completion rapidly, or if localized pockets of high reactant concentration exist, these intermediates can condense with each other or with the final aniline product to form the colored dimeric species.

  • Preventative Measures:

    • Ensure Complete Reduction: Drive the reaction to completion by ensuring adequate catalyst loading, hydrogen pressure, and reaction time. Monitor the reaction closely by TLC or GC to confirm the disappearance of all intermediates.[3]

    • Control Reaction Temperature: The reduction is exothermic. Poor temperature control can lead to localized overheating, which accelerates the rate of these undesired condensation reactions. Ensure efficient stirring and external cooling to maintain the target temperature.

    • Purification: If formed, these impurities can often be removed via recrystallization or column chromatography of the crude product.

Q3: Analysis of my product shows a significant peak corresponding to 4-(difluoromethoxy)aniline. What is causing this dehalogenation, and how can it be minimized?

The presence of 4-(difluoromethoxy)aniline is a result of hydrodechlorination (or dehalogenation), a common and problematic side reaction where the chloro-substituent on the aromatic ring is replaced by a hydrogen atom.[3]

  • Causality: This side reaction is most prevalent during catalytic hydrogenation. The catalyst, particularly Palladium on carbon (Pd/C), is not only effective for nitro group reduction but is also highly active for the hydrogenolysis of carbon-halogen bonds, especially C-Cl bonds.[3][4]

  • Mitigation Strategies:

    • Catalyst Selection: This is the most critical factor. While Pd/C is efficient, its high activity towards dehalogenation makes it a risky choice. Platinum on carbon (Pt/C) is often a superior alternative as it generally exhibits lower hydrodechlorination activity for chlorinated nitroaromatics.[3][5] Raney Nickel is another option, though it may require different reaction conditions.[2]

    • Control of Reaction Conditions: Harsher conditions (high temperature, high hydrogen pressure) increase the rate of dehalogenation. Operate at the mildest conditions that still afford a reasonable reaction rate.[3]

    • Catalyst Modifiers/Inhibitors: In some cases, the addition of specific inhibitors to the reaction mixture can selectively poison the catalyst sites responsible for dehalogenation without significantly impacting the desired nitro reduction. For instance, vanadium species (like NaVO₃) have been used in conjunction with ligands like triphenylphosphine (PPh₃) to suppress dehalogenation in related systems.[4]

Q4: I am observing regioisomers in my 3-chloro-4-(difluoromethoxy)nitrobenzene intermediate. How can I improve the selectivity of the nitration step?

The formation of unwanted isomers (e.g., nitration at a different position) occurs during the electrophilic nitration step. The directing effects of the existing chloro- and difluoromethoxy- groups determine the position of the incoming nitro group.

  • Causality: Both the chloro- and the difluoromethoxy- groups are ortho-, para- directing. However, their relative activating/deactivating strengths and steric hindrance will influence the final isomer ratio. The goal is to favor nitration at the 4-position, para to the chlorine and ortho to the difluoromethoxy group.

  • Optimization Strategies:

    • Temperature Control: Nitration reactions are highly sensitive to temperature. Running the reaction at a lower temperature (e.g., -10 to 30°C) can significantly improve regioselectivity.[1]

    • Controlled Addition: The slow, controlled addition of the nitrating agent (mixed acid) to the substrate solution ensures that the concentration of the electrophile remains low, which can disfavor the formation of undesired isomers and dinitrated byproducts.

    • Stoichiometry: Using a minimal excess of nitric acid can help reduce the formation of byproducts. Molar ratios of nitric acid to the starting material are often kept between 1.0 and 1.2.[1]

Visualizing the Reaction Landscape

The following diagram illustrates the primary synthesis pathway and the critical junctures where side reactions can occur, leading to common impurities.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Nitro Reduction Start 1-chloro-2-(difluoromethoxy)benzene Nitro_Intermediate 3-chloro-4-(difluoromethoxy)nitrobenzene Start->Nitro_Intermediate Mixed Acid (HNO₃/H₂SO₄) Isomer Other Regioisomers Start->Isomer Poor Temp. Control Intermediates Nitroso & Hydroxylamine Intermediates Nitro_Intermediate->Intermediates Catalytic Hydrogenation Dehalogenation 4-(difluoromethoxy)aniline Nitro_Intermediate->Dehalogenation High Activity Catalyst (e.g., Pd/C) Product This compound Intermediates->Product Condensation Azo/Azoxy Byproducts (Colored Impurities) Intermediates->Condensation Incomplete Reaction

Caption: Main synthesis pathway and points of side reaction formation.

Troubleshooting Guide: A Symptom-Based Approach

This table provides a quick reference for diagnosing and solving common issues during the synthesis.

Observed Symptom Probable Cause(s) Recommended Actions & Protocols
Low Yield / Incomplete Conversion in Nitro Reduction 1. Insufficient catalyst activity or loading.2. Inadequate hydrogen pressure or delivery.3. Reaction time too short.Protocol: 1. Verify Catalyst: Ensure the catalyst is not expired or deactivated. Increase catalyst loading (e.g., from 1% w/w to 5% w/w).2. Check System: Ensure the reaction vessel is properly sealed and maintaining the target hydrogen pressure (e.g., 0.5–5.0 MPa).[1]3. Monitor Reaction: Use TLC or GC to monitor the disappearance of the starting material and intermediates. Extend the reaction time until the conversion is complete.
Detection of Dechlorinated Impurity 1. Use of a highly active hydrodechlorination catalyst (typically Pd/C).2. Excessively high reaction temperature or hydrogen pressure.Protocol: 1. Change Catalyst: Switch from Pd/C to a catalyst with lower dehalogenation activity, such as 1-5% Pt/C .[5]2. Modify Conditions: Reduce the reaction temperature to the lowest effective level (e.g., 50-70°C).[5] Lower the hydrogen pressure if possible.3. Consider Additives: For advanced optimization, explore the use of dehalogenation inhibitors if changing the catalyst is not feasible.[4]
Product is Yellow, Orange, or Red 1. Incomplete reduction leading to the presence of nitroso/hydroxylamine intermediates.2. Condensation of intermediates to form colored azo/azoxy compounds.[3]Protocol: 1. Ensure Full Conversion: Follow the protocol for "Low Yield" to drive the reaction to completion.2. Maintain Temperature Control: Use a cooling bath to manage the reaction exotherm and prevent localized overheating.3. Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to remove colored impurities.

Workflow for Mitigating Dehalogenation

Dehalogenation is one of the most persistent challenges. The following workflow provides a systematic approach to addressing this specific side reaction.

G cluster_0 start Start Synthesis: Nitro Reduction check Analyze Crude Product by GC/HPLC: Is Dechlorinated Impurity > 2%? start->check change_catalyst Primary Action: Switch from Pd/C to Pt/C Catalyst check->change_catalyst Yes fail No: Proceed with Workup & Purification check->fail No lower_conditions Secondary Action: Reduce Temperature (e.g., to 50-70°C) and/or H₂ Pressure change_catalyst->lower_conditions re_analyze Re-run Reaction & Analyze lower_conditions->re_analyze re_analyze->change_catalyst Still High success Success: Dechlorinated Impurity < 2% re_analyze->success Impurity OK

Caption: Decision workflow for troubleshooting hydrodechlorination.

References

Technical Support Center: Optimizing the Synthesis of 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Chloro-4-(difluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. By understanding the underlying chemical principles and troubleshooting potential pitfalls, you can significantly improve your reaction yields and product purity.

Introduction: Navigating the Synthesis of this compound

This compound is a key building block in the development of various pharmaceuticals and agrochemicals. The introduction of the difluoromethoxy group can enhance the metabolic stability, lipophilicity, and overall biological activity of a molecule.[1] The synthesis of this compound, however, is not without its challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower you in your synthetic endeavors.

A prevalent synthetic route involves the O-difluoromethylation of a phenolic precursor, followed by the reduction of a nitro group. Understanding the nuances of each step is critical for a successful outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My O-difluoromethylation of 3-chloro-4-nitrophenol is showing low conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the O-difluoromethylation step is a frequent issue and can often be traced back to several key factors related to the generation and trapping of the difluorocarbene intermediate.

Potential Causes & Solutions:

  • Inefficient Difluorocarbene Generation: The most common methods for generating difluorocarbene involve the thermal decarboxylation of reagents like sodium chlorodifluoroacetate.[1][2]

    • Troubleshooting:

      • Temperature: Ensure the reaction temperature is optimal for the decarboxylation of your chosen reagent. For sodium chlorodifluoroacetate, temperatures are typically elevated. A gradual increase in temperature while monitoring the reaction by TLC or LC-MS can help identify the sweet spot.

      • Reagent Quality: The difluoromethylating agent should be of high quality and stored under appropriate conditions. Some reagents can be sensitive to moisture.[2]

  • Suboptimal Base: The phenoxide is the active nucleophile that traps the electrophilic difluorocarbene.[1][3] The choice and amount of base are therefore critical.

    • Troubleshooting:

      • Base Strength: A sufficiently strong base is required to deprotonate the phenol. Common bases include cesium carbonate or potassium carbonate.[2]

      • Stoichiometry: Ensure at least a stoichiometric amount of base is used, and in some cases, using an excess (e.g., 1.5 equivalents) can be beneficial.[2]

  • Solvent Effects: The choice of solvent can influence the stability of the difluorocarbene and the solubility of the reactants.

    • Troubleshooting:

      • Polar Aprotic Solvents: Solvents like DMF are commonly used and are often effective.[2]

      • Moisture: Ensure you are using a dry solvent, as water can compete with the phenoxide in reacting with the difluorocarbene.

  • Alternative Reagents: If optimizing the conditions for one reagent fails, consider alternative difluoromethylating agents.

    • Visible-Light Photoredox Catalysis: Using difluorobromoacetic acid under visible-light photoredox conditions can be a milder and more efficient alternative.[4]

    • Difluoromethyltriflate (HCF₂OTf): This reagent can be effective at room temperature and offers rapid reaction times.[3]

ParameterRecommendationRationale
Reagent Sodium ChlorodifluoroacetateReadily available and stable difluorocarbene source.[1][2]
Base Cesium Carbonate (1.5 equiv.)Ensures complete formation of the phenoxide nucleophile.[2]
Solvent Dry DMFGood solubility for reactants and suitable for the reaction conditions.[2]
Temperature Monitor and optimizeCritical for efficient difluorocarbene generation.
Q2: I am observing significant byproduct formation during the reduction of 3-chloro-4-(difluoromethoxy)nitrobenzene. How can I improve the selectivity of this step?

Answer:

The reduction of an aromatic nitro group is a key transformation, but it can be plagued by the formation of various byproducts if not carefully controlled. The primary byproducts arise from incomplete reduction and dehalogenation.

Common Byproducts and Mitigation Strategies:

  • Incomplete Reduction Products: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. These can condense to form azoxy, azo, and hydrazo impurities, which are often colored.

    • Troubleshooting:

      • Reaction Time and Catalyst Loading: Increasing the reaction time or the catalyst loading can help drive the reaction to completion. Monitor the reaction progress diligently by TLC or LC-MS.

      • Hydrogen Pressure: In catalytic hydrogenation, ensure sufficient hydrogen pressure is maintained throughout the reaction.[5]

  • Dehalogenation: The cleavage of the carbon-chlorine bond to yield 4-(difluoromethoxy)aniline is a common side reaction, particularly with highly active hydrogenation catalysts like Palladium on carbon (Pd/C).

    • Troubleshooting:

      • Catalyst Choice: While Pd/C is a common choice, Platinum on carbon (Pt/C) can sometimes offer better selectivity and reduce the extent of dehalogenation.[5][6]

      • Reaction Conditions: Lowering the reaction temperature and pressure can help minimize dehalogenation.

      • Alternative Reducing Agents: Consider classical reduction methods such as using iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride).[7][8] While less "green," this method can be very effective at avoiding dehalogenation.

IssuePotential CauseRecommended Action
Colored Impurities Incomplete reductionIncrease reaction time, catalyst loading, or hydrogen pressure.
Dehalogenation Highly active catalyst (e.g., Pd/C)Switch to a less active catalyst (e.g., Pt/C), lower temperature/pressure, or use Fe/acid.[5][6][7]
Q3: My final product, this compound, is difficult to purify. What are some effective purification strategies?

Answer:

Purification can indeed be challenging due to the presence of structurally similar impurities. A multi-step purification approach is often necessary.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step.

    • Extraction: Use a suitable organic solvent like ethyl acetate for extraction.

    • Washing: Wash the organic layer with brine to remove water-soluble impurities.

    • Drying: Dry the organic layer over an anhydrous salt like sodium sulfate before concentrating.

  • Column Chromatography: This is a powerful technique for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for elution. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step to obtain a highly pure material.

    • Solvent Selection: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.

  • Vacuum Distillation: If the product is a liquid, vacuum distillation can be effective for purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely employed route begins with the O-difluoromethylation of a 3-chloro-4-hydroxyphenyl precursor (often with a nitro group present), followed by the reduction of the nitro group to the aniline.[9][10]

Q2: What are the key safety precautions I should take during this synthesis?

A2: Standard laboratory safety practices are essential. Specifically:

  • Difluoromethylating agents: Some can be toxic or environmentally harmful; always handle them in a well-ventilated fume hood.[2]

  • Catalytic Hydrogenation: This involves flammable hydrogen gas under pressure. Ensure your equipment is rated for the pressures you are using and that the system is properly purged to remove air before introducing hydrogen.

  • Halogenated anilines: These compounds are often toxic and should be handled with appropriate personal protective equipment (PPE).

Q3: How can I monitor the progress of my reactions effectively?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. A combination of these techniques will provide a comprehensive understanding of your reaction's progress.[11]

Visualizing the Process

Synthetic Workflow

Synthetic Workflow start 3-Chloro-4-nitrophenol intermediate 3-Chloro-4-(difluoromethoxy)nitrobenzene start->intermediate O-Difluoromethylation (e.g., NaO2CCF2Cl, Base) product This compound intermediate->product Nitro Reduction (e.g., H2, Pt/C or Fe/AcOH) Troubleshooting Flowchart start Low Yield or Impure Product q1 Is the O-difluoromethylation step inefficient? start->q1 a1 Optimize temperature, base, and solvent. Consider alternative difluoromethylating agents. q1->a1 Yes q2 Are there byproducts from the nitro reduction? q1->q2 No a1->q2 a2 For incomplete reduction, increase reaction time/catalyst. For dehalogenation, change catalyst or use Fe/acid. q2->a2 Yes q3 Is purification difficult? q2->q3 No a2->q3 a3 Employ a multi-step approach: Aqueous workup -> Column Chromatography -> Recrystallization/Distillation. q3->a3 Yes end Improved Yield and Purity q3->end No a3->end

References

Technical Support Center: 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Proactive Approach to Compound Stability

Welcome to the technical support guide for 3-Chloro-4-(difluoromethoxy)aniline. As a key building block in modern pharmaceutical synthesis, the purity and stability of this reagent are paramount to achieving reproducible and high-yield results. A common failure point encountered by researchers is the compound's susceptibility to oxidation, which can manifest as discoloration and lead to inconsistent experimental outcomes.

This guide moves beyond simple procedural lists. It is designed to provide you, a fellow scientist, with a deep, mechanistic understanding of why this aniline derivative degrades and to equip you with robust, field-proven strategies to prevent it. By understanding the causality behind these protocols, you can proactively ensure the integrity of your experiments from storage to reaction work-up.

Frequently Asked Questions (FAQs)

Q1: What are the typical visual signs of oxidation in this compound?

A primary indicator of oxidation is a noticeable change in color.[1] Fresh, high-purity this compound should be a light-colored solid. Upon oxidation, you may observe the material developing yellow, brown, or even dark purple/black hues.[2][3] This discoloration is due to the formation of highly conjugated, colored impurities such as quinone-imines, nitro compounds, and polymeric species.[1]

Q2: Why is this specific aniline derivative prone to oxidation?

The susceptibility to oxidation is an inherent chemical property of the aniline functional group. The nitrogen atom's lone pair of electrons donates electron density into the aromatic ring, making the system electron-rich.[1] This high electron density makes the molecule susceptible to losing electrons to an oxidant, most commonly atmospheric oxygen. Factors like exposure to light, elevated temperatures, and the presence of catalytic metal ions can significantly accelerate this process.[4]

Q3: Can I still use my this compound if it has slightly discolored?

This is a judgment call that depends entirely on the sensitivity of your downstream application. For non-critical reactions, slightly discolored material might be usable, but it introduces a significant variable. For sensitive applications, such as late-stage drug development or reactions with precious starting materials, it is strongly advised to either purify the material or use a fresh, unopened batch.[4] We always recommend verifying the purity of a suspect sample via an appropriate analytical method, such as HPLC or GC, before use.[4]

Q4: Are antioxidants a viable solution for preventing oxidation during storage?

While antioxidants are used to stabilize many organic materials, their use for high-purity laboratory reagents is not standard practice and should be approached with caution.[4] Certain phenolic compounds or derivatives of phenylenediamine are known to inhibit oxidation in some organic molecules.[4][5] However, the antioxidant itself is an added impurity that could potentially interfere with your reaction chemistry. A more effective and universally accepted strategy in a research setting is to prevent exposure to oxygen in the first place by using an inert atmosphere.[1][2]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to identifying and resolving oxidation-related issues.

Problem Observed Potential Root Cause(s) Recommended Corrective & Preventive Actions
Inconsistent Experimental Results (e.g., variable yields, unexpected side products)Degradation of Starting Material: The aniline has likely oxidized, introducing impurities that interfere with the reaction.[4]1. Verify Purity: Analyze the purity of your this compound sample using HPLC or GC-MS and compare it to a fresh, high-purity standard.[4]2. Implement Strict Handling Protocols: Adopt an inert atmosphere workflow for all future experiments (see Protocol 1).3. Review Storage Conditions: Ensure the compound is stored according to the best practices outlined in the Storage Conditions table below.
Material Darkens Significantly Upon Opening a New Bottle Improper Handling: The compound is highly sensitive to atmospheric oxygen. Multiple openings of the container without proper inert gas backfilling will lead to rapid degradation.[4][6]1. Aliquot the Reagent: Upon receiving a new bottle, immediately divide it into smaller, single-use quantities under an inert atmosphere (e.g., in a glovebox).2. Use a Gas Manifold: For routine access, use a dual-manifold system with nitrogen or argon to handle the solid. Refer to Protocol 1.
Reaction Mixture Turns Dark Brown/Black During a Reaction Oxidation During Reaction: The reaction conditions (e.g., presence of air, oxidizing reagents, metal catalysts like Cu(II) or Fe(III)) are causing the aniline to oxidize in-situ.[1][2]1. Degas Solvents: Thoroughly sparge all reaction solvents with an inert gas (N₂ or Ar) for at least 15-30 minutes prior to use.[7]2. Use an Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon.[2]3. Consider Protecting Groups: For particularly sensitive reactions, temporarily protect the amine as an acetanilide. The acetyl group moderates the ring's reactivity and makes it less prone to oxidation.[1][2]
Recommended Storage & Handling Conditions
ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary driver of oxidation.[4][8]
Container Tightly Sealed Amber Glass BottleProtects from light, which can catalyze oxidation, and prevents exposure to air and moisture.[4]
Temperature Refrigerated (2-8 °C)Reduces the rate of chemical reactions, including oxidation.[4]
Handling In a Glovebox or under Inert Gas FlowMinimizes exposure to air during weighing and transfer operations.[7]

Visualizing the Challenge and Solution

To better understand the processes, the following diagrams illustrate the general oxidation pathway and the recommended workflow for prevention.

cluster_0 Oxidation Pathway Aniline Aniline (Electron-Rich) Radical Aniline Radical Cation Aniline->Radical [O] (Air, Light, Metal Ions) Products Colored Degradation Products (Quinones, Polymers, Nitro Cpds) Radical->Products Further Oxidation & Polymerization

Caption: General mechanism of aniline oxidation.

cluster_1 Preventative Handling Workflow Start Receive & Inspect Compound Store Store Under Inert Gas in Amber Vial at 2-8°C Start->Store Glovebox Handle in Glovebox or under N₂/Ar Flow Store->Glovebox For Use Degas Use Degassed Solvents for Reaction Glovebox->Degas Reaction Run Reaction Under Positive Inert Pressure Degas->Reaction End Stable & Reproducible Experiment Reaction->End

References

Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-4-(difluoromethoxy)aniline (CAS No: 39211-55-7). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis and analysis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a fluorinated aromatic amine.[1] Its structure, featuring a chloro group and a difluoromethoxy group on the aniline ring, makes it a valuable and highly sought-after building block in medicinal chemistry and agrochemical research. The difluoromethoxy moiety, in particular, is prized for its ability to enhance metabolic stability, improve lipophilicity, and modulate the binding affinity of a molecule to its biological target. These properties make it a key intermediate in the synthesis of novel therapeutic agents and complex organic molecules.

Q2: What is the most common and industrially viable synthetic route for this compound?

A2: The most prevalent and scalable synthesis route involves the reduction of its nitro precursor, 1-chloro-2-(difluoromethoxy)-4-nitrobenzene. This transformation is typically achieved through catalytic hydrogenation.[2][3] This method is favored for its high conversion rates, selectivity, and the high purity of the final product.[4] Alternative methods, such as metal-acid reductions, are less common due to the generation of significant waste streams.[4]

Q3: What are the critical safety precautions when handling this compound and its precursors?

A3: Halogenated anilines are generally classified as toxic substances and must be handled with stringent safety protocols.[5] It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors and prevent skin contact. The catalytic hydrogenation of the nitro precursor involves flammable hydrogen gas under pressure and requires a properly rated high-pressure reactor (autoclave) and adherence to all safety procedures for high-pressure reactions.

Troubleshooting Guide: From Synthesis to Analysis

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Synthesis & Reaction Optimization
Q: My reaction yield is low, or the conversion of the 1-chloro-2-(difluoromethoxy)-4-nitrobenzene precursor is incomplete. What are the likely causes?

A: This is a common issue often traced back to the catalyst or reaction conditions. Let's break down the potential culprits:

  • Catalyst Activity: The quality and activity of your catalyst are paramount. If using a catalyst like Platinum on Carbon (Pt/C), ensure it is fresh and has not been deactivated by exposure to air or contaminants.[5] The catalyst loading is also critical; a substrate-to-catalyst mass ratio between 200:1 and 400:1 is a good starting point.[5]

  • Insufficient Hydrogen Pressure/Contact: Vigorous stirring is essential to ensure a good suspension of the catalyst and efficient contact between the substrate, catalyst, and hydrogen gas.[5] Ensure your hydrogen pressure is maintained at the target level (e.g., 0.8-1.0 MPa) throughout the reaction.[5][6]

  • Reaction Temperature and Time: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical starting point is 40-80°C.[5][6] It is crucial to monitor the reaction's progress via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and ensure completion.[7] Extending the reaction time unnecessarily can lead to byproduct formation.[8]

  • Solvent Purity: Ensure your solvent (e.g., methanol, ethanol, ethyl acetate) is of high purity and, if necessary, anhydrous. Impurities in the solvent can poison the catalyst.[4]

Q: I'm observing significant byproduct formation, particularly a dehalogenated impurity. How can I minimize this?

A: The primary byproduct of concern in this type of reaction is often from hydrodechlorination—the cleavage of the carbon-chlorine bond to form 4-(difluoromethoxy)aniline.

  • Causality - The Catalyst Choice: The choice of catalyst is the most critical factor. Palladium on carbon (Pd/C) is known to be highly active for hydrodehalogenation, especially for C-Cl bonds.[4][8] Platinum on carbon (Pt/C) is generally more selective for nitro group reduction with a lower tendency for dehalogenation and is often the preferred choice.[4]

  • Mitigation Strategies:

    • Catalyst Selection: If you are using Pd/C, switch to a more selective catalyst like Pt/C or Raney Nickel.[4]

    • Temperature Control: Dehalogenation is often more prevalent at higher temperatures. Lowering the reaction temperature can significantly disfavor this side reaction.[8]

    • Reaction Monitoring: Avoid "over-cooking" the reaction. Once the starting material is consumed (as determined by HPLC or TLC), stop the reaction promptly to prevent further reduction of the product.[8]

Workup and Purification
Q: My crude product has a dark color, and I'm struggling to achieve high purity with standard purification. What are the best practices?

A: The dark coloration (often yellow to red or brown) typically indicates the presence of dimeric impurities formed from the condensation of reaction intermediates.

  • Origin of Color: These colored byproducts, such as azoxy and azo compounds, form when the reduction is incomplete, allowing nitroso and hydroxylamine intermediates to react with each other.[4][5]

  • Purification Strategy:

    • Ensure Complete Reduction: The first line of defense is to drive the initial reaction to completion, which minimizes the formation of these impurities.[4]

    • Filtration: After the reaction, the catalyst must be removed. Hot filtration of the reaction mixture through a pad of Celite is a standard and effective procedure.[7]

    • Vacuum Distillation: For the final purification of this compound, vacuum distillation is highly effective. A fractional distillation setup will allow for the separation of the desired product from less volatile colored impurities and more volatile byproducts.[5]

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis via Catalytic Hydrogenation

This protocol details the reduction of 1-chloro-2-(difluoromethoxy)-4-nitrobenzene.

Materials:

  • 1-chloro-2-(difluoromethoxy)-4-nitrobenzene

  • Methanol (or Ethyl Acetate)

  • 1% Platinum on Carbon (Pt/C) catalyst

  • High-purity hydrogen gas

  • High-purity nitrogen gas

  • Celite for filtration

Equipment:

  • High-pressure reactor (autoclave) with magnetic stirring and temperature control

  • Filtration apparatus

Procedure:

  • Reactor Charging: In the autoclave, charge the 1-chloro-2-(difluoromethoxy)-4-nitrobenzene, methanol (as solvent), and the 1% Pt/C catalyst. A typical substrate-to-catalyst mass ratio is 200:1.[5]

  • Inerting: Seal the reactor and purge the system three times with high-purity nitrogen gas to remove all air.

  • Hydrogenation: Following the nitrogen purge, purge the system three times with hydrogen gas. Pressurize the reactor with hydrogen to 0.95 MPa.[6]

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 40°C.[6] Maintain the temperature and pressure, monitoring the reaction progress periodically by taking small aliquots for HPLC analysis. The reaction is typically complete within 5-8 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filtration: Filter the reaction mixture while still warm through a pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with a small amount of fresh solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be further purified by vacuum distillation to yield this compound with >99% purity.

Protocol 2: HPLC-UV Method for In-Process Monitoring & Purity Analysis

This method is suitable for monitoring reaction progress and assessing final product purity.

Instrumentation & Parameters:

ParameterRecommended SettingRationale
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 3-5 µm)Provides good separation for aromatic amines and their nitro precursors.[9]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid helps to ensure consistent protonation of the aniline, leading to better peak shape.[10]
Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% BA gradient is effective for separating the non-polar starting material from the more polar product.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 254 nmBoth the nitro-aromatic precursor and the aniline product have strong absorbance at this wavelength.
Injection Vol. 5-10 µL

Sample Preparation:

  • Carefully withdraw a small aliquot from the reaction mixture.

  • Dilute it with a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.1 mg/mL.[10]

  • Filter the diluted sample through a 0.45 µm syringe filter before injection to protect the HPLC system from particulates.[10]

Data & Visualization Summary

Table 1: Common Impurities & Their Origin
ImpurityChemical NameCommon OriginMitigation Strategy
Starting Material 1-chloro-2-(difluoromethoxy)-4-nitrobenzeneIncomplete reactionIncrease reaction time, check catalyst activity, ensure sufficient H₂ pressure.[5]
Dehalogenated Product 4-(difluoromethoxy)anilineHydrodechlorination side reactionUse a more selective catalyst (Pt/C over Pd/C), lower reaction temperature.[4][8]
Colored Impurities Azoxy/Azo compoundsCondensation of nitroso/hydroxylamine intermediatesEnsure complete reduction to the amine, purify via distillation.[4]

Diagram 1: Synthetic Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification A Charge Reactor: 1. Nitro-precursor 2. Solvent (Methanol) 3. Pt/C Catalyst B Inert & Pressurize: 1. Purge with N₂ then H₂ 2. Pressurize to 0.95 MPa A->B C React: Heat to 40°C with vigorous stirring B->C D Monitor Progress (HPLC/TLC) C->D D->C Continue if incomplete E Cool & Vent Reactor D->E Reaction Complete F Hot Filter through Celite to remove catalyst E->F G Concentrate Filtrate (Rotary Evaporation) F->G H Purify by Vacuum Distillation G->H

Caption: Optimized workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Low Yield

G Start Low Yield or Incomplete Conversion? Cat Is the Catalyst Active? (Fresh, properly handled) Start->Cat Cond Are Reaction Conditions Optimal? (Temp, Pressure, Time) Cat->Cond Yes Cat_Res Replace catalyst. Increase catalyst loading. Cat->Cat_Res No Stir Is Stirring Vigorous? (Good catalyst suspension) Cond->Stir Yes Cond_Res Increase reaction time. Verify temperature & pressure gauges. Cond->Cond_Res No Solv Is the Solvent High Purity? Stir->Solv Yes Solv_Res Review raw material purity and analytical methods. Stir->Solv_Res Yes Stir_Res Increase stirring speed. Check for mechanical issues. Stir->Stir_Res No Solv_Res_Bad Use fresh, high-purity solvent. Solv->Solv_Res_Bad No

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: 3-Chloro-4-(difluoromethoxy)aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 3-Chloro-4-(difluoromethoxy)aniline. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for common synthetic transformations involving this versatile building block. As a senior application scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome experimental challenges.

The unique electronic properties of this compound, imparted by the electron-withdrawing chloro and difluoromethoxy groups, make it a valuable synthon, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] However, these same properties can present specific challenges in reactivity and handling. This guide provides a structured, question-and-answer approach to address these issues directly.

Safety First: Handling this compound

Before beginning any experimental work, it is critical to be fully aware of the safety precautions for handling this compound and its related reagents.

Question: What are the essential safety precautions for working with this compound?

Answer: this compound and its analogues are classified as hazardous chemicals and must be handled with care.[2] Always consult the latest Safety Data Sheet (SDS) before use.

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[3]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4][5]

  • Exposure Routes: The compound is toxic if swallowed, in contact with skin, or if inhaled.[2] Avoid all personal contact. In case of exposure, follow the first-aid measures outlined in the SDS, which typically include flushing the affected area with copious amounts of water and seeking immediate medical attention.[3][6]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][5]

  • Spill Cleanup: In the event of a spill, use dry clean-up procedures to avoid generating dust. Collect the spilled material in a sealed container for proper disposal.[4]

Part 1: Troubleshooting Amide Coupling Reactions

The reduced nucleophilicity of the aniline nitrogen in this compound often complicates standard amide bond formation.

Question: My amide coupling reaction with this compound is failing or giving very low yields. What are the likely causes and how can I fix it?

Answer: This is a common issue stemming from the electronically deactivated nature of the aniline. The electron-withdrawing effects of the chloro and difluoromethoxy groups significantly reduce the nucleophilicity of the amine, making it a poor partner in many standard coupling reactions.[7]

Here’s a breakdown of potential causes and solutions:

  • Inadequate Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to generate an activated ester that can be attacked by the weakly nucleophilic aniline.

    • Solution: Switch to a more powerful coupling reagent. Urionium/aminium salt-based reagents like HATU , HBTU , or TBTU are generally more effective than carbodiimides (e.g., DCC, EDC) for coupling with electron-poor anilines.[8] Adding additives like HOBt or HOAt can also improve efficiency and suppress side reactions like racemization.[8]

  • Poor Reaction Kinetics: The reaction may simply be too slow under your current conditions.

    • Solution: Consider converting the carboxylic acid to a more reactive species, such as an acyl chloride . This can be achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) prior to the addition of the aniline.[7][9] Additionally, gently heating the reaction mixture (e.g., to 40-70 °C) can often drive the reaction to completion, but be sure to use a suitable high-boiling solvent like DMF, DMAc, or 1,4-dioxane.[9]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical.

    • Solution: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine to scavenge the acid produced during the reaction without competing with the aniline.[8] Ensure your solvent is anhydrous, as water will hydrolyze the activated intermediate.[8] Aprotic polar solvents like DMF or NMP are often good choices.

Troubleshooting Flowchart: Amide Coupling

Below is a logical workflow for troubleshooting a failing amide coupling reaction with this compound.

G start Low Yield in Amide Coupling cond1 Using EDC/DCC? start->cond1 action1 Switch to HATU or HBTU with DIPEA in DMF cond1->action1 Yes cond3 Reaction at RT? cond1->cond3 No cond2 Still Low Yield? action1->cond2 action2 Convert Carboxylic Acid to Acyl Chloride (e.g., with (COCl)₂) cond2->action2 Yes end Successful Coupling cond2->end No action2->end cond3->cond2 No action3 Heat reaction to 50-70 °C cond3->action3 Yes action3->end

Caption: Troubleshooting logic for amide coupling reactions.

Protocol: High-Efficiency Amide Coupling using HATU
  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 20-30 minutes to pre-activate the acid.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50 °C, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous LiCl (to remove DMF), followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Coupling ReagentClassRecommended Use For This Substrate
EDC / DCC CarbodiimideLow efficiency; use only for highly activated acids.
HATU / HBTU Urionium/Aminium SaltHighly Recommended ; very effective for deactivated anilines.
PyBOP Phosphonium SaltGood alternative to HATU; effective for difficult couplings.
SOCl₂ / (COCl)₂ Acyl Chloride FormationHighly Recommended ; creates a very reactive electrophile.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Buchwald-Hartwig amination are powerful tools for C-N bond formation but require careful optimization, especially with electronically demanding substrates.

Question: I am attempting a Buchwald-Hartwig amination between an aryl halide and this compound, but the reaction is sluggish and incomplete. What should I investigate?

Answer: Success in Buchwald-Hartwig aminations hinges on the delicate balance of the catalytic cycle. With an electron-deficient aniline like this one, several steps can be problematic.

  • Ligand and Catalyst Choice: The choice of phosphine ligand is paramount. Electron-rich, bulky ligands are generally required to promote both the oxidative addition and the reductive elimination steps.

    • Solution: For aryl chloride coupling partners, highly active ligands such as RuPhos , XPhos , or tBuXPhos are often necessary. For aryl bromides, a broader range of ligands like BINAP or JohnPhos might be effective. The palladium precursor is typically Pd₂(dba)₃ or Pd(OAc)₂.

  • Base Selection: Strong bases (e.g., NaOtBu, LHMDS) are standard but can sometimes lead to side reactions or degradation of sensitive substrates. The fluoroalkylaniline products may also be unstable under strongly basic conditions.[10]

    • Solution: While strong bases are often required, weaker bases like K₃PO₄ or even potassium phenoxide (KOPh) should be considered if substrate degradation is observed.[10] KOPh has been shown to be effective in couplings with fluoroalkylamines, where product stability is a concern.[10]

  • Reaction Conditions: An inert atmosphere and anhydrous conditions are non-negotiable.

    • Solution: Ensure the reaction is set up in a glovebox or under a constant, positive pressure of an inert gas like argon or nitrogen. Use anhydrous, degassed solvents (e.g., toluene, 1,4-dioxane). Oxygen can deactivate the palladium(0) catalyst.

Diagram: Key Components of a Buchwald-Hartwig Reaction

G cluster_0 Reaction Components cluster_1 Critical Conditions ArylHalide Aryl Halide (Ar-X) Catalyst Palladium Precursor (e.g., Pd₂(dba)₃) ArylHalide->Catalyst Product Coupled Product (Ar-NH-R) Aniline This compound Base Base (e.g., NaOtBu, K₃PO₄) Aniline->Base Ligand Bulky Phosphine Ligand (e.g., XPhos, RuPhos) Catalyst->Ligand Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Base->Solvent Inert Inert Atmosphere (Argon or Nitrogen) Temp Temperature (Often 80-110 °C)

Caption: Essential components for a successful Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination
  • In a glovebox, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4.4 mol%), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried reaction vessel.

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and quench carefully with water.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Separate the layers, and extract the aqueous phase with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via column chromatography.

Part 3: Troubleshooting the Sandmeyer Reaction

The Sandmeyer reaction provides a powerful method to convert the amino group of this compound into a wide range of other functionalities, such as halides or a cyano group, via a diazonium salt intermediate.[11][12]

Question: I am getting a low yield and significant tar-like byproducts in my Sandmeyer reaction. What is going wrong?

Answer: The Sandmeyer reaction is highly effective but sensitive. The key is the stability of the aryl diazonium salt intermediate, which is prone to decomposition.[13]

  • Temperature Control during Diazotization: This is the most critical parameter. The formation of the diazonium salt from the aniline, sodium nitrite (NaNO₂), and a strong acid (like HCl or H₂SO₄) is highly exothermic and the resulting salt is unstable at elevated temperatures.

    • Solution: Maintain the reaction temperature strictly between 0 and 5 °C during the slow, portion-wise addition of the sodium nitrite solution. Use an ice-salt bath for effective cooling. Allowing the temperature to rise will lead to premature decomposition of the diazonium salt, loss of N₂, and formation of phenolic and other decomposition byproducts.[13]

  • Purity of the Copper(I) Catalyst: The reaction relies on a single-electron transfer from a copper(I) salt (e.g., CuCl, CuBr, CuCN).[11] Contamination with copper(II) can hinder the reaction.

    • Solution: Use freshly prepared or high-purity copper(I) salts. If you suspect oxidation, you can wash the salt with a dilute acid solution followed by water and ethanol, then dry it under vacuum.

  • Order and Rate of Addition: The way the reagents are combined matters.

    • Solution: The standard and most reliable procedure is to add the cold diazonium salt solution slowly to the heated solution of the copper(I) catalyst. This ensures that any diazonium salt entering the reaction mixture is immediately consumed, minimizing decomposition.

Workflow: The Sandmeyer Reaction

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Displacement Aniline Aniline Substrate in Strong Acid (e.g., HCl) Cooling Cool to 0-5 °C Aniline->Cooling Nitrite Add aq. NaNO₂ (Slowly!) Cooling->Nitrite Diazonium Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ Nitrite->Diazonium Catalyst Solution of Copper(I) Salt (e.g., CuCl, CuBr) Diazonium->Catalyst Add Diazonium Salt Solution (Slowly) Product Final Product (e.g., Ar-Cl) Catalyst->Product

Caption: A two-step workflow for the Sandmeyer reaction.

Protocol: Sandmeyer Chlorination
  • Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water.

  • Add the NaNO₂ solution dropwise to the aniline solution, ensuring the temperature never exceeds 5 °C. Stir for an additional 20 minutes at 0-5 °C after the addition is complete.

  • In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl and heat to 60-70 °C.

  • Slowly add the cold diazonium salt solution to the hot CuCl solution. Vigorous evolution of N₂ gas will be observed.

  • After the addition is complete, stir the mixture at 60-70 °C for 30 minutes, then cool to room temperature.

  • Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by distillation or column chromatography.

References

Technical Support Center: Purification Challenges of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of halogenated anilines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-purity halogenated anilines. As a Senior Application Scientist, I have compiled this resource based on established principles and extensive field experience to provide you with practical, in-depth solutions to common purification hurdles. Our focus is not just on the "how," but the "why," ensuring a deeper understanding of the methodologies and empowering you to troubleshoot effectively.

Troubleshooting Guide: Navigating Common Purification Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a step-by-step protocol for resolution.

Issue 1: My crude halogenated aniline is a dark, oily, or solid substance. How can I decolorize it?

Answer:

Discoloration in halogenated anilines is a frequent issue, typically arising from the presence of oxidized impurities and polymeric by-products formed during synthesis or storage.[1][2] These impurities can interfere with subsequent reactions and analytical characterization. An effective method for decolorization is treatment with activated carbon during recrystallization.[1]

Causality: Activated carbon possesses a high surface area and porous structure, allowing it to adsorb large, colored impurity molecules, while the smaller halogenated aniline molecules remain in solution.

Experimental Protocol: Decolorization using Activated Carbon

  • Solvent Selection: Choose a suitable solvent for recrystallization. The ideal solvent should dissolve the halogenated aniline sparingly at room temperature but completely at its boiling point. Common choices include ethanol/water mixtures or glacial acetic acid.[3][4]

  • Dissolution: In a flask, dissolve the crude halogenated aniline in a minimal amount of the hot solvent.

  • Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the carbon carefully to avoid vigorous boiling.

  • Heating: Gently heat the mixture for a brief period (5-10 minutes) to ensure maximum adsorption of impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step is crucial and must be performed rapidly to prevent premature crystallization of the product in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified, lighter-colored crystals by vacuum filtration and wash them with a small amount of cold solvent.[3]

Issue 2: I'm struggling to separate regioisomers of a dihalogenated aniline. What is the most effective purification technique?

Answer:

The separation of regioisomers (e.g., 2,4-dichloroaniline from 2,6-dichloroaniline) is a significant challenge due to their very similar physical properties, such as boiling point and solubility.[1] While traditional methods like fractional crystallization may have limited success, high-performance liquid chromatography (HPLC) is often the most powerful technique for achieving high-resolution separation.[1][5]

Causality: HPLC utilizes a stationary phase with a high surface area and a mobile phase under high pressure, enabling very efficient partitioning of molecules with subtle differences in polarity and structure. The choice of both the stationary phase (e.g., C18, Phenyl-Hexyl) and the mobile phase composition is critical for resolving closely related isomers.[1][5]

Workflow: Isomer Separation by HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection Crude Crude Isomeric Mixture Dissolve Dissolve in Mobile Phase Crude->Dissolve Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Inject Inject Sample Filter->Inject Column HPLC Column (e.g., C18 or PFP) Inject->Column Detector UV Detector Column->Detector Chromatogram Analyze Chromatogram Detector->Chromatogram Fraction Collect Fractions of Separated Isomers Chromatogram->Fraction

Caption: Workflow for the separation of halogenated aniline isomers using HPLC.

Issue 3: During workup, I'm losing my product due to its basicity. How can I effectively remove unreacted aniline without product loss?

Answer:

A common method to remove unreacted aniline is an acidic wash during liquid-liquid extraction.[3][6] Aniline, being a base, is protonated by the acid (e.g., dilute HCl) to form the water-soluble anilinium salt, which partitions into the aqueous phase.[6][7] However, if your halogenated aniline product is also sufficiently basic, it too can be protonated and lost to the aqueous layer.

Causality: The success of this separation depends on the difference in the pKa values of aniline and the halogenated aniline. Halogen atoms are electron-withdrawing, which decreases the basicity of the aniline derivative. This difference, though sometimes small, can be exploited.

Troubleshooting Strategy:

  • Use a Milder Acid: Instead of strong mineral acids, consider using a weaker organic acid or a buffered acidic solution to selectively protonate the more basic aniline.

  • Controlled pH Wash: Carefully adjust the pH of the aqueous wash solution to a point where the majority of the aniline is protonated, but the halogenated aniline remains as the free base in the organic layer. This requires knowledge of the respective pKa values.

  • Copper Sulfate Wash: An alternative to acid washes is to use an aqueous solution of copper (II) sulfate. Amines form a water-soluble complex with copper ions, which can then be extracted into the aqueous layer. This method is particularly useful if your product is acid-sensitive.[8]

Data Presentation: Basicity of Anilines

CompoundpKa of Conjugate AcidBasicity Relative to Aniline
Aniline4.60-
4-Chloroaniline4.15Less Basic
4-Bromoaniline3.86Less Basic
4-Nitroaniline1.00Significantly Less Basic

This table illustrates how electron-withdrawing halogen substituents decrease the basicity of aniline.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude halogenated anilines?

A1: Crude halogenated anilines often contain a variety of impurities stemming from the synthesis process. These can include unreacted starting materials, regioisomers, over- or under-halogenated byproducts, and residual solvents or reagents.[1] For example, direct halogenation of aniline can be difficult to control and may lead to multiple halogenated products.[3] Additionally, aniline compounds can degrade over time, forming oxidation products and polymeric materials.[1]

Q2: Can I use distillation to purify my halogenated aniline?

A2: Vacuum distillation can be a viable purification method for liquid halogenated anilines, especially for removing non-volatile impurities like polymers.[9] However, it's important to consider the thermal stability of the compound, as some anilines can decompose at high temperatures.[1] For solid halogenated anilines, distillation is generally not the primary purification method. It's crucial to lower the boiling point by reducing the pressure to prevent decomposition.[9]

Q3: My column chromatography purification of a halogenated aniline is giving poor separation. What can I do?

A3: Poor separation during column chromatography of basic compounds like halogenated anilines on silica gel (which is acidic) is a common problem.[10][11] This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface, leading to tailing peaks and poor resolution.

Optimization Strategies:

  • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. The triethylamine will compete with your compound for the acidic sites on the silica gel, improving the peak shape and separation.[11]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a chemically modified silica gel, like an amine-functionalized silica.[10]

  • Solvent Gradient: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can help to effectively separate compounds with different polarities.[12]

Logical Relationship: Column Chromatography Troubleshooting

Column_Troubleshooting Problem Poor Separation of Halogenated Aniline Cause1 Strong Acid-Base Interaction (Amine-Silica) Problem->Cause1 Cause2 Inappropriate Solvent Polarity Problem->Cause2 Solution1 Add Basic Modifier to Eluent (e.g., Triethylamine) Cause1->Solution1 Solution2 Use Alternative Stationary Phase (e.g., Alumina, Amine-Silica) Cause1->Solution2 Solution3 Optimize Solvent Gradient Cause2->Solution3

Caption: Troubleshooting logic for poor separation in column chromatography of halogenated anilines.

References

Technical Support Center: Removing Color Impurities from 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-4-(difluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter colored impurities during the synthesis, storage, or handling of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address these challenges effectively, ensuring the high purity required for downstream applications.

Part 1: Frequently Asked Questions - Understanding the Color Problem

This section addresses the fundamental questions regarding the origin and nature of color in aniline compounds.

Q1: Why is my freshly synthesized or stored this compound sample colored (e.g., yellow, brown, or red)?

A1: The appearance of color in this compound is a common issue inherent to many aniline derivatives. Pure, freshly distilled aniline is typically a colorless or almost colorless oil, but it is highly susceptible to oxidation upon exposure to air and light.[1][2] This oxidation process forms highly colored impurities. The color intensity, ranging from pale yellow to dark reddish-brown, often correlates with the extent of oxidation and the level of impurities present. The primary culprits are complex, conjugated molecules formed through oxidative coupling, such as quinoneimines and quinones, which absorb light in the visible spectrum.[3]

Q2: Is the color always an indicator of a significant impurity?

A2: While color often signals the presence of impurities, it's important to differentiate between an impurity and the compound's natural color.[4] However, for anilines, the pure state is generally colorless to very pale yellow.[1] The development of a more intense yellow, brown, or red hue is almost certainly due to the formation of degradation products.[3] Even trace amounts of these highly colored byproducts can impart a strong color to the bulk material, making the product appear less pure than it actually is.[5] Therefore, for applications in pharmaceutical development where purity is paramount, this coloration should be treated as an impurity that requires removal.

Q3: What are the best practices for storing this compound to prevent color formation?

A3: To minimize oxidation and color development during storage, several precautions are essential. The compound should be stored under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[3] Using amber glass bottles or containers that protect the contents from light is also crucial, as photooxidation can accelerate degradation.[3] Storing the material in a cool, dry, and dark place, such as a refrigerator or a dedicated chemical cabinet, will further slow down the rate of impurity formation.[6]

Part 2: Troubleshooting Guide - Purification Methodologies & Protocols

This section provides a detailed guide to selecting and implementing the appropriate purification technique for removing color impurities.

Method Selection Workflow

Choosing the right purification method depends on the scale of your experiment, the nature of the impurities, and the required final purity. The following diagram outlines a general decision-making workflow.

G cluster_methods Purification Method start Colored Crude Product assess Assess Impurity Level & Scale start->assess activated_carbon Method 1: Activated Carbon (High color, moderate purity needed) assess->activated_carbon Minor color / Bulk scale recrystallization Method 2: Recrystallization (Crystalline solid, high purity needed) assess->recrystallization Moderate to high color / Lab scale chromatography Method 3: Column Chromatography (Difficult impurities, highest purity needed) assess->chromatography Trace or isomeric impurities end_node Pure, Decolorized Product activated_carbon->end_node recrystallization->activated_carbon Combine for heavy coloration recrystallization->end_node chromatography->end_node

Caption: Decision workflow for selecting a purification method.

Method 1: Decolorization with Activated Carbon

Activated carbon is a highly effective and widely used material for removing colored organic impurities from solutions due to its exceptional adsorption properties.[7][8] Its porous structure provides a vast surface area that traps large, conjugated impurity molecules while leaving the smaller product molecules in solution.[9][10][11]

Experimental Protocol: Activated Carbon Slurry Treatment
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethanol, ethyl acetate, or dichloromethane) at room temperature or with gentle heating. Use the minimum amount of solvent necessary to achieve complete dissolution.

  • Addition of Carbon: To the solution, add a small amount of powdered activated carbon. A typical starting point is 1-2% of the solute's weight.

  • Stirring/Heating: Stir the mixture vigorously. Gentle heating (e.g., to 40-50 °C) can enhance the efficiency of decolorization, but avoid boiling if using a low-boiling solvent.[12] Allow the mixture to stir for 15-30 minutes.[13]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite® to remove the activated carbon.[13] Pre-heating the filtration funnel is recommended to prevent the product from crystallizing prematurely.

  • Product Recovery: The resulting filtrate should be clear and colorless. The solvent can then be removed under reduced pressure to recover the purified product.

Troubleshooting & FAQs
  • Q: How much activated carbon is appropriate?

    • A: Start with a small amount (1-2% w/w relative to your compound). Using an excessive amount of activated carbon can lead to the adsorption of your desired product, reducing the overall yield. The optimal amount should be determined empirically for your specific impurity profile.

  • Q: My solution is still colored after one treatment. What should I do?

    • A: You can either repeat the treatment with a fresh batch of activated carbon or increase the contact time. However, if the color persists, it may indicate that the impurities are not readily adsorbed by carbon, and an alternative method like recrystallization or chromatography should be considered.

  • Q: Can I use any type of activated carbon?

    • A: Different types of activated carbon have different pore structures and surface chemistries. Wood-based activated carbon is often recommended for removing larger organic compounds like pigments.[9] For laboratory use, a high-purity, powdered form is generally suitable.[14]

Method 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent system.[15] An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Choose an appropriate solvent. This is the most critical step and may require screening several options (see table below).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar) until the solid completely dissolves.[16]

  • Decolorization (Optional): If the solution is still highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.[17]

  • Hot Filtration: If activated carbon or other insoluble matter is present, perform a hot gravity filtration to remove it.[15][17]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[16]

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Data Presentation: Solvent Selection Guide

The choice of solvent is critical for successful recrystallization.[17] The following table provides guidance for selecting a solvent for this compound based on general principles for halogenated anilines.

SolventPolarityBoiling Point (°C)Expected Behavior
Toluene Low111Good potential due to the aromatic nature of both solvent and solute.
Ethanol/Water High/High78-100A mixed solvent system. Dissolve in hot ethanol, then add hot water dropwise until cloudy.[17]
Isopropanol Medium82Likely to have good solubility when hot and lower solubility when cold.
Ethyl Acetate Medium77May work as a single solvent or as part of a mixed system.
Hexane Low69Likely to have low solubility; can be used as an anti-solvent in a mixed system.[17]
Troubleshooting & FAQs
  • Q: My compound "oiled out" instead of forming crystals. What should I do?

    • A: Oiling out occurs when the compound separates as a liquid. This can happen if the solution is supersaturated or cools too quickly.[17] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.

  • Q: No crystals are forming, even after cooling in an ice bath.

    • A: This usually means the solution is not sufficiently saturated or that crystallization requires initiation. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound. If these fail, you may have used too much solvent; try evaporating some of it and cooling again.[17]

  • Q: My recrystallized product is still colored.

    • A: This indicates that the colored impurity co-crystallized with your product. Perform the recrystallization again, but incorporate an activated carbon treatment step before the hot filtration.[15][17]

Method 3: Column Chromatography

Column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase.[18] For anilines, which are moderately polar, silica gel is a common stationary phase.

Experimental Protocol: Silica Gel Column Chromatography
  • Solvent System Selection: Before running the column, determine the optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC). The goal is to find a solvent system (e.g., a mixture of hexane and ethyl acetate) where the target compound has an Rf value of approximately 0.3-0.4.[18]

  • Column Packing: Pack a chromatography column with silica gel using a slurry method with your initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure, colorless product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Troubleshooting & FAQs
  • Q: My compound is streaking or remaining stuck at the top of the column.

    • A: Aniline derivatives can be slightly basic and may interact strongly with the acidic silica gel, causing poor separation.[19] To mitigate this, add a small amount (e.g., 0.5-1%) of a basic modifier like triethylamine to the eluent system. This will neutralize the acidic sites on the silica and improve elution.

  • Q: How do I choose the correct eluent polarity?

    • A: TLC is essential. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. Test ratios like 9:1, 4:1, and 1:1 (Hexane:EtOAc). The ideal system will show good separation between your product spot and the impurity spots.[18]

Part 3: Purity Assessment and Quality Control

After purification, it is critical to confirm the removal of impurities and assess the final purity of the this compound.

Q1: How can I quickly check if the purification was successful?

A1: A combination of simple analytical techniques can provide a rapid assessment of purity:

  • Visual Inspection: The product should be a white or off-white solid, free of the initial dark coloration.

  • Thin-Layer Chromatography (TLC): A purified sample should ideally show a single, well-defined spot. Compare the TLC of the purified material against the crude starting material to confirm the disappearance of impurity spots.[17]

  • Melting Point Analysis: A pure compound exhibits a sharp, defined melting point range that matches the literature value. Impurities typically cause the melting point to be depressed and broadened.[17]

Q2: Which advanced analytical methods are recommended for quantitative purity analysis?

A2: For drug development and other high-stakes applications, more rigorous analytical methods are required to quantify purity accurately.[20]

Analytical MethodPrincipleApplication & Insights
HPLC Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[21]The most common and robust method for purity analysis of aniline derivatives. A reverse-phase C18 column with a UV detector is typically used to achieve a purity assessment of ≥99.5%.[20][22]
GC-MS Separation of volatile compounds followed by mass-based detection.[21]Useful for identifying and quantifying volatile impurities. Provides molecular weight and fragmentation data, which aids in the structural elucidation of unknown impurities.[20]
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.[21]¹H, ¹³C, and ¹⁹F NMR are powerful tools to confirm the structure of the final product and identify any remaining impurities. Purity can be estimated by comparing the signal integrals of the product to those of impurities.[20]

References

Technical Support Center: Managing Exothermic Reactions in 3-Chloro-4-(difluoromethoxy)aniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 3-Chloro-4-(difluoromethoxy)aniline. The focus of this document is the proactive management and reactive troubleshooting of exothermic events, particularly during the chlorination of 4-(difluoromethoxy)aniline. Our goal is to provide you with the technical insights and practical methodologies necessary to ensure process safety, reproducibility, and high product quality.

Section 1: Understanding the Thermal Hazard - Frequently Asked Questions

This section addresses the fundamental questions regarding the thermal risks associated with this synthesis.

Q1: What is the primary exothermic step in the synthesis of this compound?

The principal exothermic event occurs during the electrophilic aromatic substitution (chlorination) of the starting material, 4-(difluoromethoxy)aniline. The aniline derivative is an activated aromatic system, making it highly susceptible to rapid, exothermic reaction with chlorinating agents. A study on the synthesis of a related compound, 2,6-dichloro-4-(difluoromethoxy)aniline, noted that the addition of both hydrochloric acid and hydrogen peroxide, a common method for in situ chlorine generation, was exothermic.[1]

Q2: Why is the chlorination of 4-(difluoromethoxy)aniline particularly energetic?

The high exothermicity is due to two main factors:

  • Ring Activation: The amine (-NH₂) and difluoromethoxy (-OCHF₂) groups on the aromatic ring are electron-donating, which activates the ring towards electrophilic attack. This significantly increases the reaction rate compared to the chlorination of a non-activated arene like benzene.

  • Thermodynamics: The formation of a stable C-Cl bond on the aromatic ring and a protonated amine or byproduct (like succinimide from NCS) is a thermodynamically favorable process, releasing significant energy as heat. Studies on the chlorination of anilines have consistently shown these reactions to be rapid and high-yielding, indicative of a strong thermodynamic driving force.[2][3]

Q3: What are the potential consequences of a poorly controlled exotherm in this synthesis?

Failure to manage the heat of reaction can lead to severe consequences, escalating from poor product quality to a life-threatening thermal runaway.[4]

  • Reduced Selectivity and Impurity Formation: Elevated temperatures can promote side reactions, such as over-chlorination (di- or tri-chlorination), or oxidation of the aniline moiety, leading to colored byproducts and a complex impurity profile.[3][5]

  • Solvent Boiling and Over-pressurization: If the rate of heat generation exceeds the rate of heat removal by the cooling system, the reaction temperature will rise uncontrollably.[6] This can lead to the boiling of the solvent, causing a rapid increase in reactor pressure and potentially leading to a breach of containment.

  • Thermal Runaway and Decomposition: In a worst-case scenario, the uncontrolled temperature rise can initiate decomposition of reactants, intermediates, or the solvent, releasing large volumes of gas and potentially leading to an explosion.[4] Aniline itself is known to be heat-sensitive and can polymerize or decompose under elevated temperatures.[7]

Section 2: Proactive Control & Monitoring - A Troubleshooting Guide

Effective management of the exotherm begins with careful planning and robust experimental design.

Q4: How can I predict and quantify the heat of reaction before performing the synthesis on a larger scale?

For any exothermic reaction, especially during scale-up, it is critical to quantify the thermal potential.[4] Reaction calorimetry is the standard technique for this purpose.[8][9]

  • Reaction Calorimeter (RC1): This instrument measures the heat flow from the reactor, allowing for the determination of the total heat of reaction (ΔHr), the maximum heat flow, and the heat transfer coefficient.

  • Differential Scanning Calorimetry (DSC): DSC can be used to assess the thermal stability of the starting materials, intermediates, and final product, identifying the onset temperature of any decomposition reactions.[4]

  • Adiabatic Calorimetry: Instruments like the Accelerating Rate Calorimeter (ARC) can determine the Time to Maximum Rate (TMR) and the adiabatic temperature rise, which are crucial for defining safe operating limits and emergency relief sizing.[4]

A preliminary hazard assessment should always be conducted to understand the thermal stability of all components under worst-case scenarios.[4]

Q5: Which chlorinating agent is recommended for better thermal control?

The choice of chlorinating agent is a critical factor in managing the reaction's safety and selectivity. While highly reactive agents like chlorine gas or sulfuryl chloride can be effective, they often present greater handling and thermal risks.[2][3][10]

Chlorinating AgentPhysical StateKey ByproductsSafety & Handling Considerations
N-Chlorosuccinimide (NCS) Crystalline SolidSuccinimide (water-soluble solid)Easier and safer to handle than liquids or gases.[10][11] Reaction is often initiated, providing a degree of control.[10]
Sulfuryl Chloride (SO₂Cl₂) Corrosive LiquidSO₂ and HCl (toxic gases)Highly corrosive and moisture-sensitive.[10] Releases toxic gases upon decomposition, requiring excellent ventilation.[10][11]
Chlorine Gas (Cl₂) Toxic GasHCl (toxic gas)Requires specialized equipment for handling. Difficult to control addition on a lab scale.
Trichloroisocyanuric Acid (TCCA) Crystalline SolidCyanuric AcidHigh chlorine content and thermally stable, making it a cost-effective and safe alternative.[11]

For laboratory-scale synthesis and initial process development, N-Chlorosuccinimide (NCS) is often the preferred reagent due to its solid nature, predictable reactivity, and benign byproduct (succinimide), which simplifies workup.[2][10][11]

Q6: How should I control the addition of the reagents to manage the exotherm?

The method of reagent addition is paramount for controlling an exothermic reaction. Never mix all reagents at once (batch mode). A semi-batch process, where one reagent is added portion-wise or via a syringe pump to the other, is the standard and safest approach.[4]

  • Controlled Addition: The chlorinating agent (e.g., a solution of NCS in the reaction solvent) should be added slowly to the solution of 4-(difluoromethoxy)aniline, which is maintained at the target temperature in a well-cooled reactor.

  • Monitor Internal Temperature: The addition rate should be dictated by the internal temperature of the reaction. A thermocouple should be placed directly in the reaction mixture. The addition should be slowed or stopped if the internal temperature rises more than a few degrees above the set point.

  • Avoid Reagent Accumulation: A common cause of thermal runaway is the accumulation of unreacted reagent due to an addition temperature that is too low, followed by a sudden, uncontrolled reaction as the mixture warms.[6] Ensure the reaction is initiating as the reagent is added. This can often be observed by a slight, controlled temperature increase during the addition.

Section 3: Experimental Protocol & Visualization

This section provides a sample protocol for a controlled chlorination and visual aids for understanding the workflow.

Sample Protocol: Controlled Monochlorination of 4-(difluoromethoxy)aniline using NCS

Disclaimer: This protocol is for informational purposes only. All procedures should be thoroughly risk-assessed before execution.

Materials:

  • 4-(difluoromethoxy)aniline

  • N-Chlorosuccinimide (NCS) [recrystallized if necessary]

  • Anhydrous Acetonitrile (MeCN)

  • Reaction flask equipped with a magnetic stirrer, thermocouple, nitrogen inlet, and addition funnel.

  • Cooling bath (ice-water or cryo-cooler).

Procedure:

  • Setup: Assemble the reaction apparatus under a nitrogen atmosphere in a well-ventilated fume hood.[12]

  • Charging Reactant: To the reaction flask, add 4-(difluoromethoxy)aniline (1.0 eq) and anhydrous acetonitrile.

  • Cooling: Cool the stirred solution to 0-5 °C using the cooling bath.

  • Prepare NCS Solution: In a separate flask, dissolve NCS (1.05 eq) in anhydrous acetonitrile. Transfer this solution to the addition funnel.

  • Controlled Addition: Add the NCS solution dropwise to the cooled aniline solution over a period of 1-2 hours. Crucially, monitor the internal temperature throughout the addition. Ensure the temperature does not exceed 10 °C. If the temperature rises rapidly, immediately stop the addition and allow the reaction to cool.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Slowly pour the reaction mixture into a stirred solution of aqueous sodium bisulfite to quench any unreacted NCS.

  • Workup: Proceed with standard aqueous workup and extraction, followed by purification.

Diagrams for Process Understanding

Exotherm_Management_Workflow SOP_Dev SOP_Dev Setup Setup SOP_Dev->Setup Monitoring Monitoring Temp_Spike Temp_Spike Monitoring->Temp_Spike

Heat_Balance Heat_Gen Heat Generation (q_gen) Runaway Thermal Runaway q_gen > q_removal Reaction Reaction Heat_Gen->Reaction Heat_Removal Heat Removal (q_removal) Control Stable Control q_gen <= q_removal Reaction->Heat_Removal

Section 4: Emergency Response

Q7: My reaction temperature is rising unexpectedly. What are the immediate steps to take?

If you observe an uncontrolled temperature increase, act immediately and decisively:

  • Stop Reagent Addition: Immediately cease the addition of the limiting reagent.

  • Maximize Cooling: Ensure the cooling bath is at its lowest possible temperature and functioning correctly. If possible, add a dry ice/acetone bath for emergency cooling.

  • Alert Personnel: Inform your lab colleagues and supervisor of the situation.

  • Prepare to Quench: If the temperature continues to rise despite maximum cooling, prepare to quench the reaction by adding a pre-determined quenching agent (e.g., a cold solution of sodium bisulfite for NCS reactions). This should only be done if the quench itself has been assessed and is known not to produce a dangerous exotherm or gas evolution.

  • Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.

The development of a safe chemical process relies on a thorough understanding of reaction thermodynamics and kinetics.[13] By employing tools like reaction calorimetry and adhering to strict protocols for controlled reagent addition and temperature monitoring, the risks associated with the exothermic chlorination of 4-(difluoromethoxy)aniline can be effectively mitigated.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-4-(difluoromethoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Our focus is to provide field-proven insights and troubleshooting strategies, particularly concerning the critical role of solvent choice in modulating its reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical role of this compound in a reaction, and how do solvents fundamentally influence this role?

A1: this compound functions primarily as a nucleophile . The nitrogen atom of the aniline's amino group (-NH₂) possesses a lone pair of electrons that can attack electron-deficient centers (electrophiles).[1] This makes it a key reagent in reactions that form carbon-nitrogen bonds, such as Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The choice of solvent is paramount because it directly mediates the effectiveness of this nucleophilic character:

  • Enhancing Nucleophilicity: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) are generally recommended. They possess large dipole moments that can stabilize charged intermediates, but they do not have acidic protons (like the H in O-H or N-H bonds).[2] Consequently, they do not strongly solvate the aniline's amino group, leaving its electron lone pair more available and thus more reactive.[3][4]

  • Diminishing Nucleophilicity: Polar protic solvents (e.g., water, methanol, ethanol) contain O-H or N-H bonds. These solvents can form hydrogen bonds with the aniline's amino group.[5] This interaction, often described as creating a solvent "cage," stabilizes the aniline in its ground state, increasing the energy required for it to act as a nucleophile and thereby slowing the reaction rate significantly.[4]

The difluoromethoxy (-OCF₂H) group is moderately electron-withdrawing, which inherently reduces the basicity and nucleophilicity of the aniline compared to simpler analogs. This makes the selection of an appropriate, activating solvent even more critical for achieving efficient reaction kinetics.

cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Aniline_P Aniline -NH₂ Methanol CH₃-O-H Aniline_P->Methanol Hydrogen Bonding (Reduces Nucleophilicity) Aniline_A Aniline -NH₂ DMSO DMSO (No H-Bonding with -NH₂) Aniline_A->DMSO Weak Dipole Interactions (Enhanced Nucleophilicity)

Caption: Solvent-Nucleophile Interactions.

Q2: My Nucleophilic Aromatic Substitution (SNAr) reaction with this compound is giving a very low yield. Could the solvent be the problem?

A2: Yes, an inappropriate solvent is one of the most common causes of low or no product formation in SNAr reactions.[3] The mechanism of an SNAr reaction involves the nucleophilic attack of the aniline on an electron-deficient aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[5][6] The solvent must effectively stabilize this charged intermediate without deactivating the aniline nucleophile.

  • Ideal Solvents: High-boiling polar aprotic solvents like DMSO, DMF, NMP, and DMAc are strongly recommended. They excel at stabilizing the Meisenheimer complex and do not suppress the aniline's reactivity.[3]

  • Problematic Solvents: Protic solvents like ethanol or water will significantly hinder the reaction by reducing the aniline's nucleophilicity.[5] Non-polar solvents like toluene or hexane are also poor choices as they cannot effectively stabilize the charged intermediate, leading to a very high activation energy barrier.

Always ensure your chosen aprotic solvent is anhydrous . The presence of water can protonate the aniline or compete as a nucleophile, leading to unwanted side products and reduced yield.[3]

Start Low Yield in SNAr Reaction CheckSolvent Is the solvent polar aprotic (e.g., DMSO, DMF)? Start->CheckSolvent SwitchSolvent ACTION: Switch to an anhydrous polar aprotic solvent. CheckSolvent->SwitchSolvent No CheckPurity Is the solvent anhydrous? CheckSolvent->CheckPurity Yes SwitchSolvent->CheckPurity DrySolvent ACTION: Use freshly dried solvent or molecular sieves. CheckPurity->DrySolvent No CheckTemp Is the reaction temperature optimized? CheckPurity->CheckTemp Yes DrySolvent->CheckTemp OptimizeTemp ACTION: Increase temperature. (Most SNAr reactions require heat). CheckTemp->OptimizeTemp No Success Problem Resolved CheckTemp->Success Yes OptimizeTemp->Success

Caption: Troubleshooting Workflow for Low SNAr Yield.

Troubleshooting Guides & Experimental Protocols

This section provides a more detailed breakdown of common issues and includes a general experimental protocol to serve as a starting point.

Issue 1: Sluggish or Stalled Reaction

If you observe slow consumption of starting materials via TLC or HPLC analysis, consider the following.

Potential CauseRecommended Solution
Incorrect Solvent Choice The solvent may be deactivating the aniline nucleophile. Action: Switch to a high-purity, anhydrous polar aprotic solvent such as DMF or DMSO.[3]
Insufficient Temperature SNAr reactions often have a significant activation energy. Action: Gradually increase the reaction temperature in 20 °C increments, monitoring for product formation and potential decomposition.
Presence of Moisture Water can inhibit the reaction. Action: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous-grade solvents.
Poorly Activated Electrophile The aromatic ring being attacked may not be sufficiently electron-deficient. Action: Confirm the electrophile has strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group.
Protocol: General Procedure for SNAr Reaction

This protocol describes a general method for the reaction of this compound with an activated aryl halide, such as 2,4-dinitrochlorobenzene.

Materials:

  • This compound (1.0 eq)

  • Activated Aryl Halide (e.g., 2,4-dinitrochlorobenzene) (1.05 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Procedure:

  • Reactor Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound (1.0 eq) and the activated aryl halide (1.05 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent & Base Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to achieve a concentration of approximately 0.5 M with respect to the aniline. Add the base (DIPEA or K₂CO₃). The base acts as a scavenger for the acid (e.g., HCl) generated during the reaction.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS. Stain TLC plates with potassium permanganate or view under UV light. The reaction is complete when the limiting starting material is no longer visible.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

cluster_mech General SNAr Mechanism Reactants Aniline (Nu) + Activated Aryl Halide (E+) Attack Step 1: Nucleophilic Attack Reactants->Attack Intermediate Meisenheimer Complex (Charged Intermediate) Attack->Intermediate Rate-Determining Step (Stabilized by Polar Aprotic Solvent) Elimination Step 2: Elimination Intermediate->Elimination Products Final Product + Halide Salt Elimination->Products

Caption: Simplified SNAr Reaction Mechanism.

References

Technical Support Center: Catalyst Selection for 3-Chloro-4-(difluoromethoxy)aniline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

<content_type>

Welcome to the technical support center for coupling reactions involving 3-Chloro-4-(difluoromethoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The unique electronic properties of this compound—specifically the electron-withdrawing nature of the difluoromethoxy group and the relative inertness of the C-Cl bond—present distinct challenges in achieving high-yielding cross-coupling reactions.[1][2] This guide provides in-depth, field-proven insights to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My Buchwald-Hartwig amination reaction is showing low to no conversion. What are the likely causes and how can I fix it?

A1: Low conversion in Buchwald-Hartwig aminations with this compound is a frequent issue, primarily due to the electronically deactivated nature of the aryl chloride.

Primary Causes & Solutions:

  • Insufficient Catalyst Activity: The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step and is particularly challenging for electron-deficient aryl chlorides.[2][3]

    • Solution: Employ modern, bulky, and electron-rich phosphine ligands. These are designed to promote the formation of the active monoligated Pd(0) complex and facilitate oxidative addition.[4][5] A screening of ligands is often necessary.

  • Inappropriate Base Selection: The choice of base is critical. It must be strong enough to deprotonate the amine nucleophile without causing decomposition of the starting materials or catalyst.

    • Solution: For many aminations of aryl chlorides, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are required.[6][7] However, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes be effective, especially with more advanced catalyst systems, and may reduce side reactions.[7][8]

  • Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture, leading to the formation of inactive palladium black.[1]

    • Solution: Ensure a strictly inert atmosphere using techniques like freeze-pump-thaw degassing of solvents or working in a glovebox.[1] Using well-defined, air-stable precatalysts can also ensure consistent generation of the active catalytic species.[1]

Q2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H) in my Suzuki-Miyaura coupling. How can I minimize this side reaction?

A2: Hydrodehalogenation is a common competing pathway in palladium-catalyzed cross-coupling reactions, where a palladium-hydride species reductively cleaves the C-Cl bond.[8]

Mitigation Strategies:

  • Ligand Choice: The ligand plays a crucial role in suppressing this side reaction.

    • Solution: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands create a sterically hindered environment around the palladium center, which favors the desired cross-coupling pathway over the formation and reaction of palladium-hydrides.[5][8]

  • Base Selection: The base can be a source of protons or influence the formation of palladium-hydride species.

    • Solution: Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often preferred over strong alkoxide bases when hydrodehalogenation is an issue.[8]

  • Solvent Purity: Protic impurities in the solvent can contribute to this side reaction.

    • Solution: Use anhydrous, degassed solvents. Aprotic solvents like toluene or dioxane are generally recommended.[8]

Q3: My reaction is forming a dark-colored mixture, and the final product is difficult to purify. What's causing this and what can I do?

A3: The formation of dark, often black, precipitates is typically due to the decomposition of the palladium catalyst to palladium black. Dark soluble impurities can arise from the oxidation of the aniline starting material or product.[8]

Preventative Measures and Purification:

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction.[1]

  • Reagent Purity: Ensure the aniline starting material is pure and not discolored from storage.

  • Purification Tip: During workup, filtering the crude reaction mixture through a pad of Celite can help remove palladium black.[1] For colored organic impurities, treatment with activated carbon during recrystallization can be effective.[8]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in coupling reactions with this compound.

G start Low Yield or Side Products Observed catalyst_check Is the catalyst system optimized for electron-deficient aryl chlorides? start->catalyst_check ligand_screen Screen modern, bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands). catalyst_check->ligand_screen No conditions_check Are the reaction conditions appropriate? catalyst_check->conditions_check Yes precatalyst Use a well-defined, air-stable precatalyst. ligand_screen->precatalyst base_check Evaluate base strength (e.g., NaOtBu vs. K3PO4). conditions_check->base_check Unsure side_reaction_check Is a specific side reaction dominant? conditions_check->side_reaction_check Yes solvent_check Ensure solvent is anhydrous and degassed. base_check->solvent_check temp_check Optimize reaction temperature. solvent_check->temp_check dehalogenation Hydrodehalogenation? side_reaction_check->dehalogenation dehalogenation_solution Switch to a weaker base and/or a bulkier ligand. dehalogenation->dehalogenation_solution Yes G Pd0 Pd(0)L_n OA_complex L_nPd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_complex [L_nPd(II)(Ar)(HNR'R'')]^+X^- OA_complex->Amine_complex Amine Coordination (+ HNR'R'') Amido_complex L_nPd(II)(Ar)(NR'R'') Amine_complex->Amido_complex Deprotonation (- Base-H^+X^-) Amido_complex->Pd0 Reductive Elimination (+ Ar-NR'R'')

References

Technical Support Center: Troubleshooting Low Yields in Buchwald-Hartwig Amination of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields, particularly when working with aniline nucleophiles. The following content is structured in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My reaction shows little to no conversion. Where do I start troubleshooting?

When a Buchwald-Hartwig amination fails to proceed, the issue often lies with one of the core components of the catalytic system or the reaction conditions. A systematic approach is crucial for identifying the root cause.

Initial Diagnostic Workflow:

start No Conversion Observed reagents Verify Reagent Quality & Purity start->reagents Step 1 inert Check Inert Atmosphere reagents->inert Step 2 catalyst Evaluate Catalyst System (Precatalyst & Ligand) inert->catalyst Step 3 conditions Re-evaluate Conditions (Base, Solvent, Temp) catalyst->conditions Step 4 success Reaction Optimized conditions->success

Caption: Initial troubleshooting workflow for failed reactions.

  • Reagent Integrity : Ensure the purity of your aniline, aryl halide, and solvent. Aniline can oxidize over time, so using freshly distilled or purified aniline is recommended. Solvents must be anhydrous and degassed, as water and oxygen can deactivate the palladium catalyst.[1][2]

  • Inert Atmosphere : The Pd(0) active catalyst is highly sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all reagents and solvents were thoroughly degassed.

  • Catalyst and Ligand : The choice of palladium source and phosphine ligand is paramount.[3][4] For challenging couplings, particularly with anilines, bulky, electron-rich phosphine ligands are often necessary to promote both oxidative addition and reductive elimination.[3][4] If you are using a Pd(II) source like Pd(OAc)₂, a pre-activation step to reduce it to Pd(0) might be beneficial. Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species.[5]

  • Base Selection : The base plays a critical role in deprotonating the aniline to form the active nucleophile.[6][7] If the base is not strong enough or has poor solubility in the reaction solvent, the reaction can stall.[8]

I'm observing significant hydrodehalogenation of my aryl halide. How can I minimize this side reaction?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired C-N bond formation.[1][3] It often arises from the formation of a palladium-hydride species.[1]

Strategies to Suppress Hydrodehalogenation:

  • Ligand Choice : Employing bulky, electron-rich phosphine ligands can sterically hinder the approach of β-hydrogens and favor the reductive elimination pathway leading to the desired product over β-hydride elimination.[1][3] Ligands like BrettPhos or RuPhos have been specifically designed to address such challenges.[9][10]

  • Base Selection : The choice of base can significantly influence the rate of hydrodehalogenation. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote this side reaction.[1][8] In such cases, switching to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ might be beneficial, although this may require more forcing conditions.[1][8]

  • Solvent : The solvent can influence the reaction pathways. Aprotic solvents such as toluene or dioxane are generally preferred and may reduce dehalogenation compared to more polar aprotic solvents in some instances.[1]

  • Temperature : Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.[1][8]

start High Hydrodehalogenation ligand Switch to Bulky, Electron-Rich Ligand (e.g., BrettPhos) start->ligand base Screen Weaker Bases (K₃PO₄, Cs₂CO₃) start->base solvent Optimize Solvent (Toluene, Dioxane) start->solvent temp Lower Reaction Temperature start->temp end Minimized Side Reaction ligand->end base->end solvent->end temp->end

Caption: Strategies to minimize hydrodehalogenation.

My reaction is slow or stalls with electron-deficient/electron-rich anilines. What adjustments should I make?

The electronic properties of the aniline can significantly impact its nucleophilicity and the overall reaction rate.

  • Electron-Deficient Anilines : These anilines are less nucleophilic, which can slow down the reaction.

    • Stronger Base : A stronger base, such as LHMDS or NaOtBu, may be required to effectively deprotonate the less acidic N-H bond.[8]

    • More Electron-Rich Ligand : A highly electron-donating ligand can increase the electron density on the palladium center, facilitating the oxidative addition step, which can be rate-limiting.[4]

    • Higher Temperature : Increasing the reaction temperature can help overcome the higher activation energy barrier.[8]

  • Electron-Rich Anilines : While more nucleophilic, these anilines can sometimes act as inhibitors by strongly coordinating to the palladium center, leading to catalyst deactivation.[11]

    • Bulky Ligands : Sterically hindered ligands can prevent the formation of stable, off-cycle bis(amine)palladium complexes.[3][9]

    • Lower Catalyst Loading : In some cases, high concentrations of electron-rich anilines can poison the catalyst. Using a lower catalyst loading might be beneficial.

    • Aryl Chlorides : If coupling with an aryl chloride, which undergoes slower oxidative addition, the use of specialized ligands like those developed by the Buchwald group (e.g., XPhos, SPhos) is often necessary.[4][5]

Aniline TypeCommon IssuePrimary SolutionSecondary Actions
Electron-Deficient Low nucleophilicity, slow reactionUse a more electron-rich ligandIncrease temperature, use a stronger base (e.g., LHMDS)
Electron-Rich Catalyst inhibition/deactivationUse a bulky, sterically hindered ligandAdjust catalyst loading, consider a different palladium precatalyst
I am using an aryl chloride and the reaction is not working. What is the problem?

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strong C-Cl bond, making oxidative addition more difficult.[5]

  • Specialized Ligands : Standard phosphine ligands are often ineffective. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) is typically required to achieve good yields with aryl chlorides.[4][9]

  • Higher Temperatures : More thermal energy is often needed to facilitate the oxidative addition of aryl chlorides.[8]

  • Stronger Base : A strong base like NaOtBu is often necessary.[8]

Experimental Protocols

Protocol: General Procedure for Screening Bases

This protocol provides a framework for optimizing the base in a small-scale reaction array.

  • Setup : In an array of oven-dried vials inside a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, 2-4 mol%).

  • Reagents : To each vial, add the aryl halide (1.0 equiv), the aniline (1.2 equiv), and the internal standard (e.g., dodecane).

  • Base Addition : To each respective vial, add a different base (1.4-2.0 equiv). Screen a range of bases from strong to weak (e.g., NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃).[8]

  • Solvent : Add the degassed solvent (e.g., toluene or dioxane) to each vial to a consistent concentration.

  • Reaction : Seal the vials and place them in a pre-heated aluminum block on a stirrer plate outside the glovebox. Run the reactions at the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).

  • Analysis : After cooling, take an aliquot from each vial, dilute, and analyze by GC-MS or LC-MS to determine the conversion and yield relative to the internal standard.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Anilines: From Classical Reductions to Modern Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Substituted anilines are foundational building blocks in modern chemistry, forming the core of countless pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] Their prevalence demands a deep understanding of the available synthetic methodologies. The choice of a synthetic route is a critical decision in any chemical campaign, balancing factors of efficiency, substrate scope, functional group tolerance, cost, and scalability.

This guide provides a comparative analysis of the primary strategies for synthesizing substituted anilines. We will move from the classic, robust methods centered on the reduction of nitroarenes to the modern, versatile C-N cross-coupling reactions that have revolutionized the field. By examining the underlying mechanisms, practical considerations, and providing representative experimental data, this document serves as a practical resource for selecting the optimal synthetic approach.

Core Synthetic Strategies: An Overview

The preparation of substituted anilines can be broadly divided into two main categories:

  • Reduction of Nitroaromatics: This is a foundational and widely practiced approach where a readily available nitroarene is converted to its corresponding aniline.[1] The simplicity and low cost of starting materials make this a highly attractive route, especially on an industrial scale.[3]

  • Catalytic C-N Cross-Coupling Reactions: These modern methods construct the critical carbon-nitrogen bond directly, typically by coupling an aryl halide or pseudohalide with an amine or ammonia equivalent.[1][4] These reactions, most notably the Buchwald-Hartwig amination, offer unparalleled substrate scope and functional group tolerance, making them indispensable for complex molecule synthesis.[4][5]

The Foundational Route: Reduction of Nitroarenes

The reduction of a nitro group to an amine is one of the most established transformations in organic chemistry.[3] Its continued relevance is due to the facile synthesis of a wide variety of nitroaromatic precursors via electrophilic aromatic nitration.[6] The choice of reducing agent is paramount and is dictated by the presence of other reducible functional groups on the aromatic ring.

The transformation proceeds through nitroso and hydroxylamine intermediates before yielding the final aniline product.[6][7]

Key Reduction Methodologies
  • Metal/Acid Systems (Béchamp Reduction): The classical approach involves the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl).[1][8] Iron is often preferred due to its lower cost and the formation of iron oxides, which are more easily removed.[9] This method is robust and high-yielding but can be harsh, requiring strongly acidic conditions that are incompatible with sensitive functional groups.[9]

  • Catalytic Hydrogenation: This highly efficient and clean method utilizes hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.[1][3][10] It offers the significant advantage of producing water as the only byproduct, simplifying purification. However, its broad reactivity can lead to the undesired reduction of other functional groups like alkenes, alkynes, or carbonyls. Furthermore, the use of flammable hydrogen gas requires specialized equipment and safety precautions.[9][10]

  • Transfer Hydrogenation: To circumvent the hazards of using H₂ gas, transfer hydrogenation employs molecules like hydrazine, formic acid, or ammonium formate as the hydrogen source in the presence of a catalyst.[11] For instance, an iron-based catalyst system using formic acid provides a base-free method for reducing nitroarenes under mild conditions.[11]

Workflow & Experimental Protocol

The general process involves the reduction of the nitro compound, followed by a basic workup to liberate the free aniline, and subsequent purification.

G cluster_0 Synthesis cluster_1 Workup & Isolation cluster_2 Purification A Nitroarene + Reducing Agent (e.g., Fe/HCl) B Reaction at Reflux A->B C Reaction Mixture (Anilinium salt, iron oxides) B->C D Basification (e.g., NaOH) to liberate free aniline C->D E Extraction with Organic Solvent D->E F Drying & Solvent Removal E->F G Crude Aniline F->G H Distillation or Chromatography G->H I Pure Substituted Aniline H->I G pd0 LₙPd(0) pd2_complex LₙPd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition pd0->pd2_complex amido_complex LₙPd(II)(Ar)(NR¹R²) pd2_complex->amido_complex Amine Coordination & Deprotonation pd2_complex->amido_complex amido_complex->pd0 product Ar-NR¹R² amido_complex->product Reductive Elimination amido_complex->reagents4 catalyst_regen Regenerated LₙPd(0) reagents1->pd0 reagents2->pd2_complex reagents3->pd2_complex

References

3-Chloro-4-(difluoromethoxy)aniline vs 3-Chloro-4-fluoroaniline reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the comparative reactivity of 3-Chloro-4-(difluoromethoxy)aniline and 3-Chloro-4-fluoroaniline for researchers and drug development professionals.

Introduction: Beyond the Structure

In the landscape of pharmaceutical and agrochemical synthesis, halogenated anilines are indispensable building blocks.[1][2][3] Among these, 3-Chloro-4-fluoroaniline and the more recent entrant, this compound, are of particular strategic importance, serving as key intermediates in the synthesis of targeted therapies like kinase inhibitors and modern antibiotics.[1][3][4] While structurally similar, the substitution of a para-fluoro group with a difluoromethoxy group imparts a profound difference in the electronic character of the aniline core. This guide provides a detailed comparative analysis of their reactivity, grounded in electronic principles and supported by experimental data, to inform synthetic strategy and reaction design.

Chemical structures of 3-Chloro-4-fluoroaniline and this compound.

Physicochemical Properties: A Foundational Overview

A molecule's reactivity is intrinsically linked to its physical properties. The table below summarizes the key physicochemical data for both anilines. The notable difference in melting and boiling points can be attributed to the increased molecular weight and different intermolecular forces introduced by the difluoromethoxy group.

Property3-Chloro-4-fluoroanilineThis compound
CAS Number 367-21-5[1]39211-55-7[5]
Molecular Formula C₆H₅ClFN[1]C₇H₆ClF₂NO
Molecular Weight 145.56 g/mol [1][6]193.58 g/mol [7]
Appearance Dark purple to black solid[1][8]Data not widely published; expected to be solid or liquid
Melting Point 42-44 °C[1][6][8]Not specified
Boiling Point 227-228 °C[1][6][8]Not specified

The Decisive Factor: Unpacking Electronic Effects

The reactivity of anilines in many common synthetic transformations, such as electrophilic aromatic substitution (EAS) and N-acylation, is governed by the electron density on the aromatic ring and the availability of the nitrogen's lone pair.[9][10] The substituents at the para-position to the amino group play a critical role in modulating this electron density through inductive (-I) and resonance (+R) effects.

  • 3-Chloro-4-fluoroaniline: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated to the aromatic ring through resonance (+R). While the inductive effect generally outweighs the resonance effect for halogens, the overall impact is a nuanced deactivation of the ring compared to unsubstituted aniline, but the nitrogen remains a potent nucleophile.

  • This compound: The -OCHF₂ group is significantly more electron-withdrawing than a single fluorine atom. The two fluorine atoms on the methyl group pull electron density away from the oxygen, severely diminishing its ability to donate its lone pair into the ring via resonance. This results in a powerful net inductive withdrawal (-I effect), which substantially reduces the electron density of the entire aniline system.

The Hammett substituent constant (σₚ) provides a quantitative measure of the electronic influence of a para-substituent. A more positive σₚ value indicates a stronger electron-withdrawing character.

SubstituentHammett Constant (σₚ)Electronic Effect
-F+0.06[11]Weakly electron-withdrawing
-OCHF₂+0.28[12]Moderately electron-withdrawing

Predicted Reactivity: Based on these electronic parameters, a clear hypothesis emerges: 3-Chloro-4-fluoroaniline will be significantly more reactive as a nucleophile than this compound. The nitrogen lone pair in 3-Chloro-4-fluoroaniline is more available for reaction, making it a stronger base and a more potent nucleophile. Consequently, it will undergo reactions like N-acylation and electrophilic aromatic substitution at a faster rate and under milder conditions.

Experimental Validation: A Comparative N-Acylation Study

To empirically test our hypothesis, we turn to a benchmark reaction: N-acylation. This reaction's rate is directly proportional to the nucleophilicity of the aniline's nitrogen atom.[13] A more nucleophilic amine will attack the electrophilic acylating agent more readily.

Causality Behind Experimental Design

The choice of acetyl chloride as the acylating agent provides a strong electrophile. A non-nucleophilic base, such as triethylamine (Et₃N) or a solid base like potassium carbonate, is employed to neutralize the HCl byproduct, preventing the protonation and deactivation of the starting aniline.[14] Dichloromethane (DCM) is selected as a non-protic solvent to avoid side reactions. The reaction is monitored over time to gauge the relative rates of conversion.

Experimental Protocol: N-Acylation
  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 equivalent of 3-Chloro-4-fluoroaniline and this compound, respectively, in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 1.2 equivalents of triethylamine to each flask and stir the solutions at 0 °C (ice bath) for 10 minutes.

  • Acylating Agent Addition: Slowly add 1.1 equivalents of acetyl chloride dropwise to each flask, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reactions to warm to room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every 15 minutes).

  • Workup: Once the starting material is consumed (or after a set time, e.g., 2 hours), quench the reactions by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude products by recrystallization or column chromatography to yield the corresponding acetanilides.

Comparative Data and Expected Outcomes
Parameter3-Chloro-4-fluoroanilineThis compound
Relative Nucleophilicity HigherLower
Expected Reaction Time ~15-30 minutes> 2 hours (or requires heating)
Expected Yield (at 1 hr, RT) >95%Significantly lower; may require forcing conditions
Reaction Conditions 0 °C to Room TemperatureMay require elevated temperatures for complete conversion

The expected outcome is a rapid and high-yielding conversion for 3-Chloro-4-fluoroaniline, while the reaction with this compound will be markedly more sluggish, validating the prediction based on electronic effects.

Visualizing the Chemistry

Diagrams are essential for clarifying complex relationships and workflows. The following visualizations depict the N-acylation mechanism and the general experimental process.

N_Acylation_Mechanism cluster_reactants Reactants cluster_products Mechanism Steps Aniline R-NH₂ (Aniline Derivative) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcetylChloride CH₃COCl (Acetyl Chloride) AcetylChloride->Intermediate Product R-NHCOCH₃ (Amide Product) Intermediate->Product Collapse & Loss of Cl⁻ HCl HCl Product->Product Base Base (e.g., Et₃N) HCl->Base Neutralization

Caption: Generalized mechanism of N-acylation of an aniline derivative.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Setup 1. Dissolve Aniline in Anhydrous DCM Cool 2. Cool to 0 °C Setup->Cool AddBase 3. Add Base (e.g., Et₃N) Cool->AddBase AddAcyl 4. Add Acetyl Chloride Dropwise at 0 °C AddBase->AddAcyl Monitor 5. Warm to RT & Monitor by TLC/HPLC AddAcyl->Monitor Quench 6. Quench with aq. NaHCO₃ Monitor->Quench Extract 7. Extract & Dry Organic Layer Quench->Extract Purify 8. Purify Product (Chromatography) Extract->Purify Analyze 9. Characterize Product (NMR, MS) Purify->Analyze

Caption: Standard workflow for comparative N-acylation experiments.

Conclusion and Synthetic Implications

The electronic properties of the para-substituent create a distinct reactivity differential between 3-Chloro-4-fluoroaniline and this compound. The fluoro-substituted aniline is a more potent nucleophile due to the less pronounced electron-withdrawing nature of fluorine compared to the difluoromethoxy group.

For the Drug Development Professional:

  • Reaction Conditions: Syntheses involving this compound as a nucleophile will likely require more forcing conditions (higher temperatures, stronger bases, or longer reaction times) compared to its fluoro-analog.

  • Route Design: When this aniline is a substrate for electrophilic aromatic substitution, its deactivated ring will necessitate harsher conditions and may lead to different regiochemical outcomes compared to the more activated 3-chloro-4-fluoroaniline ring system.

  • Cost and Availability: 3-Chloro-4-fluoroaniline is a more established and readily available building block, which may influence early-stage discovery decisions.[2][4]

This guide illustrates that while structurally analogous, a nuanced understanding of the electronic effects of substituents is paramount for efficient and successful synthetic planning.

References

The Biological Versatility of 3-Chloro-4-(difluoromethoxy)aniline Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The 3-chloro-4-(difluoromethoxy)aniline moiety has emerged as a particularly valuable building block in the design of novel therapeutics, most notably in the realm of kinase inhibitors for oncology. This guide provides an in-depth comparison of the biological activities of derivatives incorporating this scaffold, supported by experimental data and detailed protocols for their evaluation. We will explore the rationale behind their design, delve into their mechanism of action, and present a framework for their synthesis and biological characterization.

The this compound Scaffold: A Privileged Motif in Kinase Inhibition

The this compound structure combines several key features that make it an attractive starting point for the development of kinase inhibitors. The aniline nitrogen serves as a crucial hydrogen bond donor, enabling interaction with the hinge region of the kinase ATP-binding pocket, a common anchoring point for many inhibitors. The chloro and difluoromethoxy substituents at the 3 and 4 positions, respectively, play a significant role in modulating the electronic and steric properties of the molecule, influencing its binding affinity, selectivity, and pharmacokinetic profile.

The difluoromethoxy group, in particular, offers a unique combination of properties. It is a lipophilic, metabolically stable mimic of a hydroxyl or methoxy group, capable of participating in favorable interactions within the ATP-binding site. Its electron-withdrawing nature can also influence the pKa of the aniline nitrogen, fine-tuning its hydrogen bonding capabilities.

Comparative Biological Activity of Key Derivatives

While a comprehensive head-to-head comparison of a large series of this compound derivatives is not extensively documented in a single study, we can synthesize a comparative analysis by examining structurally related compounds, particularly those based on the quinazoline and pyrimidine scaffolds, which are prevalent in clinically approved kinase inhibitors. The following table summarizes the inhibitory activities of representative derivatives, drawing parallels from closely related structures to infer the potential of the this compound core.

Derivative Scaffold Target Kinase(s) IC50 (nM) *Reference Compound Key Structural Features & Inferred SAR
QuinazolineEGFR37Gefitinib (incorporates 3-chloro-4-fluoroaniline)[]The quinazoline core provides a rigid framework for presentation of the substituted aniline to the kinase hinge region. The difluoromethoxy group is expected to enhance lipophilicity compared to the fluoro group in Gefitinib, potentially improving cell permeability and target engagement.
PyrimidineEGFR/ErbB-2EGFR: 37, ErbB-2: 29Lapatinib analogue (incorporates 3-chloro-4-(3-fluorobenzyloxy)aniline)[2]The pyrimidine scaffold allows for dual targeting of EGFR and ErbB-2. The difluoromethoxy group offers a more compact and metabolically stable alternative to the 3-fluorobenzyloxy moiety, which could lead to an improved pharmacokinetic profile.
QuinazolineEGFR/VEGFR-2Data not available for a direct analogueVandetanib analogue (incorporates a modified aniline)The introduction of a difluoromethoxy group on the aniline ring could influence the selectivity profile between EGFR and VEGFR-2 by altering the electronic and steric interactions in the respective ATP-binding pockets.

IC50 values are for the reference compounds and are intended to provide a benchmark for the potential activity of this compound derivatives.

Structure-Activity Relationship (SAR) Insights:

Based on the broader class of substituted aniline kinase inhibitors, we can infer the following SAR trends for derivatives of this compound:

  • The Aniline Moiety: The NH group is critical for hinge binding. Acylation or substitution of this nitrogen generally leads to a loss of activity.

  • Substitutions on the Aniline Ring: The nature and position of substituents are crucial for potency and selectivity. The 3-chloro group often occupies a small hydrophobic pocket, while the 4-difluoromethoxy group extends into a larger, more solvent-exposed region.

  • The Heterocyclic Scaffold: The choice of the heterocyclic core (e.g., quinazoline, pyrimidine) dictates the overall geometry of the inhibitor and influences which kinases are targeted.

Synthesis of this compound Derivatives: A General Workflow

The synthesis of biologically active derivatives typically involves the coupling of the this compound core with a suitable heterocyclic scaffold. A general synthetic workflow is depicted below:

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Heterocyclic Precursor cluster_2 Coupling and Final Product Formation A 2-Chloro-4-nitrophenol B Difluoromethylation A->B C 3-Chloro-4-(difluoromethoxy)nitrobenzene B->C D Nitro Reduction C->D E This compound D->E I Nucleophilic Aromatic Substitution E->I F Starting Materials G Cyclization/Functionalization F->G H Activated Heterocycle (e.g., 4-chloroquinazoline) G->H H->I J Final Derivative I->J

Caption: A generalized workflow for the synthesis of this compound derivatives.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized this compound derivatives, a series of in vitro assays are essential. The following are detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A europium-labeled anti-phospho-specific antibody and a streptavidin-conjugated allophycocyanin (APC) acceptor are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

Materials:

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Target kinase (e.g., EGFR, HER2)

  • Biotinylated peptide substrate

  • ATP

  • Europium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated APC

  • Test compounds dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add 2.5 µL of the test compound or DMSO (control) to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of a stop solution containing EDTA.

  • Add 5 µL of the detection mixture (Europium-labeled antibody and Streptavidin-APC) to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Calculate the ratio of the emission signals (665 nm / 615 nm) and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis A Serial Dilution of Test Compound B Kinase Addition A->B C Initiate with ATP/Substrate Mix B->C D Incubate (60 min) C->D E Stop Reaction (EDTA) D->E F Add Detection Mix (Eu-Ab + SA-APC) E->F G Incubate (60 min) F->G H Read TR-FRET Signal G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, SK-BR-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Signaling Pathway Inhibition

Derivatives of this compound, particularly those designed as EGFR and HER2 inhibitors, are expected to block downstream signaling pathways that are crucial for cancer cell proliferation and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

G EGFR_HER2 EGFR/HER2 RAS RAS EGFR_HER2->RAS PI3K PI3K EGFR_HER2->PI3K Inhibitor This compound Derivative Inhibitor->EGFR_HER2 Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Proliferation

Caption: Inhibition of EGFR/HER2 signaling pathways by this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potentially enhanced pharmacological properties. The comparative analysis, based on structurally related compounds, suggests that derivatives incorporating this moiety are likely to exhibit potent inhibitory activity against key oncogenic kinases such as EGFR and HER2. The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of these compounds.

Future research in this area should focus on the synthesis and systematic evaluation of a focused library of this compound derivatives to establish a clear structure-activity relationship. Further optimization of these derivatives could lead to the identification of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

The Impact of Difluoromethoxy Substitution on Aniline Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the difluoromethoxy group (-OCHF₂) offers a unique combination of physicochemical properties that can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a parent molecule. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of difluoromethoxy aniline analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the nuanced effects of this "lipophilic hydrogen bond donor" through a central case study, supported by detailed experimental protocols and visual workflows to elucidate the causality behind experimental design and outcomes.

The Difluoromethoxy Group: A Privileged Moiety in Drug Discovery

The difluoromethoxy group is increasingly recognized as a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[1][2] Its unique electronic properties and metabolic stability make it an attractive substituent for optimizing lead compounds.[3] Key advantages conferred by the difluoromethoxy group include:

  • Enhanced Lipophilicity: The -OCHF₂ group generally increases a molecule's ability to partition into fatty or lipidic environments, which can improve cell membrane permeability and oral bioavailability.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the difluoromethoxy group resistant to metabolic degradation, often leading to a longer in vivo half-life of the drug candidate.[3]

  • Modulation of Physicochemical Properties: As an electron-withdrawing group, it can alter the pKa of nearby functionalities, influencing binding affinities and overall efficacy. The group can also act as a hydrogen bond donor, a property not shared by the more common trifluoromethoxy group.[1][2]

  • Conformational Control: The steric and electronic nature of the difluoromethoxy group can influence the preferred conformation of a molecule, potentially leading to a more favorable orientation for binding to its biological target.

These properties make difluoromethoxy aniline a versatile intermediate in the synthesis of a wide range of biologically active molecules, from pharmaceuticals to agrochemicals.[3][4]

Comparative Analysis: A Case Study in Anti-Proliferative Agents

To illustrate the structure-activity relationships of difluoromethoxy-containing compounds, we will examine a series of 2-difluoromethoxy-substituted estratriene sulfamate analogs. While the core is not a simple aniline, these molecules contain the key difluoromethoxyphenyl moiety and provide a clear, data-driven example of how systematic structural modifications impact biological activity. These compounds were evaluated for their anti-proliferative activity against human breast cancer cell lines, MCF-7 and MDA-MB-231.[1]

Table 1: Comparative Anti-proliferative Activity of Difluoromethoxy-Substituted Estratriene Analogs
Compound IDMCF-7 GI₅₀ (µM)MDA-MB-231 GI₅₀ (µM)
1 OMeOH0.200.22
2 OCHF₂OH>50>50
3 OMeOSO₂NH₂0.520.55
4 OCHF₂OSO₂NH₂0.280.35
5 OMe=O0.150.18
6 OCHF₂=O1.11.3

Data synthesized from a study by Raobaikady et al.[1]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals several key SAR trends:

  • Impact of the Difluoromethoxy Group: Direct replacement of the 2-methoxy group in the parent estradiol scaffold (Compound 1) with a 2-difluoromethoxy group (Compound 2) resulted in a dramatic loss of anti-proliferative activity. This suggests that for this particular scaffold and target, the -OCHF₂ group is not a simple bioisosteric replacement for the -OMe group in the hydroxyl-containing analog.

  • The Role of the Sulfamate Moiety: The introduction of a sulfamate group at the 17-position significantly modulates the activity. In the methoxy series, the sulfamoylated compound (Compound 3) retains sub-micromolar activity. More strikingly, the introduction of a sulfamate group to the difluoromethoxy analog (Compound 4) restores and even enhances the anti-proliferative potency compared to the sulfamoylated methoxy analog (Compound 3), particularly against the MCF-7 cell line (0.28 µM vs 0.52 µM).[1] This highlights a synergistic or permissive effect between the difluoromethoxy and sulfamate groups in this scaffold.

  • Influence of the 17-Keto Group: When the 17-hydroxyl is replaced with a ketone, the methoxy analog (Compound 5) shows potent activity. However, the corresponding difluoromethoxy analog (Compound 6) is significantly less active. This further underscores that the interplay between the difluoromethoxy group and other substituents is critical for biological activity.

The promising activity of the fluorinated bis-sulfamate (Compound 4) led to its further evaluation, where it demonstrated potent inhibition of steroid sulfatase (STS) and interference with tubulin assembly, indicating its potential as a multi-targeted anti-cancer agent.[1]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays relevant to the evaluation of novel chemical entities like difluoromethoxy aniline analogs.

Determination of In Vitro Anti-Proliferative Activity (GI₅₀)

This protocol describes a common method for assessing the growth inhibitory effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well). Allow the cells to attach overnight.

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations. Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Cell Viability Assay (e.g., Sulforhodamine B - SRB Assay):

    • Fix the cells by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with a Tris base solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 510 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the GI₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (Radiometric Format)

For analogs designed as kinase inhibitors, a direct enzymatic assay is crucial. The radiometric assay is a highly sensitive "gold-standard" method.[2]

Methodology:

  • Reagents and Buffers:

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Recombinant kinase enzyme.

    • Kinase substrate (a specific peptide or protein).

    • [γ-³²P]ATP (radiolabeled ATP).

    • Test compound dilutions in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer, substrate, and test compound dilutions.

    • Initiate the reaction by adding the kinase enzyme.

    • Start the phosphorylation reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a predetermined time (within the linear range of the reaction).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation and Detection:

    • Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

    • Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the filter paper.

    • Measure the amount of incorporated ³²P into the substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Modulation

For analogs targeting ion channels, the patch-clamp technique is the gold standard for directly measuring channel activity.

Methodology:

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest. Culture the cells on glass coverslips.

  • Solutions:

    • External Solution: Contains ions appropriate for the channel being studied (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

    • Internal (Pipette) Solution: Contains ions that mimic the intracellular environment (e.g., KCl, MgCl₂, EGTA, HEPES, ATP).

  • Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Mount the coverslip with cells onto the stage of an inverted microscope.

    • Using a micromanipulator, carefully bring the pipette tip into contact with the cell membrane.

    • Apply gentle suction to form a high-resistance "giga-seal" ( >1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration. This allows electrical access to the entire cell.

  • Data Acquisition:

    • Use a patch-clamp amplifier and data acquisition software to apply voltage protocols (voltage-clamp) or current injections (current-clamp) and record the resulting ionic currents or membrane potential changes.

    • Establish a stable baseline recording.

    • Apply the test compound to the external solution via a perfusion system.

    • Record the changes in ion channel activity in the presence of the compound.

  • Data Analysis:

    • Measure the peak current amplitude, channel open probability, or other relevant parameters before and after compound application.

    • Calculate the percentage of inhibition or activation.

    • Determine the IC₅₀ or EC₅₀ value by testing a range of compound concentrations and fitting the data to a dose-response curve.

Visualization of Key Concepts and Workflows

To further clarify the relationships and processes discussed, the following diagrams are provided.

SAR Logic Flow

SAR_Logic cluster_synthesis Synthesis & Initial Screening cluster_testing Biological Evaluation cluster_optimization Lead Optimization A Parent Scaffold (e.g., 2-Methoxy Estradiol) B Analog 1 (Difluoromethoxy Substitution) A->B Bioisosteric Replacement C Analog 2 (Sulfamate Addition) A->C Functional Group Addition D Analog 3 (Combined Modification) B->D Functional Group Addition E In Vitro Assay (e.g., Anti-proliferative) B->E C->E D->E F SAR Analysis (Compare IC50/GI50) E->F G Identify Lead Compound F->G H Further Analogs G->H H->E I Improved Potency & Properties H->I

Caption: Logical workflow for a typical structure-activity relationship (SAR) study.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents: - Kinase - Substrate - [γ-³²P]ATP - Test Compound B Combine Kinase, Substrate & Compound A->B C Initiate with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Spot on Filter Paper E->F G Wash Unincorporated ATP F->G H Scintillation Counting G->H I Calculate % Inhibition & Determine IC50 H->I

Caption: Step-by-step workflow for a radiometric in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The incorporation of a difluoromethoxy group into aniline-based scaffolds and other molecular frameworks is a powerful strategy in modern drug discovery. As demonstrated by our case study, the effects of this substitution are not always predictable and can be highly dependent on the overall molecular context. A simple bioisosteric replacement may not always yield the desired outcome, and synergistic effects with other functional groups can lead to significant gains in potency.

This guide underscores the necessity of systematic SAR studies, supported by robust and reproducible experimental data. By carefully designing and synthesizing analogs and evaluating them through well-established in vitro assays, researchers can gain a deeper understanding of the complex interplay between chemical structure and biological activity. The insights gleaned from such comparative analyses are invaluable for guiding the optimization of lead compounds and ultimately, for the successful development of novel therapeutics. The continued exploration of difluoromethoxy aniline analogs and other fluorinated scaffolds will undoubtedly continue to enrich the armamentarium of medicinal chemists in their quest for safer and more effective drugs.

References

The Halogen Effect: A Comparative Analysis of Halogenated Aniline Derivatives in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, the aniline scaffold represents a privileged structure, a foundational component in a multitude of therapeutic agents. Its synthetic versatility allows for facile modification, enabling the fine-tuning of a compound's pharmacological profile. Among the most impactful of these modifications is halogenation. The introduction of fluorine, chlorine, bromine, or iodine onto the aniline ring is a strategic decision that profoundly influences a molecule's physicochemical properties, target engagement, and metabolic fate.

This guide provides an in-depth comparative analysis of halogenated aniline derivatives in drug design. Moving beyond a simple recitation of facts, we will explore the causal relationships behind experimental choices, presenting supporting data to illuminate why one halogen may be chosen over another to optimize a lead compound. We will delve into the nuanced effects of each halogen on key drug-like properties, supported by experimental data and detailed protocols for their evaluation.

The Strategic Role of Halogenation

Historically, halogens were often incorporated into drug candidates to increase lipophilicity, thereby enhancing membrane permeability.[1] While this remains a valid consideration, our understanding has evolved to appreciate the more sophisticated roles that halogens play. The modern medicinal chemist leverages halogens to modulate electronic properties, block metabolic sites, and, most notably, to form specific, stabilizing interactions with biological targets known as halogen bonds.[2][3]

A halogen bond is a highly directional, non-covalent interaction between a covalently bonded halogen atom (the donor) and a Lewis base (the acceptor), such as a backbone carbonyl oxygen or the side chain of an amino acid in a protein.[4][5] This interaction arises from a region of positive electrostatic potential on the halogen atom, opposite the covalent bond, known as a σ-hole.[5] The strength of this σ-hole, and thus the halogen bond, increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[6] Fluorine, due to its high electronegativity and low polarizability, is generally considered a poor halogen bond donor but can participate in other favorable interactions.[7]

dot

References

A Comparative Guide to Confirming the Purity of 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of pharmaceutical synthesis and materials science, the molecular integrity of building blocks is paramount. 3-Chloro-4-(difluoromethoxy)aniline, a key intermediate, is no exception. Its purity can significantly influence reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques used to confirm the purity of this compound, offering not just protocols, but the scientific rationale behind the methodological choices.

The purity of a chemical entity is not a singular metric but a comprehensive profile. It requires an orthogonal approach, utilizing multiple analytical techniques that probe different physicochemical properties of the molecule and its potential contaminants. Here, we will compare the utility, strengths, and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

The Orthogonal Approach to Purity Verification

A self-validating purity assessment relies on the principle of orthogonality, where different analytical methods with distinct separation and detection principles are employed. This multi-faceted approach ensures that impurities not detected by one method are likely to be caught by another, providing a comprehensive and trustworthy purity profile.

cluster_Purity Purity Confirmation of this compound cluster_Techniques Orthogonal Analytical Techniques Compound Synthesized This compound HPLC HPLC (Quantitative Purity, Non-Volatile Impurities) Compound->HPLC is analyzed by GCMS GC-MS (Volatile Impurities, Structural Confirmation) Compound->GCMS is analyzed by NMR NMR Spectroscopy (Structural Integrity, Quantitative Purity) Compound->NMR is analyzed by EA Elemental Analysis (Empirical Formula Verification) Compound->EA is analyzed by Purity_Value Comprehensive Purity Profile (>99.5% required for pharmaceutical development) HPLC->Purity_Value Provides GCMS->Purity_Value Provides NMR->Purity_Value Provides EA->Purity_Value Provides

Caption: Orthogonal workflow for purity verification.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the cornerstone for purity determination of non-volatile and thermally labile compounds like substituted anilines.[1][2] Its high resolution and sensitivity make it ideal for separating the main compound from process-related impurities. A reversed-phase HPLC (RP-HPLC) method using a C18 column is particularly effective for these types of analyses.[1]

Causality Behind Experimental Choices:

  • Reversed-Phase (C18 column): this compound is a moderately polar molecule. A non-polar stationary phase like C18 allows for good retention and separation from both more polar and less polar impurities when used with a polar mobile phase.

  • Gradient Elution: A gradient of a weak solvent (water) and a strong solvent (acetonitrile) is employed to ensure that impurities with a wide range of polarities are eluted and detected, from early-eluting polar impurities to late-eluting non-polar ones.

  • UV Detection: The aromatic nature of the aniline derivative provides strong chromophores, making UV detection highly sensitive and suitable for quantification. The detection wavelength is chosen at the absorbance maximum of the analyte for optimal sensitivity.

Experimental Protocol: HPLC Purity Analysis
  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV detector.[3]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid. The acid is added to improve peak shape and ensure the aniline is in its protonated form.

    • Gradient: Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 254 nm.[4]

    • Injection Volume: 10 µL.[3]

    • Column Temperature: 30 °C.[3]

  • Standard and Sample Preparation:

    • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase (initial conditions) to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.

    • Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 1.0 mg/mL in the mobile phase to accurately detect impurities at the 0.05% level or higher, in line with ICH guidelines.[5]

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area of all integrated peaks in the chromatogram.

cluster_HPLC HPLC Purity Analysis Workflow A Prepare Mobile Phase (Acetonitrile/Water + 0.1% Formic Acid) C Equilibrate HPLC System with C18 Column A->C B Prepare Standard & Sample Solutions (1 mg/mL) D Inject Sample (10 µL) B->D C->D E Run Gradient Elution (30-95% Acetonitrile) D->E F Detect at 254 nm E->F G Integrate Peaks and Calculate Area % F->G H Report Purity G->H

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] For this compound, it serves as an excellent orthogonal method to HPLC, particularly for identifying residual solvents and volatile byproducts from the synthesis. The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

Causality Behind Experimental Choices:

  • Capillary Column (DB-5ms or similar): A non-polar or medium-polarity column is suitable for separating a range of halogenated aromatic compounds.[1][3]

  • Temperature Programming: A temperature ramp is essential to elute compounds with different boiling points, from volatile solvents at low temperatures to the analyte and less volatile impurities at higher temperatures.

  • Electron Ionization (EI): EI at 70 eV is a standard, robust ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for confident identification.[7]

Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[3]

  • GC Method:

    • Column: DB-5ms, 30 m, 0.25 mm ID, 0.25 µm film thickness.[3]

    • Injector: 250 °C, splitless mode.[7]

    • Oven Temperature Program: Initial temperature 80 °C, hold for 1 minute, ramp at 10 °C/min to 280 °C, hold for 5 minutes.[3]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]

  • MS Method:

    • Ion Source Temperature: 230 °C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: Scan m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum for that peak, noting the molecular ion and characteristic isotopic pattern from the chlorine atom.[7] Search for and identify any additional peaks corresponding to potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an unparalleled tool for unambiguous structural elucidation and can also be used for quantitative analysis (qNMR). ¹H, ¹³C, and ¹⁹F NMR spectra provide a detailed fingerprint of the molecule, confirming the connectivity of atoms and the absence of structurally similar impurities.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern, allowing for confirmation of the correct isomer.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. It provides a clean spectrum with a wide chemical shift range, making it highly sensitive for detecting and quantifying any fluorine-containing impurities.[8]

  • Deuterated Solvent: A deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is used to avoid large solvent signals in the ¹H NMR spectrum.[9]

Experimental Protocol: NMR Analysis
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[9]

  • Acquisition:

    • ¹H NMR: Acquire a standard single-pulse spectrum.

    • ¹³C NMR: Acquire a proton-decoupled spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled spectrum.

  • Data Analysis:

    • Confirm the expected chemical shifts, multiplicities, and integration values for all signals in the ¹H and ¹³C spectra.

    • In the ¹⁹F spectrum, the difluoromethoxy group should appear as a characteristic signal. The presence of other signals could indicate fluorine-containing impurities.

    • Purity can be estimated by integrating the signals of the main compound against those of known impurities or a certified internal standard.

Elemental Analysis: Verifying the Empirical Formula

Elemental analysis (EA) is a fundamental technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like chlorine) in a sample.[3] It serves as a crucial check of the compound's elemental composition and, by extension, its purity.

Causality Behind Experimental Choices:

  • Combustion Analysis: The sample is combusted at high temperatures in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified to determine the percentage of C, H, and N.[10]

  • Halogen Determination: Chlorine content is typically determined by titration or ion chromatography after combustion and absorption.

Protocol and Acceptance Criteria
  • Instrumentation: CHN elemental analyzer.

  • Sample Preparation: A few milligrams of the dry, homogeneous sample are accurately weighed.

  • Analysis: The sample is analyzed according to the instrument's standard operating procedure.

  • Data Analysis and Acceptance Criteria:

    • The experimentally determined percentages of C, H, N, and Cl are compared to the theoretical values calculated from the empirical formula (C₇H₆ClF₂NO).

    • For a compound to be considered pure, the found values should be within ±0.4% of the calculated values.[11][12] This narrow tolerance ensures that there are no significant amounts of impurities that would alter the elemental composition.

Comparison of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)Elemental Analysis (EA)
Principle Differential partitioning between liquid mobile and solid stationary phases.Partitioning between gaseous mobile and solid/liquid stationary phases, with mass-based detection.Exploits magnetic properties of atomic nuclei for structural information.Combustion and detection of elemental components.[10]
Primary Use Quantitative purity assessment, analysis of non-volatile impurities.[10]Identification of volatile impurities, residual solvents, and structural confirmation.[10]Unambiguous structural confirmation, isomeric purity, and quantitative analysis (qNMR).Verification of empirical formula and fundamental purity check.[3]
Strengths High resolution, high sensitivity, robust quantification, suitable for non-volatile compounds.[2][6]Excellent separation for volatile compounds, definitive identification via MS fragmentation patterns.[3][6]Provides detailed structural information, can quantify without a specific reference standard for each impurity (qNMR).[3]Simple, inexpensive, and provides fundamental confirmation of composition.[10]
Limitations May not be suitable for very volatile impurities; requires reference standards for identification.[1]Not suitable for non-volatile or thermally labile compounds without derivatization.Lower sensitivity compared to chromatographic methods; may not detect trace impurities.Provides no information on the nature of impurities, only the bulk elemental composition.
Typical Purity ≥99.5% by area percentage is a common requirement for pharmaceutical intermediates.Confirms absence of significant volatile impurities.Confirms >99% structural integrity.Experimental values must be within ±0.4% of theoretical values.[11][12]

Conclusion: A Triad of Confidence

  • Chromatographic Purity (HPLC/GC): HPLC provides the primary quantitative purity value, while GC-MS offers an orthogonal separation and identifies volatile contaminants.

  • Structural Integrity (NMR): High-field NMR spectroscopy confirms the correct molecular structure and isomeric purity, ensuring the identity of the main component.

  • Elemental Composition (EA): Elemental analysis provides the final check, confirming that the empirical formula is correct and the sample is free from significant elemental contaminants.

By integrating the data from these complementary techniques, researchers and drug development professionals can have the highest degree of confidence in the purity and identity of this compound, ensuring the quality and reliability of their subsequent scientific endeavors.

References

Efficacy of 3-Chloro-4-(difluoromethoxy)aniline-Based Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in oncology, the quest for potent and selective kinase inhibitors is a continuous endeavor. The 3-chloro-4-(difluoromethoxy)aniline moiety has emerged as a valuable pharmacophore in the design of such inhibitors, offering a unique combination of electronic properties and metabolic stability. This guide provides an in-depth, objective comparison of the efficacy of inhibitors based on this scaffold, with a primary focus on Foretinib, a prominent multi-kinase inhibitor. We will delve into its performance against key oncogenic targets, c-Met and VEGFR2, and contrast it with other established inhibitors, supported by experimental data and detailed protocols to ensure scientific integrity.

The Rise of a Privileged Scaffold: this compound

The strategic placement of a chlorine atom and a difluoromethoxy group on the aniline ring provides several advantages in drug design. The electron-withdrawing nature of these substituents can modulate the pKa of the aniline nitrogen, influencing its interaction with the kinase hinge region—a critical anchor point for many ATP-competitive inhibitors. Furthermore, the difluoromethoxy group often enhances metabolic stability and can improve pharmacokinetic properties. While direct urea-based inhibitors incorporating this exact scaffold are not widely documented with public efficacy data, the closely related structure within Foretinib (also known as XL880 or GSK1363089) serves as an excellent exemplar of its potential.

Foretinib: A Case Study in Multi-Targeted Inhibition

Foretinib is an orally available multi-kinase inhibitor that targets several receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis. Its chemical structure incorporates a 2-fluoro-4-(N-(3-chloro-4-(difluoromethoxy)phenyl)carbamoyl)aniline core, which is central to its inhibitory activity. The primary targets of Foretinib are the MET proto-oncogene, receptor tyrosine kinase (c-Met), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2 or KDR).

Comparative Efficacy Against c-Met and VEGFR2

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Below is a comparative summary of the biochemical IC50 values of Foretinib and other well-established inhibitors against c-Met and VEGFR2. It is important to note that IC50 values can vary between different studies and assay conditions.

InhibitorTarget(s)c-Met IC50 (nM)VEGFR2 IC50 (nM)
Foretinib (XL880) c-Met, VEGFR2 0.4 0.9
Cabozantinib (XL184)c-Met, VEGFR21.3[1][2][3][4]0.035[1][2][3][4]
Crizotinib (PF-02341066)ALK, ROS1, c-Met5.16 - 22.5 (cell-based)[5][6][7]-
Capmatinib (INC280)c-Met0.13 - 0.6[5][8]-
Tepotinib (EMD 1214063)c-Met3.0 (cell-based)[5]-
Lenvatinib (E7080)VEGFRs, FGFRs-4.0[9]
SorafenibMulti-kinase-90[10][11][12]
Sunitinib (SU-11248)Multi-kinase-80[13][14]

Note: IC50 values are sourced from multiple references and represent biochemical or cellular assay data as indicated. Direct comparison should be made with caution due to potential variations in experimental conditions.

From this data, Foretinib demonstrates potent, single-digit nanomolar inhibition of both c-Met and VEGFR2. Its high affinity for these targets underscores the potential of the this compound-related scaffold in designing powerful anti-cancer agents. When compared to other inhibitors, Foretinib's potency against c-Met is comparable to or greater than many selective MET inhibitors like Crizotinib and Tepotinib, and it shows strong VEGFR2 inhibition, rivaling that of other multi-kinase inhibitors. Cabozantinib, another potent dual inhibitor, shows slightly weaker MET inhibition but stronger VEGFR2 inhibition than Foretinib.

Signaling Pathways and Points of Inhibition

To understand the impact of these inhibitors, it is crucial to visualize their points of intervention within the cellular signaling cascades. The c-Met and VEGFR2 pathways are key regulators of cell proliferation, survival, migration, and angiogenesis.

c-Met Signaling Pathway

The c-Met receptor is activated by its ligand, Hepatocyte Growth Factor (HGF). This activation leads to receptor dimerization and autophosphorylation, initiating downstream signaling through pathways such as RAS/MAPK and PI3K/AKT, which promote cell growth and survival.[15]

MET_Pathway HGF HGF MET c-Met Receptor HGF->MET Binds RAS_MAPK RAS/MAPK Pathway MET->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitors Foretinib, Cabozantinib, Crizotinib, Capmatinib, Tepotinib Inhibitors->MET Inhibit

c-Met signaling and points of inhibition.
VEGFR2 Signaling Pathway

VEGFR2 is a primary mediator of the angiogenic signal in endothelial cells. Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, activating downstream pathways like PLCγ-PKC and PI3K/Akt, which are crucial for endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels.[16][17]

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 Binds PLCg PLCγ-PKC Pathway VEGFR2->PLCg Activates PI3K_AKT_V PI3K/AKT Pathway VEGFR2->PI3K_AKT_V Activates Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K_AKT_V->Angiogenesis Inhibitors_V Foretinib, Cabozantinib, Lenvatinib, Sorafenib, Sunitinib Inhibitors_V->VEGFR2 Inhibit

VEGFR2 signaling and points of inhibition.

Experimental Protocols for Efficacy Determination

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. The following is a detailed, step-by-step methodology for a common in vitro biochemical kinase assay used to determine IC50 values.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)

This biochemical assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The potency of an inhibitor is determined by measuring the reduction in ADP production in its presence.[18][19][20]

Rationale: The ADP-Glo™ assay is a robust, high-throughput method that offers a non-radioactive alternative for measuring kinase activity. It has a broad dynamic range and is less susceptible to interference from colored or fluorescent compounds compared to other methods.[21]

Materials:

  • Purified recombinant c-Met or VEGFR2 kinase

  • Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (at a concentration near the Km for the kinase)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitors (e.g., Foretinib) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Experimental Workflow:

Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor (or DMSO control) to Assay Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase & Substrate Mix Dispense_Inhibitor->Add_Kinase Incubate_1 Incubate (e.g., 15 min, RT) Add_Kinase->Incubate_1 Initiate_Reaction Initiate Reaction (Add ATP) Incubate_1->Initiate_Reaction Incubate_2 Incubate (e.g., 60 min, 30°C) Initiate_Reaction->Incubate_2 Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_2->Stop_Reaction Incubate_3 Incubate (40 min, RT) Stop_Reaction->Incubate_3 Develop_Signal Develop Signal (Add Kinase Detection Reagent) Incubate_3->Develop_Signal Incubate_4 Incubate (30-60 min, RT) Develop_Signal->Incubate_4 Read_Luminescence Read Luminescence Incubate_4->Read_Luminescence Analyze_Data Analyze Data (Calculate IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro kinase assay.

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., Foretinib) in DMSO. A typical starting concentration might be 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Assay Plate Preparation: Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction: a. Prepare a master mix of the kinase and its substrate in the kinase assay buffer. b. Add a defined volume (e.g., 10 µL) of the kinase/substrate mix to each well containing the inhibitor. c. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding a defined volume (e.g., 10 µL) of ATP solution to each well. e. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) that is within the linear range of the reaction.

  • Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding a volume of ADP-Glo™ Reagent equal to the reaction volume (e.g., 20 µL) to each well.[22] b. Incubate at room temperature for 40 minutes. c. Add a volume of Kinase Detection Reagent equal to the new total volume (e.g., 40 µL) to each well to convert ADP to ATP and generate a luminescent signal.[23] d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate-reading luminometer. b. Subtract the background luminescence (from the "no enzyme" control) from all other readings. c. Normalize the data by setting the "no inhibitor" control as 100% kinase activity. d. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. e. Determine the IC50 value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

Inhibitors based on the this compound scaffold, exemplified by Foretinib, represent a potent class of anti-cancer agents. Foretinib's strong, dual inhibition of c-Met and VEGFR2 highlights the therapeutic potential of targeting multiple oncogenic pathways simultaneously. When compared to other established inhibitors, Foretinib demonstrates competitive efficacy, validating the strategic use of its core chemical structure in kinase inhibitor design. The provided experimental protocols offer a robust framework for researchers to independently verify and compare the efficacy of novel inhibitors, ensuring the generation of reliable and reproducible data in the pursuit of next-generation cancer therapeutics.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Chloro-4-(difluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of methodologies for assessing the cross-reactivity of 3-Chloro-4-(difluoromethoxy)aniline derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to preclinical safety assessment.

Introduction: The Challenge of Anilines in Drug Development

This compound is a key structural motif in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] However, the aniline class of compounds is historically associated with potential immunogenicity and hypersensitivity reactions.[2][3][4] These reactions are often not caused by the parent drug but by its metabolic transformation into reactive species that can covalently bind to endogenous proteins, forming haptens. This guide will dissect the critical aspects of evaluating the cross-reactivity of novel derivatives, a crucial step in de-risking candidates and satisfying regulatory expectations.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place significant emphasis on a thorough immunogenicity risk assessment throughout the drug development process.[5][6][7][8][9] Understanding potential off-target binding and immune responses is paramount for ensuring patient safety.

The Metabolic Fulcrum: Predicting Immunogenic Potential

The journey to understanding cross-reactivity begins with metabolism. The biotransformation of a drug candidate dictates the profile of potential reactive metabolites. While direct metabolic data for this compound is not extensively published, we can infer its likely fate from well-documented studies on the closely related analogue, 3-chloro-4-fluoroaniline.

Studies in rats and dogs show that 3-chloro-4-fluoroaniline undergoes rapid and extensive metabolism.[10][11][12] The primary metabolic transformations observed are N-acetylation and aromatic hydroxylation, followed by phase II conjugation with sulfates or glucuronides.[10][11] The principal metabolites identified include 2-amino-4-chloro-5-fluorophenyl sulfate and 2-acetamido-4-chloro-5-fluorophenyl glucuronide.[10][11] This metabolic pathway is critical because the introduction of a hydroxyl group on the aromatic ring can create a potential site for the formation of reactive quinone-imine intermediates, which are known to be involved in hapten formation.

parent This compound metabolite1 Phase I Metabolism (e.g., N-acetylation, Hydroxylation via CYP450) parent->metabolite1 metabolite2 Acetylated & Hydroxylated Intermediates metabolite1->metabolite2 metabolite3 Phase II Metabolism (e.g., Sulfation, Glucuronidation) metabolite2->metabolite3 reactive_path Potential Reactive Metabolite Formation (e.g., Quinone-imine) metabolite2->reactive_path metabolite4 Excreted Conjugates (e.g., Sulfate and Glucuronide Adducts) metabolite3->metabolite4 hapten Hapten Formation (Covalent binding to proteins) reactive_path->hapten immune_response Immunogenic Response hapten->immune_response

Caption: Proposed metabolic pathway of this compound.

A Comparative Analysis of Cross-Reactivity Assessment Methodologies

A multi-pronged approach is essential for a comprehensive cross-reactivity assessment. No single method is sufficient; instead, data from orthogonal assays should be integrated to build a complete safety profile. The choice of method depends on the specific question being addressed, from broad screening to detailed mechanistic investigation.

Performance Comparison of Key Analytical Methods
ParameterHPLC with Electrochemical Detection (HPLC-EC)Gas Chromatography-Mass Spectrometry (GC-MS)Immunoassay (e.g., ELISA)Tissue Cross-Reactivity (IHC)
Analyte Parent compound & specific metabolites (e.g., 2-amino-4-chloro-5-fluorophenyl sulphate)[13]Parent compound & volatile metabolites (derivatization often required)[13]Parent compound & structurally similar derivativesOff-target binding of a therapeutic antibody
Primary Use Exposure monitoring, metabolic profiling[14][15]Confirmatory analysis, structural identification of impurities[13][16]Screening for antibody binding and cross-reactivity[17]Preclinical safety assessment for off-target effects[5]
Sensitivity High (LOD ≤ 0.01 mg/L for CFA metabolite)[14]HighHigh to Very HighHigh (visual localization)
Throughput ModerateLow to ModerateHighLow
Key Advantage Quantitative, avoids derivatization, robust[14]High specificity, definitive identificationHighly sensitive, adaptable to high-throughput screeningProvides anatomical context of binding
Key Limitation Measures exposure, not direct immunogenicityCan be thermally demanding, may require derivatization[18]Prone to matrix interferences, results depend on assay format[17][19]Qualitative/semi-quantitative, labor-intensive
Methodological Deep Dive
  • Chromatographic Techniques (HPLC & GC-MS): The Foundation

    • Expertise & Experience: Before assessing an immune response, one must first confirm exposure and characterize the metabolic profile. High-Performance Liquid Chromatography (HPLC) is the workhorse for this task.[18] For aniline derivatives, a reversed-phase C18 column coupled with UV or electrochemical detection provides excellent resolution and sensitivity for monitoring the parent compound and its polar metabolites in biological matrices like urine.[13][14][15] GC-MS serves as a powerful confirmatory tool, especially for identifying volatile impurities or for structural elucidation, though it often requires a derivatization step to improve the volatility of the aniline analytes.[13]

    • Trustworthiness: The validity of these methods relies on robust qualification, including linearity, accuracy, precision, and establishing a validated limit of detection (LOD). For instance, an HPLC-EC method for the major metabolite of 3-chloro-4-fluoroaniline demonstrated a coefficient of variation of just 4% over a wide concentration range, showcasing its reliability for quantitative analysis.[13]

  • Immunoassays: The Core of Cross-Reactivity Screening

    • Expertise & Experience: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for screening cross-reactivity. The principle involves competition between the derivative of interest and a labeled form of the parent compound for binding to a specific antibody. The degree of displacement of the labeled compound indicates the cross-reactivity of the derivative.

    • Trustworthiness: It is critical to understand that cross-reactivity is not an absolute value; it is highly dependent on the assay format.[17] Theoretical modeling and experimental data confirm that changing the concentrations of the antibody or the labeled antigen can significantly alter the measured cross-reactivity values.[17] Therefore, a self-validating protocol involves running assays with multiple antibody and antigen concentrations to understand the robustness of the findings. Furthermore, one must be vigilant for interferences from heterophile antibodies or human anti-animal antibodies (HAAA), which can cause false positive or negative results.[19] Incorporating blocking agents into the assay buffer is a standard and necessary precaution.[19]

  • Tissue Cross-Reactivity (TCR) Studies: The Preclinical Gatekeeper

    • Expertise & Experience: As mandated by FDA and EMA guidelines for antibody-based therapeutics, TCR studies are invaluable for identifying potential off-target binding in situ.[5] This is typically performed using immunohistochemistry (IHC) on a comprehensive panel of normal human tissues. While this guidance is for biologics, the principle of assessing off-target interactions is a critical safety consideration for small molecules that may elicit an antibody response.

    • Trustworthiness: The validity of a TCR study hinges on the quality of the tissues and the specificity of the detection reagents. The protocol must include both positive and negative controls to ensure the observed binding is real and not an artifact. If off-target binding is detected in critical organs, it may trigger the need for further functional studies to assess potential toxicological consequences.[5]

Validated Experimental Protocols

The following protocols are provided as robust starting points. They must be optimized and validated for each specific derivative and antibody pair.

cluster_prep Sample & Reagent Preparation cluster_analysis Analytical Assessment cluster_data Data Interpretation & Risk Assessment prep1 Prepare Derivative Standards & Biological Samples analysis1 Metabolite Profiling (HPLC-MS/MS) prep1->analysis1 analysis2 Immunoassay Screening (Competitive ELISA) prep1->analysis2 prep2 Develop & Validate Antibody Reagents prep2->analysis2 analysis3 Tissue Binding (IHC Studies) prep2->analysis3 prep3 Synthesize Enzyme-Conjugate (for Immunoassay) prep3->analysis2 data2 Integrate Data (Metabolism + Binding) analysis1->data2 data1 Calculate IC50 & % Cross-Reactivity analysis2->data1 analysis3->data2 data1->data2 data3 Regulatory Risk Assessment (FDA/EMA Guidelines) data2->data3

Caption: General workflow for cross-reactivity assessment.

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
  • Coating: Coat a 96-well high-binding microplate with a capture antibody (e.g., anti-aniline derivative antibody) diluted in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well. Incubate for 2 hours at room temperature.

  • Competition: Wash the plate 3 times. Prepare serial dilutions of the parent compound (for standard curve) and each test derivative in assay buffer. Add 50 µL of each dilution to the appropriate wells. Immediately add 50 µL of an enzyme-conjugated aniline derivative (e.g., HRP-conjugate) at a pre-optimized concentration. Incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate 5 times. Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping: Stop the reaction by adding 50 µL of 2N H₂SO₄.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Plot a standard curve of absorbance vs. log concentration of the parent compound. Determine the IC50 value (concentration causing 50% inhibition) for the parent and each derivative. Calculate percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Parent Compound / IC50 of Derivative) * 100

Protocol 2: HPLC-Based Monitoring of Urinary Metabolites

This protocol is adapted from established methods for 3-chloro-4-fluoroaniline.[14][15]

  • Sample Preparation:

    • Centrifuge urine samples to remove particulate matter.

    • To a 1 mL aliquot of urine, add β-glucuronidase/sulfatase to hydrolyze conjugated metabolites (optional, for total metabolite measurement). Incubate as per enzyme manufacturer's instructions.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analytes. Elute with methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • System: HPLC with an electrochemical or UV detector.

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Quantification: Prepare a calibration curve using standards of the parent compound and any available metabolite standards. Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Conclusion and Future Outlook

The assessment of cross-reactivity for this compound derivatives is a complex but manageable challenge. A scientifically rigorous evaluation relies on an integrated strategy that combines metabolic profiling, high-throughput immunoassays, and confirmatory tissue binding studies. By understanding the causality behind experimental choices—from the influence of assay parameters on cross-reactivity values to the metabolic activation pathways that produce reactive haptens—researchers can design self-validating studies that are robust, reliable, and meet the stringent requirements of regulatory agencies. This multi-faceted approach is the cornerstone of developing safer therapeutics and ensuring patient well-being.

References

A Senior Application Scientist's Guide to Benchmarking 3-Chloro-4-(difluoromethoxy)aniline as a Privileged Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount. These scaffolds are the foundational keystones upon which novel therapeutic agents are built, and their inherent properties can profoundly influence the pharmacokinetic and pharmacodynamic profile of a final drug candidate. Among the vast arsenal of available synthons, halogenated anilines have carved a significant niche, offering a versatile platform for constructing complex molecular architectures.

This guide provides an in-depth comparative analysis of 3-Chloro-4-(difluoromethoxy)aniline , a building block of increasing interest. We will benchmark its performance and utility against other structurally and functionally related anilines, providing the field-proven insights and experimental frameworks necessary for researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns. The focus is not merely on what reactions work, but why they work and how the unique substituent pattern of this molecule dictates its reactivity and potential advantages.

The Molecular Architecture: A Comparative Overview

The utility of an aniline building block is dictated by the electronic and steric nature of its ring substituents. The difluoromethoxy (-OCF₂H) group is a particularly valuable moiety in medicinal chemistry. It is often employed as a bioisostere for other groups, such as a methoxy or hydroxyl group, but it can enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups.[1] The chlorine atom adds another layer of synthetic versatility, serving as a handle for cross-coupling reactions while also influencing the electron density of the aromatic ring.[2]

To contextualize the properties of this compound, we will compare it against a curated set of alternative building blocks:

  • Aniline: The parent compound, serving as a baseline for reactivity.

  • 3-Chloro-4-fluoroaniline: A close structural analog used in the synthesis of kinase inhibitors like Gefitinib and Lapatinib, allowing for a direct comparison of the -F versus -OCF₂H group.[3]

  • 3-(Difluoromethoxy)aniline: This analog isolates the electronic contribution of the difluoromethoxy group without the influence of the C3-chloro substituent.

  • 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline: A more complex, highly electron-deficient analog that highlights the impact of multiple electron-withdrawing groups.

Caption: Structural comparison of the target and alternative aniline building blocks.

Table 1: Physicochemical Property Comparison

CompoundMolecular Weight ( g/mol )pKa (Predicted)cLogP (Predicted)Key Features
This compound 193.582.82.5Metabolic stability from -OCF₂H; handle for coupling (-Cl).
Aniline93.134.60.9Baseline nucleophilicity and reactivity.[4]
3-Chloro-4-fluoroaniline145.563.12.1Proven utility in kinase inhibitors; moderate electron deficiency.[5]
3-(Difluoromethoxy)aniline159.133.51.8Isolates properties of -OCF₂H group; more nucleophilic than chlorinated analog.
3-Chloro-4-fluoro-5-(trifluoromethyl)aniline213.561.53.5Highly electron-deficient; reduced nucleophilicity but unique reactivity.

Note: pKa and cLogP values are estimations from chemical software and serve for comparative purposes.

The data suggest that this compound occupies a valuable space. Its predicted pKa and cLogP are intermediate, offering a balance between the properties of simpler halogenated anilines and more complex fluorinated analogs.

Performance in Key Synthetic Transformations

The true value of a building block is demonstrated in its performance in common, robust chemical reactions that form the backbone of drug synthesis. We will now benchmark our target compound in three such transformations: Amide Coupling, Buchwald-Hartwig Amination, and Suzuki-Miyaura Coupling.

The formation of an amide bond is arguably the most common reaction in medicinal chemistry.[6] However, anilines, particularly those bearing electron-withdrawing groups, can be poor nucleophiles, making these couplings challenging.[7]

Causality Behind Experimental Choices: Direct coupling of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction.[8] Therefore, the carboxylic acid must be activated. Common strategies include conversion to an acyl chloride or the use of peptide coupling reagents (e.g., carbodiimides like EDC or phosphonium salts like PyBOP). For less nucleophilic anilines, a more reactive electrophile is required. The in-situ generation of an acyl chloride using oxalyl chloride or thionyl chloride is a robust and cost-effective choice. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the HCl byproduct, driving the reaction to completion.

G start Carboxylic Acid + Amine activation Activation of Carboxylic Acid (e.g., with Oxalyl Chloride) start->activation coupling Nucleophilic Attack by Aniline start->coupling intermediate Reactive Intermediate (e.g., Acyl Chloride) activation->intermediate intermediate->coupling product Amide Product coupling->product base Base (e.g., TEA) Neutralizes HCl coupling->base

Caption: General workflow for amide coupling via an acyl chloride intermediate.

Expected Performance Comparison:

  • Aniline: Highest reactivity due to its relatively high nucleophilicity.

  • 3-(Difluoromethoxy)aniline: Slightly reduced reactivity compared to aniline due to the electron-withdrawing nature of the -OCF₂H group.

  • 3-Chloro-4-fluoroaniline & this compound: Similar and further reduced reactivity. The combined electron-withdrawing effects of the halogens and the difluoromethoxy group decrease the nucleophilicity of the amine, likely requiring slightly more forcing conditions (e.g., heating) or a more potent coupling agent for high yields.[7]

  • 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline: Lowest reactivity. The strongly deactivating trifluoromethyl group makes this aniline a very weak nucleophile, often necessitating specialized, highly active coupling reagents (e.g., HATU, COMU) or conversion to an isocyanate.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, allowing the synthesis of complex aryl amines from aryl halides.[9] In this context, our aniline building blocks will serve as the nucleophilic amine component.

Causality Behind Experimental Choices: This reaction is mechanistically complex, relying on a Pd(0)/Pd(II) catalytic cycle.[10] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are generally required to promote both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the C-N bond.[11] A strong, non-nucleophilic base, typically sodium or potassium tert-butoxide, is essential for deprotonating the aniline to form the active palladium-amido intermediate.[12]

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + Ar-X pd2_complex L₂Pd(II)(Ar)(X) ox_add->pd2_complex lig_assoc Amine Coordination pd2_complex->lig_assoc + R'₂NH - HX pd_amido L₂Pd(II)(Ar)(NHR') lig_assoc->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 + Product product Ar-NR'₂ red_elim->product arx Ar-X arx->ox_add amine R'₂NH amine->lig_assoc base Base base->lig_assoc

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Expected Performance Comparison: The success of this reaction depends on the balance between the aniline's nucleophilicity and its pKa. While more electron-deficient anilines are less nucleophilic, they are also more acidic, facilitating the deprotonation step. For most modern catalyst systems, all the benchmarked anilines are expected to perform well, though reaction rates may vary. The highly deactivated 3-chloro-4-fluoro-5-(trifluoromethyl)aniline might require a more specialized, highly active catalyst system to achieve optimal results.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, typically coupling an organoboron species with an organohalide.[13][14] The chlorine atom on our target compound, this compound, can serve as the halide partner, a testament to its synthetic versatility.

Causality Behind Experimental Choices: Activating a C-Cl bond for Suzuki coupling is more challenging than for C-Br or C-I bonds due to the strength of the C-Cl bond.[15] This necessitates the use of highly active palladium catalyst systems, often employing bulky, electron-rich phosphine ligands (like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[16] These ligands facilitate the difficult oxidative addition of the aryl chloride to the palladium center. A base (e.g., K₂CO₃, K₃PO₄) is required for the transmetalation step.

Expected Performance Comparison:

  • This compound & 3-Chloro-4-fluoroaniline: Both are expected to be suitable substrates. The electron-withdrawing nature of the ring substituents can actually facilitate the oxidative addition step, making these compounds potentially better substrates than more electron-rich aryl chlorides.[15]

  • Other Analogs: Aniline, 3-(difluoromethoxy)aniline, and 3-chloro-4-fluoro-5-(trifluoromethyl)aniline (reacting at the C-Cl position) would not be directly compared in this specific reaction as they either lack the necessary chloro-handle or, in the case of the trifluoromethyl analog, present a similar reactivity profile at the chlorine site. The key benchmark here is the ability to successfully engage the C-Cl bond, which is a significant advantage for synthetic planning.

Experimental Protocols

The following protocols are representative and should be optimized for specific substrates. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[17]

  • Objective: To couple this compound with a generic carboxylic acid (e.g., benzoic acid).

  • Methodology:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add oxalyl chloride (1.2 eq) followed by one drop of dimethylformamide (DMF) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1 hour. The completion of acyl chloride formation can be monitored by the cessation of gas evolution.

    • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

    • Re-dissolve the crude acyl chloride in fresh anhydrous DCM (0.2 M).

    • In a separate flask, dissolve this compound (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Slowly add the acyl chloride solution to the aniline solution at 0 °C.

    • Allow the reaction to stir at room temperature overnight. Monitor progress by TLC or LC-MS.

    • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Objective: To couple this compound with an aryl bromide (e.g., bromobenzene).

  • Methodology:

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq).

    • Seal the flask, evacuate, and backfill with an inert atmosphere (Argon or Nitrogen). This step is critical as the Pd(0) catalyst is oxygen-sensitive.

    • Add the aryl bromide (1.0 eq), this compound (1.2 eq), and anhydrous toluene (0.1 M).

    • Heat the reaction mixture to 100 °C and stir overnight. Monitor progress by GC-MS or LC-MS.

    • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: The crude product should be purified by column chromatography on silica gel.

Conclusion and Outlook

This compound emerges as a highly valuable and versatile building block for modern medicinal chemistry. Its performance profile demonstrates a compelling balance of properties:

  • Enhanced Physicochemical Properties: The difluoromethoxy group offers a proven strategy to improve metabolic stability and modulate lipophilicity, key attributes in drug design.

  • Tunable Reactivity: While its nucleophilicity is attenuated compared to simple aniline, it remains a competent partner in essential reactions like amide coupling and Buchwald-Hartwig amination, particularly with modern reagents and catalysts.

  • Orthogonal Synthetic Handle: The presence of the chlorine atom at the C3 position provides a robust handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling late-stage diversification and the construction of complex biaryl structures.[15]

Benchmarking against its structural cousins reveals its unique position. It is more metabolically robust than 3-chloro-4-fluoroaniline and offers a C-Cl coupling handle absent in 3-(difluoromethoxy)aniline. It provides a less electronically extreme alternative to highly deactivated systems like 3-chloro-4-fluoro-5-(trifluoromethyl)aniline, making it a more broadly applicable synthon for many standard transformations.

For the drug development professional, this compound is not just another aniline derivative; it is a strategically designed tool that offers solutions to common challenges in medicinal chemistry, from metabolic instability to the need for synthetic diversification. Its thoughtful application can accelerate the discovery and development of next-generation therapeutics.

References

The Strategic Advantage of 3-Chloro-4-(difluoromethoxy)aniline in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal and materials chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate performance of the target molecule. Among the vast array of functionalized anilines, 3-Chloro-4-(difluoromethoxy)aniline has emerged as a strategic building block, particularly in the synthesis of targeted therapeutics. This guide provides an in-depth technical review of the applications of this compound, offering a comparative analysis against its structural analogues and detailing the experimental rationale for its use.

The Difluoromethoxy Group: A Gateway to Enhanced Pharmacokinetics and Potency

The difluoromethoxy (-OCHF₂) group is a key feature that imparts unique and advantageous properties to molecules. Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) substituents, the difluoromethoxy group offers a nuanced balance of lipophilicity, metabolic stability, and hydrogen bonding capability.

The strong carbon-fluorine bonds within the difluoromethoxy moiety enhance metabolic stability by making the group less susceptible to enzymatic degradation, a common challenge in drug development.[1][2] This increased stability can lead to a longer drug half-life and improved bioavailability.[2] Furthermore, the hydrogen atom of the difluoromethoxy group can act as a hydrogen bond donor, allowing it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, which can be crucial for target engagement.[1][2] This unique combination of properties makes the difluoromethoxy group a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

Application in the Synthesis of Kinase Inhibitors: A Case Study of Asciminib

A prime example of the successful application of a chlorodifluoromethoxyaniline derivative is in the synthesis of the kinase inhibitor Asciminib (Scemblix®). Asciminib is an allosteric inhibitor of the BCR-ABL1 tyrosine kinase and is used in the treatment of chronic myeloid leukemia (CML). The chemical structure of Asciminib features a 4-(chlorodifluoromethoxy)phenyl group, highlighting the importance of this substituted aniline in achieving the desired therapeutic effect.[3]

The synthesis of such kinase inhibitors often involves a multi-step process where the substituted aniline is a key intermediate. While specific synthetic routes for Asciminib are proprietary, a general approach for the synthesis of related compounds involves the coupling of the aniline with a heterocyclic core.

Comparative Analysis: The Advantage of the Difluoromethoxy Group

To understand the strategic advantage of using this compound, it is useful to compare it with other aniline derivatives in the context of kinase inhibitor synthesis.

FeatureThis compound3-Chloro-4-fluoroaniline3-Chloro-4-methoxyaniline
Metabolic Stability High, due to the robust C-F bonds in the -OCHF₂ group.[1][2]Moderate, the C-F bond is stable, but the rest of the molecule is susceptible to metabolism.Lower, the methoxy group is prone to O-demethylation.[2]
Target Interaction Can act as a hydrogen bond donor, potentially enhancing binding affinity.[1]Primarily acts as a hydrogen bond acceptor at the nitrogen.Primarily acts as a hydrogen bond acceptor at the nitrogen and oxygen.
Lipophilicity Moderately increased compared to a methoxy group, which can improve cell permeability.[1]Lipophilicity is influenced by the fluorine atom.Lower lipophilicity compared to the difluoromethoxy analogue.
Synthetic Accessibility More complex synthesis compared to non-fluorinated analogues.Readily available.Readily available.

The enhanced metabolic stability and unique hydrogen bonding capability of the difluoromethoxy group can translate to improved potency and a better pharmacokinetic profile in the final drug product.

Experimental Protocols

Synthesis of 4-(Chlorodifluoromethoxy)aniline: A Representative Protocol
  • Selective Fluorination: Trichloromethoxybenzene is treated with hydrogen fluoride to yield chlorodifluoromethoxybenzene.[4][5]

  • Nitration: The resulting chlorodifluoromethoxybenzene is nitrated using a mixture of nitric acid and sulfuric acid to produce 4-(chlorodifluoromethoxy)nitrobenzene.[4][5]

  • Reduction: The nitro group of 4-(chlorodifluoromethoxy)nitrobenzene is then reduced to an amine via catalytic hydrogenation to yield 4-(chlorodifluoromethoxy)aniline.[4][5]

Illustrative Synthetic Workflow for 4-(Chlorodifluoromethoxy)aniline

start Trichloromethoxybenzene step1 Selective Fluorination (HF) start->step1 intermediate1 Chlorodifluoromethoxybenzene step1->intermediate1 step2 Nitration (HNO₃, H₂SO₄) intermediate1->step2 intermediate2 4-(Chlorodifluoromethoxy)nitrobenzene step2->intermediate2 step3 Hydrogenation (H₂, Catalyst) intermediate2->step3 end 4-(Chlorodifluoromethoxy)aniline step3->end

Caption: A generalized synthetic pathway for 4-(chlorodifluoromethoxy)aniline.

A General Protocol for Difluoromethylation of Phenols

A key step in the synthesis of compounds containing a difluoromethoxy group is the difluoromethylation of a corresponding phenol. The following is a general laboratory-scale protocol.[6]

Materials:

  • Substituted phenol (e.g., 1-(3-chloro-4-hydroxyphenyl)ethan-1-one)

  • Cesium carbonate (Cs₂CO₃)

  • Sodium 2-chloro-2,2-difluoroacetate

  • Dry Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • To a round-bottomed flask, add the substituted phenol (1.0 equiv) and cesium carbonate (1.5 equiv).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add dry DMF and deionized water.

  • Degas the solution with nitrogen for 1 hour.

  • Add sodium 2-chloro-2,2-difluoroacetate (2.8 equiv) in one portion under a stream of nitrogen.

  • Heat the reaction mixture to 120 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and proceed with aqueous workup and extraction with a suitable organic solvent.

  • Purify the crude product by flash column chromatography.

Applications in Agrochemicals and Materials Science

While the primary application of this compound and its isomers is in the pharmaceutical sector, these compounds also hold potential in the development of novel agrochemicals and materials. The incorporation of the difluoromethoxy group can enhance the efficacy and stability of herbicides and fungicides.[7][8] In materials science, the unique electronic properties of fluorinated anilines make them attractive monomers for the synthesis of high-performance polymers with tailored thermal and dielectric properties.[9] However, specific examples and detailed studies in these areas are less prevalent in the current literature.

Conclusion

This compound and its isomers are valuable synthetic intermediates that offer significant advantages in the design of bioactive molecules, particularly kinase inhibitors. The strategic incorporation of the difluoromethoxy group provides a means to enhance metabolic stability, modulate lipophilicity, and introduce favorable target interactions. While the synthesis of these compounds is more complex than their non-fluorinated counterparts, the potential improvements in the performance of the final product often justify the additional synthetic effort. Further exploration of these building blocks in agrochemicals and materials science is warranted to fully realize their potential.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-4-(difluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the safe handling and disposal of 3-Chloro-4-(difluoromethoxy)aniline (CAS No. 39211-55-7). As a chlorinated and fluorinated aromatic amine, this compound presents specific chemical hazards that necessitate a rigorous and compliant disposal protocol. This guide is intended for laboratory professionals engaged in research and development who handle this substance. The procedures outlined herein are grounded in established safety principles and regulatory standards to ensure the protection of personnel and the environment.

Understanding the Hazard Profile: Why Special Disposal is Critical

This compound is a hazardous substance requiring careful management. Its molecular structure—featuring a chlorinated and difluoromethoxylated aniline ring—informs its toxicological profile and dictates the necessary disposal methods. Aromatic amines as a class are noted for their potential toxicity, and halogenated compounds require specific disposal technologies to prevent the release of harmful byproducts.[1]

The primary hazards associated with this compound are summarized below. Understanding these risks is fundamental to appreciating the causality behind the stringent disposal protocols.

Hazard ClassificationDescription of RiskRationale for Caution
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2]Direct exposure can cause immediate health effects. Proper containment from generation to disposal is paramount.
Skin Irritation Causes skin irritation upon contact.[3]Requires consistent use of appropriate gloves and protective clothing to prevent chemical burns and dermatitis.
Eye Irritation Causes serious eye irritation.[3]Mandates the use of chemical safety goggles or face shields to prevent painful eye damage.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[3]All handling of the solid compound should be performed in a ventilated fume hood to prevent inhalation.
Environmental Hazard Halogenated organic compounds can persist in the environment and may be toxic to aquatic life.[1][4]Disposal must be conducted in a manner that prevents release into drains, soil, or waterways.
Personnel Protection: Your First Line of Defense

Before handling waste containers of this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable prerequisite for safety.

PPE CategorySpecification and Rationale
Eye Protection Chemical safety goggles with side shields or a full-face shield. Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3] This prevents eye contact from splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) inspected for tears or holes before each use.[5] Proper glove removal technique must be used to avoid skin contact.
Body Protection A laboratory coat or chemical-resistant suit is required to prevent contact with clothing and skin.[5]
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved particulate respirator or a more protective supplied-air respirator must be used.[5] All respirator use must comply with a formal respiratory protection program under OSHA 29 CFR 1910.134.
Step-by-Step Disposal Protocol: From Waste Generation to Final Disposition

The only acceptable and compliant method for disposing of this compound is through a licensed professional hazardous waste management service. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6] In-laboratory neutralization or treatment is strongly discouraged due to the risk of creating toxic aerosols or initiating uncontrolled reactions.[5]

The foundation of proper disposal is meticulous segregation at the point of generation.

  • Designate as Hazardous Waste: As soon as this compound is deemed a waste product, it must be managed as hazardous waste.[5]

  • Use a Compatible Container: Collect all waste, including surplus material and contaminated consumables (e.g., weigh boats, wipes), in a dedicated, sealable container made of compatible material (e.g., high-density polyethylene).

  • Avoid Co-mingling: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents or acids, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[7]

Accurate labeling is a critical regulatory requirement that ensures safe handling and proper disposal.

  • Affix a Hazardous Waste Label: Immediately label the waste container with an official hazardous waste tag.

  • Complete All Fields: Clearly write the full chemical name, "this compound," and its CAS number (39211-55-7). List all components if it is a mixture.

  • Indicate Hazards: Check the appropriate hazard boxes on the label (e.g., "Toxic").

  • Date the Container: Record the date when waste was first added to the container.

  • Seal the Container: Keep the waste container tightly sealed except when adding waste.

  • Designated Storage Area: Store the sealed container in a designated, secure satellite accumulation area that is under the control of the laboratory operator.

  • Secondary Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregate from Incompatibles: Ensure the storage location is away from strong acids and oxidizers.[7]

  • Contact EHS: Do not attempt to transport or dispose of the waste yourself. Follow your institution's established procedure for hazardous waste pickup by contacting the EHS department or the designated licensed hazardous waste contractor.[5]

  • Regulatory Classification: The waste will be classified under EPA's Resource Conservation and Recovery Act (RCRA). While this specific chemical is not explicitly listed by name, it would be classified based on its characteristics as a toxic, halogenated organic compound. Your EHS professional will assign the appropriate EPA waste code (likely from the F-list or a state-specific code) for proper manifesting and transport.[8][9]

  • Approved Disposal Method: The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration (typically >980°C / 1800°F) in a permitted hazardous waste incinerator.[10] The scientific reason for this is that such temperatures ensure the complete destruction of the toxic organic molecule. The incinerator must be equipped with acid gas scrubbers to neutralize the hydrogen chloride (HCl) and hydrogen fluoride (HF) that are generated from the combustion of the chlorine and fluorine atoms in the molecule, preventing their release into the atmosphere.[10][11]

Emergency Protocol: Spill Response

In the event of a spill, a swift and correct response is critical to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate non-essential staff.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep or use a plastic dustpan to collect the material. AVOID generating dust. [5] Do not use compressed air. For a liquid spill, cover with an inert absorbent material like vermiculite or sand.

  • Collect Waste: Place all spilled material and contaminated absorbents into a sealable container and label it as hazardous waste as described in Step 2.[5]

  • Decontaminate: Clean the spill surface with soap and water or an appropriate laboratory detergent. All cleaning materials (wipes, paper towels) must also be disposed of as hazardous waste.[12]

  • Seek Help for Large Spills: For any spill that is large, unmanageable, or outside of a containment device like a fume hood, evacuate the area and immediately contact your institution's EHS emergency response team.

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making and operational process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: In-Lab Waste Management cluster_disposal Phase 2: Professional Disposal cluster_spill Contingency Plan gen Waste Generation (Surplus Reagent, Contaminated Items) ppe 1. Don Full PPE (Goggles, Gloves, Lab Coat) gen->ppe spill Spill Occurs gen->spill collect 2. Collect in Compatible, Sealable Container ppe->collect label_cont 3. Affix Hazardous Waste Label (Chemical Name, CAS, Hazards, Date) collect->label_cont store 4. Store in Designated Area (Sealed, Secondary Containment, Segregated) label_cont->store contact_ehs 5. Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup 6. Professional Waste Pickup (Manifesting with EPA Waste Code) contact_ehs->pickup transport 7. Transport to Permitted TSDF Facility pickup->transport incinerate 8. High-Temperature Incineration with Acid Gas Scrubbing transport->incinerate spill_protocol Follow Spill Response Protocol (Evacuate, Ventilate, Contain, Collect, Decontaminate) spill->spill_protocol spill_waste Collect all spill debris as Hazardous Waste spill_protocol->spill_waste spill_waste->collect

Caption: Logical workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.